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  • Product: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol
  • CAS: 899350-85-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-85-7)

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Quinazoline Derivative In the dynamic field of medicinal chemistry, the quinazoline scaffold stands as a privi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Quinazoline Derivative

In the dynamic field of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its inherent versatility allows for a wide range of substitutions, leading to compounds with diverse pharmacological profiles. This guide focuses on a specific, yet relatively unexplored derivative: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-85-7). While direct, extensive experimental data for this exact molecule is not yet prevalent in publicly accessible literature, its constituent moieties—the 6-bromo-4-phenylquinazoline core and the 4-aminophenol substituent—provide a strong foundation for predicting its properties, potential applications, and avenues for future research.

This document serves as a comprehensive technical resource, synthesizing information from related compounds and established chemical principles. It is designed to empower researchers and drug development professionals with the foundational knowledge needed to explore the potential of this intriguing molecule. We will delve into its predicted physicochemical properties, plausible synthetic routes, and anticipated biological activities, all while maintaining a clear distinction between established data for its components and inferred characteristics for the compound as a whole.

Section 1: Deconstructing the Molecular Architecture

The structure of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is a deliberate amalgamation of chemical entities known for their biological significance. Understanding these components is key to appreciating the potential of the entire molecule.

  • The Quinazoline Core: The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of many therapeutic agents. Its planar structure and ability to participate in various non-covalent interactions make it an excellent scaffold for engaging with biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

  • The 6-Bromo Substituent: The bromine atom at the 6-position of the quinazoline ring is not merely a placeholder. Its electron-withdrawing nature can influence the overall electronic properties of the ring system, potentially modulating its reactivity and interaction with biological macromolecules. Furthermore, the bromine atom provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse analogues for structure-activity relationship (SAR) studies.[3]

  • The 4-Phenyl Group: The presence of a phenyl group at the 4-position introduces a significant steric and hydrophobic element. This can be crucial for directing the molecule to specific binding pockets within a protein target and can contribute to its overall pharmacokinetic profile.

  • The 2-Amino Linker: The amino group serves as a flexible linker, connecting the quinazoline core to the phenolic moiety. This linkage is critical for the overall conformation of the molecule and can participate in hydrogen bonding interactions with target receptors.

  • The 4-Aminophenol Moiety: 4-Aminophenol is a well-known organic compound and a key intermediate in the synthesis of various pharmaceuticals.[4][5][6] The phenolic hydroxyl group is a potential hydrogen bond donor and can be a site for metabolic transformations. The para-amino substitution pattern is a common feature in many biologically active molecules.[7][8]

Section 2: Predicted Physicochemical Properties

While experimental data for 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is scarce, we can predict its key physicochemical properties based on its structure and the properties of its constituent parts. These predictions are valuable for designing experiments, formulating the compound, and anticipating its behavior in biological systems.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₂₀H₁₅BrN₄OBased on the chemical structure.
Molecular Weight 407.27 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.High molecular weight and aromatic nature suggest a solid state.
Solubility Predicted to be poorly soluble in water. Soluble in organic solvents like DMSO and DMF.The large, hydrophobic quinazoline and phenyl groups will likely dominate, leading to low aqueous solubility. The aminophenol moiety may contribute some slight polarity. 4-Aminophenol itself has limited water solubility.[5]
pKa The phenolic hydroxyl group is expected to be weakly acidic. The amino groups are expected to be weakly basic.The exact pKa values would be influenced by the electron-withdrawing and -donating effects of the entire molecular structure.
LogP Predicted to be relatively high.The presence of the large, nonpolar quinazoline and phenyl rings, along with the bromine atom, suggests a lipophilic character.

Section 3: Synthetic Strategies

The synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol can be approached through established methods in heterocyclic chemistry. A plausible and efficient synthetic route would likely involve a multi-step process, leveraging known reactions for the construction of the quinazoline core followed by the introduction of the aminophenol side chain.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection would involve breaking the C-N bond between the quinazoline ring and the aminophenol moiety. This leads to two key precursors: a 2-substituted-6-bromo-4-phenylquinazoline and 4-aminophenol.

Retrosynthesis Target 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Precursors 2-Substituted-6-bromo-4-phenylquinazoline + 4-Aminophenol Target->Precursors C-N bond disconnection Quinazoline_Core Substituted Anthranilic Acid Derivative Precursors->Quinazoline_Core Quinazoline ring formation

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

The following protocol outlines a potential synthetic pathway. Disclaimer: This is a proposed methodology and would require optimization and validation in a laboratory setting.

  • Synthesis of the Quinazoline Core:

    • Step 1a: Preparation of 2-amino-5-bromobenzophenone. This intermediate can be synthesized via a Friedel-Crafts acylation of 4-bromoaniline with benzoyl chloride, followed by appropriate functional group manipulations.

    • Step 1b: Cyclization to form 6-bromo-2-chloro-4-phenylquinazoline. The benzophenone derivative from the previous step can be cyclized with a suitable one-carbon source, such as triphosgene or a derivative, to form the corresponding quinazolinone. Subsequent chlorination, for example with phosphorus oxychloride (POCl₃), would yield the desired 2-chloroquinazoline intermediate. The synthesis of related 4-aminoquinolines often starts from 4-chloroquinolines.[9]

  • Coupling with 4-Aminophenol:

    • Step 2: Nucleophilic Aromatic Substitution (SNAr). The 2-chloro group on the quinazoline ring is activated towards nucleophilic attack. Reacting 6-bromo-2-chloro-4-phenylquinazoline with 4-aminophenol in the presence of a suitable base (e.g., potassium carbonate or triethylamine) and a high-boiling point solvent (e.g., DMF or NMP) would likely lead to the formation of the desired product, 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol.

Synthesis_Workflow cluster_0 Quinazoline Core Synthesis cluster_1 Final Coupling Step Start 4-Bromoaniline + Benzoyl Chloride Intermediate1 2-Amino-5-bromobenzophenone Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 6-Bromo-4-phenylquinazolin-4(3H)-one Intermediate1->Intermediate2 Cyclization Intermediate3 6-Bromo-2-chloro-4-phenylquinazoline Intermediate2->Intermediate3 Chlorination (POCl3) Final_Product 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Intermediate3->Final_Product SNAr Coupling Aminophenol 4-Aminophenol Aminophenol->Final_Product

Caption: Proposed synthetic workflow for the target molecule.

Section 4: Anticipated Biological and Pharmacological Profile

The structural motifs present in 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol suggest a high probability of biological activity. The quinazoline scaffold is a well-established pharmacophore in oncology, and numerous derivatives have been developed as kinase inhibitors.

Potential as an Anticancer Agent
  • Kinase Inhibition: Many 2-amino-4-phenylquinazoline derivatives are known to target the ATP-binding site of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR). The overall shape and hydrogen bonding capabilities of the target molecule are consistent with those of known kinase inhibitors. The 6-bromo substituent could potentially enhance binding affinity or selectivity. Studies on other 6-bromoquinazoline derivatives have shown potent cytotoxic activity against cancer cell lines.[10]

  • Induction of Apoptosis: By inhibiting key signaling pathways involved in cell proliferation and survival, this compound could potentially induce apoptosis (programmed cell death) in cancer cells. Related quinazoline derivatives have been shown to cause apoptotic cell death in glioblastoma cells.[11]

Potential Antimicrobial Activity

The quinazolinone core is also found in compounds with significant antimicrobial and antifungal properties.[2][12][13] The presence of the bromine atom can sometimes enhance antimicrobial activity. Therefore, it is plausible that 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol could exhibit activity against various bacterial and fungal strains.

Signaling Pathway Interactions

Based on its structural similarity to known kinase inhibitors, the primary signaling pathway this molecule is likely to modulate is the receptor tyrosine kinase (RTK) pathway.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Molecule 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Molecule->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Potential mechanism of action via RTK signaling inhibition.

Section 5: Experimental Characterization and Future Directions

To fully elucidate the properties and potential of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol, a systematic experimental investigation is required.

Essential Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure and purity of the synthesized compound. The expected spectra would show characteristic signals for the aromatic protons and carbons of the quinazoline, phenyl, and aminophenol rings, as well as the amino and hydroxyl protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups, such as the N-H and O-H stretches of the amino and phenol groups, respectively.

In Vitro Biological Evaluation
  • Antiproliferative Assays: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. IC₅₀ values should be calculated to quantify its potency.

  • Kinase Inhibition Assays: A panel of kinase assays, particularly focusing on receptor tyrosine kinases like EGFR, should be performed to identify specific molecular targets.

  • Antimicrobial Susceptibility Testing: The compound should be tested against a range of pathogenic bacteria and fungi to assess its minimum inhibitory concentration (MIC).

Conclusion: A Promising Scaffold for Further Investigation

While 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol remains a relatively under-investigated compound, its molecular architecture, built upon the well-established quinazoline and aminophenol scaffolds, strongly suggests a high potential for biological activity. This technical guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential pharmacological applications based on the current scientific literature for related structures. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this promising molecule and ultimately contributing to the discovery of new therapeutic agents. The path forward requires rigorous experimental validation of the hypotheses presented herein, a journey that holds the promise of significant scientific and therapeutic advancements.

References

  • 4-Aminophenol - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromophenol. Retrieved February 13, 2026, from [Link]

  • 4 amino phenol. (n.d.). Anhui Techchem Industrial Co.,Ltd. Retrieved February 13, 2026, from [Link]

  • Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(6), 2375-2384.
  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-6-bromoquinazolin-4(1H)-one. CompTox Chemicals Dashboard. Retrieved February 13, 2026, from [Link]

  • Uckun, F. M., Mao, C., Vassilev, A. O., Ozer, Z., & Venkatachalam, T. K. (2000). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Bioorganic & Medicinal Chemistry Letters, 10(12), 1331-1334.
  • NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • Compound 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide. (n.d.).
  • Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo-. (n.d.).
  • Khan, K. M., Saad, S. M., Shaikh, A., Al-Harrasi, A., & Hussain, H. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2023). Turkish Journal of Chemistry, 47(5), 1017-1033.
  • Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333–337.
  • Eslami, L., Haghjoo, M., Mohammadi, P., Zarei, F., Sorkhabi, M., Ezzati, M., ... & Sabet, R. (2023).
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. Medires, 6(1), 1-5.
  • Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333–337.
  • The Role of 6-Bromoquinazolin-4-ol in Novel Drug Discovery. (2024).
  • Chen, Y. C., Chen, Y. H., & Lu, M. C. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 8(4), 4069-4078.
  • Romero, A. H., & Delgado, G. E. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1289569.
  • NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • Gatea, F., Dinu, M., Spandidos, D. A., & Tănase, C. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants, 11(4), 754.
  • Khan, K. M., Saad, S. M., Shaikh, A., Al-Harrasi, A., & Hussain, H. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • Zhang, L., Ren, L., Bai, M., Weng, L., Huang, J., Wu, L., ... & Zhou, X. (2007). Synthesis and biological activities of quinazoline derivatives with ortho-phenol-quaternary ammonium salt groups. Bioorganic & Medicinal Chemistry, 15(22), 6920-6926.
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Sources

Exploratory

Biological Activity of 2-Amino-4-Phenylquinazoline Derivatives

Technical Guide for Drug Discovery & Development Executive Summary: The Scaffold Advantage In the landscape of nitrogen-containing heterocycles, the 2-amino-4-phenylquinazoline scaffold represents a distinct pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary: The Scaffold Advantage

In the landscape of nitrogen-containing heterocycles, the 2-amino-4-phenylquinazoline scaffold represents a distinct pharmacophore, structurally differentiated from the more common 4-anilinoquinazolines (typically EGFR inhibitors like Gefitinib). While 4-anilino derivatives rely on the nitrogen linker at position 4, the 2-amino-4-phenyl core features a direct carbon-carbon bond between the quinazoline ring and the phenyl group at position 4, with the primary or substituted amine at position 2.

This structural rigidity confers unique binding properties, shifting the biological profile toward HSP90 modulation , Adenosine A2A receptor (A2AR) antagonism , and specific anti-infective pathways. This guide dissects the synthesis, structure-activity relationships (SAR), and validated biological mechanisms of this specific subclass.

Chemical Synthesis: The [4+2] Annulation Protocol

Reliable synthesis is the bottleneck of SAR exploration. Unlike traditional cyclocondensation of anthranilic acids (which often yields 4-quinazolinones), the Hydrochloric Acid-Mediated [4+2] Annulation provides a direct, high-yield route to 2-amino-4-phenylquinazolines.

Mechanistic Pathway

The reaction involves the condensation of N-benzyl cyanamides with 2-aminoaryl ketones (specifically 2-aminobenzophenone for the 4-phenyl derivative). The nitrile group of the cyanamide acts as the electrophile, attacked by the aniline nitrogen, followed by cyclization.

Synthesis R1 2-Aminobenzophenone (Nucleophile) Cond HCl / Dioxane Reflux, 100°C R1->Cond R2 N-Benzyl Cyanamide (Electrophile) R2->Cond Inter Guanidine Intermediate Cond->Inter Prod 2-Amino-4-phenylquinazoline Derivative Inter->Prod

Caption: Figure 1. Acid-mediated [4+2] annulation pathway for the synthesis of the 2-amino-4-phenylquinazoline core.

Validated Synthetic Protocol

Target Compound: N-Benzyl-4-phenylquinazolin-2-amine Reference Standard: Validated via MDPI Molecules (2018) and Bioorg. Med. Chem. (2016).[1][2][3][4]

Reagents:

  • 2-Aminobenzophenone (1.0 equiv)

  • N-Benzylcyanamide (1.2 equiv)

  • 4M HCl in Dioxane (2.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminobenzophenone (1 mmol) and N-benzylcyanamide (1.2 mmol) in anhydrous 1,4-dioxane (5 mL) in a sealed tube or round-bottom flask.

  • Activation: Add 4M HCl in dioxane (0.5 mL) dropwise at room temperature.

  • Cyclization: Heat the mixture to 100°C for 12 hours. Monitor via TLC (30% EtOAc in Hexane).

  • Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 5-20% EtOAc/Hexane).

  • Yield Expectation: 65–80% (White solid).

Pharmacology & Biological Targets[3][5][6][7]

Anticancer Activity: The HSP90 & A2AR Axis

The 2-amino-4-phenylquinazoline scaffold exhibits a dual-mechanism potential distinct from kinase inhibitors.

Target A: HSP90 Modulation

Heat Shock Protein 90 (HSP90) stabilizes oncogenic proteins (HER2, AKT, RAF).

  • Mechanism: Derivatives of this scaffold bind to the N-terminal ATP-binding pocket of HSP90. The 4-phenyl ring occupies the hydrophobic sub-pocket usually filled by the ansamycin antibiotics (e.g., Geldanamycin), while the 2-amino substituents interact with the Asp93/Thr184 region.

  • Key Data: Patent literature (US7947696B2) identifies these derivatives as potent HSP90 inhibitors, inducing degradation of client proteins and apoptosis in multiple tumor lines.

Target B: Adenosine A2A Receptor (A2AR) Antagonism

A2AR is a critical checkpoint in the tumor microenvironment; its activation suppresses immune response.

  • Mechanism: Recent studies (2024) highlight 2-amino-4-phenylquinazolines as high-affinity A2AR antagonists (

    
     < 20 nM).
    
  • Binding Mode: The quinazoline core forms

    
    -stacking interactions with Phe168. The 2-amino tail extends into the extracellular vestibule, providing selectivity over A1 or A3 receptors.
    

Mechanisms Core 2-Amino-4-Phenylquinazoline Scaffold HSP90 Target: HSP90 (Chaperone Inhibition) Core->HSP90 ATP Pocket Competition A2AR Target: A2A Receptor (Immune Checkpoint) Core->A2AR Extracellular Antagonism Eff1 Degradation of Oncogenic Clients (HER2, AKT) HSP90->Eff1 Eff2 Restoration of T-Cell Activity A2AR->Eff2 Eff3 Tumor Regression Eff1->Eff3 Eff2->Eff3

Caption: Figure 2. Dual therapeutic pathways: HSP90 inhibition and A2AR antagonism mediated by the scaffold.

Anti-Infective Profile (Leishmaniasis)[4]
  • Activity: N-Benzyl-4-phenylquinazolin-2-amine derivatives show activity against intracellular Leishmania donovani.

  • SAR Insight: The benzyl group at the N2 position is critical. Removal or replacement with smaller alkyl groups (methyl, ethyl) drastically reduces potency (

    
     shifts from <1 
    
    
    
    M to >10
    
    
    M).

Structure-Activity Relationship (SAR) Analysis

PositionModificationBiological Impact
C-4 (Phenyl) Unsubstituted Phenyl Essential for hydrophobic pocket occupancy (HSP90/A2AR).
4-F / 4-Cl Substitution Increases metabolic stability; often retains or improves potency.
N-2 (Amino) Free Amine (-NH₂) Generally low activity; poor solubility.
Benzyl / Aryl Linker Critical for Activity. Provides necessary steric bulk for receptor selectivity.
Tertiary Amines Improves solubility but may reduce H-bond donor capacity required for HSP90.
C-6 / C-7 Electron-Withdrawing (-Cl, -NO₂) Enhances antibacterial/antifungal potency.
Electron-Donating (-OMe) Often tolerated in A2AR antagonists; improves solubility.

Experimental Validation Protocol: A2AR Binding Assay

To validate the biological activity of synthesized derivatives, a radioligand binding assay is the gold standard.

Objective: Determine affinity (


) of the derivative for the human Adenosine A2A Receptor.

Materials:

  • Membranes from HEK293 cells stably expressing human A2AR.

  • Radioligand: [³H]ZM241385 (Selective A2AR antagonist).

  • Non-specific binder: 10

    
    M XAC (Xanthine amine congener).
    

Protocol:

  • Preparation: Dilute test compounds in DMSO (10 mM stock) and then in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (5 
      
      
      
      g protein).
    • 25

      
      L [³H]ZM241385 (Final conc. ~1 nM).
      
    • 25

      
      L Test compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Harvest via rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Bolteau, R., et al. (2024).[5] Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules . Link

  • Zhu, X., et al. (2016).[4][6] Synthesis and antileishmanial activity of 2,4-substituted quinazoline-2,4-diamines. Bioorganic & Medicinal Chemistry . Link

  • Peng, J., et al. (2018). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules . Link

  • Brough, P.A., et al. (2006/2011). 2-Amino-4-phenylquinazoline derivatives and the use thereof as HSP90 modulators. US Patent US7947696B2 . Link

  • Heppner, D.E., et al. (2016). Quinazolinones as allosteric fourth-generation EGFR inhibitors. Journal of Medicinal Chemistry . Link

Sources

Foundational

Technical Monograph: Structure-Activity Relationship of 6-Bromo-4-Phenylquinazoline Inhibitors

Executive Technical Summary The 6-bromo-4-phenylquinazoline scaffold (often functionally realized as the 4-anilinoquinazoline class) represents a "privileged structure" in medicinal chemistry, serving as the foundational...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The 6-bromo-4-phenylquinazoline scaffold (often functionally realized as the 4-anilinoquinazoline class) represents a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for varying generations of Tyrosine Kinase Inhibitors (TKIs), particularly targeting EGFR (ErbB1) and HER2 (ErbB2).

While the 4-position phenyl ring (typically linked via an amine, i.e., 4-anilino) anchors the molecule within the hydrophobic ATP-binding pocket, the 6-position bromine atom plays a dual role:

  • Direct SAR Contributor: It acts as a lipophilic halogen bond donor, filling the solvent-accessible region near the ribose-binding pocket.

  • Synthetic Gateway: It serves as a critical handle for palladium-catalyzed cross-couplings (Sonogashira, Suzuki) to generate solubilizing tails or acrylamide "warheads" seen in covalent inhibitors like Afatinib.

This guide analyzes the SAR, synthetic pathways, and mechanistic validation of this scaffold, distinguishing between direct 4-phenyl (BRD4 inhibitors) and 4-anilino (Kinase inhibitors) architectures.

Structural Pharmacophore & Binding Mode[1]

The efficacy of 6-bromo-4-phenylquinazoline inhibitors is dictated by their ability to mimic the adenine ring of ATP. The SAR is defined by three distinct vectors:

The Quinazoline Core (N1-C2-N3)

The N1 nitrogen acts as a crucial Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of Met793 (in EGFR) or equivalent hinge region residues. This interaction mimics the N1 of adenine.

The 4-Phenyl/Anilino Moiety (Hydrophobic Pocket)

The phenyl ring at the 4-position is the primary determinant of selectivity.

  • Linkage: In kinase inhibitors, an amino linker (–NH–) is preferred (4-anilino). Direct C–C linked 4-phenyl analogs often shift activity toward bromodomains (e.g., BRD4) or tubulin polymerization inhibition.

  • Substitutions:

    • 3'-Chloro-4'-fluoro: The "gold standard" substitution (seen in Gefitinib/Erlotinib). The 3'-Cl interacts with the gatekeeper residue (Thr790), while the 4'-F improves metabolic stability and lipophilicity.

    • 3'-Bromo: Increases hydrophobic interaction but may introduce steric clash in smaller pockets [1].

The 6-Bromo Substituent (Solvent Front)
  • Electronic Effect: The bromine is weakly electron-withdrawing, lowering the pKa of the N1 nitrogen, which can modulate H-bond strength with the hinge region.

  • Steric/Lipophilic Effect: The large Van der Waals radius of Bromine (1.85 Å) occupies the entrance to the solvent channel.

  • Synthetic Utility: In advanced drug design, the 6-Br is rarely the endpoint. It is the precursor for introducing morpholine-propoxy groups (to improve solubility) or butynamide groups (for covalent cysteine targeting).

Chemical Synthesis & Workflow

The synthesis of 6-bromo-4-phenylquinazoline derivatives must be robust, avoiding moisture sensitivity during the chlorination step.

Validated Synthetic Pathway

The following protocol outlines the conversion of 5-bromoanthranilic acid to the active inhibitor.

Step-by-Step Protocol:

  • Cyclization: Reflux 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) with formamide at 140°C. The high temperature drives the condensation to yield 6-bromoquinazolin-4(3H)-one.

  • Chlorination (Critical Step): Treat the quinazolinone with Phosphorus Oxychloride (

    
    ) and a catalytic amount of DMF.
    
    • Note: This converts the tautomeric hydroxyl/oxo group into a reactive 4-chloro leaving group.

  • SNAr Displacement: React the 6-bromo-4-chloroquinazoline with the appropriate aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol (iPrOH).

    • Self-Validating Mechanism: The product precipitates as the hydrochloride salt, driving the equilibrium forward and simplifying purification.

Workflow Visualization

SynthesisWorkflow Start 5-Bromoanthranilic Acid Step1 Cyclization (Formamide, 140°C) Start->Step1 Inter1 6-Bromoquinazolin- 4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3, DMF) Inter1->Step2 Inter2 6-Bromo-4- chloroquinazoline Step2->Inter2 Step3 SNAr Displacement (Substituted Aniline, iPrOH) Inter2->Step3 Final 6-Bromo-4-anilino quinazoline HCl Step3->Final

Figure 1: Validated synthetic route for 6-bromo-4-anilinoquinazoline derivatives.

Structure-Activity Relationship (SAR) Data

The following data consolidates findings regarding the modification of the 4-phenyl ring while maintaining the 6-bromo core. Data is normalized based on EGFR kinase inhibition (


) [2, 3].
Table 1: SAR of 4-Anilino Substituents on 6-Bromoquinazoline Core
Compound ID4-Anilino Substituent (R)6-PositionEGFR IC50 (nM)SAR Insight
Ref-1 Phenyl (Unsubstituted)Bromo> 1000Lack of hydrophobic pocket filling reduces potency significantly.
Ref-2 3-ChlorophenylBromo15 - 40Chlorine at meta-position engages the hydrophobic pocket effectively.
Ref-3 3-BromophenylBromo10 - 25Higher lipophilicity than Cl, but increased molecular weight risks solubility issues.
Ref-4 3-Chloro-4-fluorophenylBromo2 - 5 Optimal configuration. F atom blocks metabolic oxidation at para-position.
Ref-5 3-EthynylphenylBromo8 - 12Alkyne group provides rigid hydrophobic interaction; potential for further derivatization.
Ref-6 3-Chloro-4-fluorophenylAlkynyl-OH *14Comparison: Replacing 6-Br with 6-hydroxyalkynyl maintains potency but improves solubility [2].

> Note: The 6-Br derivatives often show nanomolar potency but suffer from poor aqueous solubility compared to their 6-alkoxy or 6-morpholino analogs.

Mechanism of Action: Kinase Inhibition[2]

The 6-bromo-4-phenylquinazoline inhibitors function primarily as ATP-competitive Type I inhibitors . They bind to the active conformation (DFG-in) of the kinase domain.

Binding Dynamics
  • Hinge Binding: The N1 of the quinazoline accepts a hydrogen bond from the amide nitrogen of Met793.

  • Hydrophobic Clamp: The 4-phenyl/anilino ring is sandwiched between Val726 and Leu844.

  • Gatekeeper Interaction: Substituents at the 3-position of the aniline ring (e.g., Cl, Br) interact with the gatekeeper residue (Thr790). This is critical; mutations here (T790M) cause steric hindrance that prevents binding of first-generation inhibitors, though the 6-Br scaffold is small enough to often retain some binding affinity.

Signaling Pathway Diagram

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Dimerization EGF->EGFR Binding Phos Autophosphorylation (Tyr Residues) EGFR->Phos ATP ATP ATP->EGFR Energy Source Inhibitor 6-Br-4-Ph-Quinazoline Inhibitor->EGFR Competitive Inhibition Ras Ras-GTP Phos->Ras PI3K PI3K / AKT / mTOR Phos->PI3K Raf Raf / MEK / ERK Ras->Raf Prolif Cell Proliferation & Survival Raf->Prolif PI3K->Prolif

Figure 2: Mechanism of ATP-competitive inhibition preventing downstream Ras/Raf and PI3K signaling.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating this specific scaffold.

In Vitro Kinase Assay (EGFR)[3]
  • Objective: Determine

    
     values.
    
  • Reagents: Recombinant EGFR intracellular domain, Poly(Glu,Tyr) 4:1 substrate,

    
    P-ATP.
    
  • Protocol:

    • Prepare 10-point serial dilutions of the 6-bromo-4-phenylquinazoline derivative in DMSO.

    • Incubate enzyme (EGFR) with inhibitor for 10 minutes at 25°C in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

    • Initiate reaction by adding MgATP mix (

      
      P-labeled).
      
    • Incubate for 40 minutes at room temperature.

    • Stop reaction with 3% phosphoric acid.

    • Spot onto P30 filtermat, wash, and read on a scintillation counter.

  • Validation: Erlotinib must be run as a positive control (

    
     nM).
    
Cell Viability Assay (MTT)
  • Objective: Assess cellular cytotoxicity in A549 (Lung) or MCF-7 (Breast) lines.

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates. Allow attachment (24h).
      
    • Treat with inhibitor (0.1 - 100

      
      M) for 72 hours.
      
    • Add MTT reagent (5 mg/mL); incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Interpretation: Compare

    
     against a non-tumorigenic line (e.g., MRC-5) to determine the Selectivity Index (SI) . An SI > 2 indicates favorable therapeutic potential [1].
    

References

  • Emami, L., et al. (2024).[1] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18:125.[2]

  • Zhang, Y., et al. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6373-6377.

  • Bhatia, R., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[3][1][2][4][5][6] Anticancer Agents in Medicinal Chemistry.

  • PubChem. (2025).[7] Compound Summary: 6-Bromo-2-phenylquinazolin-4(1H)-one.[7]

  • Wang, J., et al. (2020).[8] Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis.[8] Acta Pharmacologica Sinica.

Sources

Exploratory

Molecular weight and SMILES for 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

This technical guide provides an in-depth analysis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol , a specific chemical entity belonging to the 2-amino-4-phenylquinazoline class. This scaffold is widely recognized i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol , a specific chemical entity belonging to the 2-amino-4-phenylquinazoline class. This scaffold is widely recognized in medicinal chemistry for its potential as a multi-target kinase inhibitor and tubulin polymerization inhibitor.

Executive Summary

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is a synthetic small molecule characterized by a quinazoline core substituted with a phenyl group at the C4 position, a bromine atom at the C6 position, and a 4-hydroxyanilino moiety at the C2 position. This specific substitution pattern confers significant lipophilicity and structural rigidity, making it a privileged scaffold for disrupting protein-protein interactions or competing for ATP-binding sites in kinases (e.g., Src, VEGFR) and topoisomerases.

Physicochemical Identity

The precise identification of the molecule is critical for reproducibility in synthesis and biological assaying.

PropertyData
IUPAC Name 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol
Molecular Formula C₂₀H₁₄BrN₃O
Molecular Weight 392.26 g/mol
Monoisotopic Mass 391.0320 g/mol
SMILES Oc1ccc(Nc2nc(c3ccccc3)c4cc(Br)ccc4n2)cc1
InChI Key (Generated from SMILES) XJLXJLXJLXJLXJ-UHFFFAOYSA-N (Hypothetical)
LogP (Predicted) ~4.5 (High Lipophilicity)
H-Bond Donors 2 (Phenol OH, Aniline NH)
H-Bond Acceptors 3 (Quinazoline N1, N3, Phenol O)

Synthetic Pathway

The synthesis of this compound follows a convergent route, utilizing a 2-amino-5-bromobenzophenone precursor to establish the 4-phenylquinazoline core. This protocol ensures high regioselectivity and yield.

Step 1: Cyclization to Quinazolinone
  • Precursor: 2-Amino-5-bromobenzophenone.

  • Reagent: Urea (excess).

  • Conditions: Melt fusion at 180–200°C for 2–4 hours.

  • Mechanism: Thermal condensation forms the pyrimidine ring, yielding 6-bromo-4-phenylquinazolin-2(1H)-one .

  • Purification: Wash with water and ethanol to remove unreacted urea.

Step 2: Chlorination (Activation)
  • Reagent: Phosphorous oxychloride (POCl₃).

  • Catalyst: N,N-Dimethylaniline (trace).

  • Conditions: Reflux (106°C) for 4–6 hours.

  • Product: 6-Bromo-2-chloro-4-phenylquinazoline .

  • Note: The C2-carbonyl is converted to a reactive C2-chloride via an imidoyl chloride intermediate.

Step 3: Nucleophilic Aromatic Substitution (SₙAr)
  • Reactants: 6-Bromo-2-chloro-4-phenylquinazoline + 4-Aminophenol.

  • Solvent: Isopropanol or DMF.

  • Conditions: Reflux for 6–12 hours.

  • Workup: The product precipitates upon cooling or addition of water. Recrystallize from ethanol.

Synthesis Workflow Diagram

SynthesisPathway Start 2-Amino-5-bromo- benzophenone Inter1 6-Bromo-4-phenyl- quinazolin-2(1H)-one Start->Inter1 Fusion (180°C) Urea Urea Urea->Inter1 Inter2 6-Bromo-2-chloro- 4-phenylquinazoline Inter1->Inter2 Chlorination POCl3 POCl3 (Reflux) POCl3->Inter2 Final 4-[(6-Bromo-4-phenyl- quinazolin-2-yl)amino]phenol Inter2->Final SnAr (iPrOH) Amine 4-Aminophenol Amine->Final

Figure 1: Convergent synthetic pathway for the target molecule via a chlorination-substitution sequence.

Biological Mechanism & Applications

The 2-amino-4-phenylquinazoline scaffold is a bioisostere of several known kinase and tubulin inhibitors.

Primary Target: Kinase Inhibition (ATP-Competitive)

The molecule functions as a Type I kinase inhibitor.

  • Hinge Binding: The N1 and C2-amino nitrogen form hydrogen bonds with the kinase hinge region (e.g., Met341 in Src or Cys773 in EGFR).

  • Hydrophobic Pocket: The 4-phenyl group rotates out of the quinazoline plane, occupying the hydrophobic selectivity pocket (Gatekeeper region).

  • Solvent Front: The 4-hydroxyphenyl tail extends towards the solvent front, where the hydroxyl group can form H-bonds with water networks or specific residues (e.g., Asp/Glu).

Secondary Target: Tubulin Polymerization

Derivatives with 4-phenyl substitutions are known to bind to the Colchicine-binding site of tubulin, inhibiting microtubule assembly and inducing apoptosis in cancer cells.

Mechanism of Action Diagram

MOA Ligand 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Target ATP Binding Pocket (Kinase Domain) Ligand->Target Binds Interaction1 H-Bond: N1/NH to Hinge Target->Interaction1 Interaction2 Hydrophobic: 4-Phenyl to Gatekeeper Target->Interaction2 Effect Inhibition of Phosphorylation Interaction1->Effect Interaction2->Effect Outcome Apoptosis / Cell Cycle Arrest Effect->Outcome

Figure 2: Pharmacological interaction logic within the ATP-binding pocket of target kinases.

Experimental Protocols

Protocol A: Chemical Synthesis Validation
  • Objective: Confirm structure and purity.

  • Method:

    • Dissolve 5 mg of product in DMSO-d6.

    • Acquire 1H NMR (400 MHz) .

    • Key Signals:

      • Singlet ~9.5 ppm (Phenolic OH).

      • Singlet ~9.0 ppm (NH).

      • Multiplets 7.0–8.5 ppm (Aromatic protons: 13H total).

      • Look for the specific splitting of the 4-phenyl ring (multiplet) vs. the 4-hydroxyphenyl ring (AA'BB' doublet system).

Protocol B: In Vitro Kinase Assay (Generic)
  • Reagents: Recombinant Kinase (e.g., c-Src), ATP (10 µM), Substrate peptide, Test Compound (0.1 nM – 10 µM).

  • Detection: ADP-Glo™ or ³³P-ATP incorporation.

  • Procedure:

    • Incubate Kinase + Compound for 15 min at RT.

    • Add ATP/Substrate mix.

    • Incubate 60 min at 30°C.

    • Read Luminescence/Radioactivity.

    • Calculate IC₅₀ using non-linear regression.

References

  • Synthesis of 2-amino-4-phenylquinazolines

    • Title: Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2011).
    • URL:[Link]

  • Scaffold Biological Activity

    • Title: Quinazoline derivatives: synthesis and bioactivities.[1][2][3][4][5][6][7][8][9]

    • Source: Chemistry Central Journal (2013).
    • URL:[Link]

  • General Synthesis of 2-substituted quinazolinones

    • Title: Synthesis and Antibacterial Activity of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[8][9]

    • Source: Medires (2023).
    • URL:[Link][1][7][8][9][10]

Sources

Foundational

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol solubility in DMSO and water

Technical Whitepaper: Solubilization and Handling of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Executive Summary This technical guide addresses the solubilization and handling of 4-[(6-Bromo-4-phenylquinazolin-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubilization and Handling of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

Executive Summary

This technical guide addresses the solubilization and handling of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-85-7 ), a small molecule kinase inhibitor structurally related to the quinazoline class of Akt inhibitors.[1] Due to its highly aromatic, planar structure, this compound exhibits significant hydrophobicity, presenting challenges for aqueous delivery in biological assays.

This document outlines a validated "DMSO-Stock to Aqueous-Spike" workflow to ensure consistent experimental results, prevent precipitation ("crashing out"), and maintain biological activity.

Physicochemical Profile & Identity

Before attempting solubilization, it is critical to understand the molecular forces governing the compound's behavior.

PropertySpecification
Chemical Name 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol
CAS Number 899350-85-7
Molecular Formula C₂₀H₁₄BrN₃O
Molecular Weight 392.25 g/mol
Structural Class 2-Amino-4-phenylquinazoline derivative
Solubility (DMSO) Soluble (Typically 10–20 mM)
Solubility (Water) Insoluble (Predicted LogP > 4.[1][2]0)
pKa (Phenolic -OH) ~10.0 (Remains protonated/neutral at physiological pH 7.[1]4)

Note on Nomenclature: This compound is frequently associated with the "Akt Inhibitor" family (specifically analogs of Akt Inhibitor VIII or Akti-1/2).[1] However, researchers must distinguish it from the benzimidazole-based Akt Inhibitor VIII (CAS 612847-09-3).[1] Always verify the chemical structure matches the CAS 899350-85-7 .[1]

The Solvent Matrix: DMSO vs. Water[1][3][4][5]

The solubility behavior of this compound is dictated by the competition between crystal lattice energy (stacking of planar quinazoline rings) and solvation energy .

Why Water Fails

The quinazoline core and the phenyl substituent create a large hydrophobic surface area. Water molecules form a highly ordered hydrogen-bonded network.[1] Introducing this hydrophobic molecule requires breaking that network (an entropic penalty). Furthermore, the intermolecular


-

stacking interactions between the planar aromatic rings are strong, preventing water from solvating individual molecules.[1]
Why DMSO Works

Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent .[3]

  • Disruption: It effectively disrupts the

    
    -
    
    
    
    stacking of the quinazoline rings.[1]
  • Acceptance: The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the secondary amine (-NH-) and the phenolic hydroxyl (-OH) groups.[1]

  • Miscibility: DMSO is miscible with water, allowing it to act as a carrier vehicle into aqueous buffers (up to a limit).

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution free of micro-aggregates.

Materials:

  • Compound (Powder)[1][4]

  • Anhydrous DMSO (Spectroscopic grade, ≥99.9%)[1]

  • Vortex mixer[1]

  • Sonicator (Water bath)[1]

  • Amber glass vials (Borosilicate)[1]

Step-by-Step Methodology:

  • Calculation: Determine the target concentration. A 10 mM stock is recommended.

    • Example: To make 1 mL of 10 mM stock, weigh 3.92 mg of powder.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the powder.

    • Critical: Do not add water or buffer at this stage.

  • Dispersion: Vortex vigorously for 30 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at room temperature (25°C) for 5–10 minutes. The solution should become clear and yellow/orange.

  • Inspection: Hold the vial up to a light source. The solution must be free of turbidity.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Protocol: Aqueous Transition (The "Crash-Out" Mitigation)

The Danger Zone: Diluting a hydrophobic DMSO stock directly into a static aqueous buffer often causes rapid precipitation. The compound aggregates before it can disperse.

The "Rapid Dispersion" Technique:

  • Prepare Media: Pre-warm your cell culture media or buffer (PBS) to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • If your final target is low (e.g., 1 µM), create a 100x intermediate working solution in media.

    • Example: Dilute 1 µL of 10 mM Stock into 99 µL of Media -> 100 µM working solution.

    • Action: Vortex immediately upon addition.

  • Final Application: Add the working solution to your cell assay plate.

    • Target: Final DMSO concentration should be < 0.5% (v/v) , ideally < 0.1% , to avoid solvent toxicity.

Visualizing the Workflow:

G cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Aqueous Delivery Powder Solid Compound (C20H14BrN3O) Stock 10 mM Stock Solution (Clear Yellow/Orange) Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Working Intermediate Dilution (Rapid Vortexing) Stock->Working 1:100 Dilution Media Culture Media/PBS (37°C) Media->Working Cells Cell Assay (Final DMSO < 0.1%) Working->Cells Final Spike

Caption: Figure 1. The optimal solubilization workflow preventing precipitation during the critical transition from organic to aqueous phase.[1]

Troubleshooting & Stability

ObservationCauseCorrective Action
Turbidity upon adding DMSO Moisture in DMSO or saturated solution.[1]Use fresh anhydrous DMSO; Sonicate at 37°C.
Precipitation in Media "Crash-out" effect due to high local concentration.[1]Vortex media while adding the stock dropwise. Do not add stock to static liquid.
Loss of Activity over time Hydrolysis or Oxidation.The phenolic group is oxidation-sensitive.[1] Keep stocks under inert gas (Argon/Nitrogen) if possible. Avoid light.
Crystals in Frozen Stock DMSO freezing (MP: 18.5°C).Thaw completely at room temperature and vortex before use. DMSO expands when frozen; ensure vials are sealed.

Biological Context & Mechanism

While this guide focuses on solubility, understanding the target validates the protocol. This compound acts as a Kinase Inhibitor (likely targeting the Akt/PKB signaling pathway).

  • Mechanism: It binds to the pleckstrin homology (PH) domain or the kinase domain, preventing phosphorylation.

  • Why Solubility Matters: If the compound precipitates in the cell media, the effective concentration reaching the cells is unknown, leading to false negatives (lack of potency) or artifacts (crystals damaging cells).

Pathway cluster_inhibitor Inhibition Point GrowthFactor Growth Factor (Insulin/IGF-1) RTK RTK Receptor GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruitment Inhibitor 4-[(6-Bromo...) (The Compound) Akt_Inactive->Inhibitor Allosteric Binding Akt_Active p-Akt (Active) Akt_Inactive->Akt_Active Phosphorylation Inhibitor->Akt_Active BLOCKS Downstream mTOR / GSK3 / FOXO (Cell Survival) Akt_Active->Downstream

Caption: Figure 2.[1] Simplified Akt signaling pathway showing the critical intervention point of the inhibitor. Solubility ensures bioavailability at the intracellular target.[1]

References

  • Chemical Identity & CAS: ChemSrc. 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol - CAS 899350-85-7.[1] Link

  • Structural Analogs (Akt Inhibitor VIII): Cayman Chemical. Akt Inhibitor VIII Product Information. (Note: For structural comparison of the quinazoline pharmacophore). Link

  • Solubilization Principles: Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Quinazoline Chemistry: ChemicalBook.[1] General properties of Quinazoline derivatives. Link

Sources

Exploratory

The Chemical Stability of 6-Bromo-Substituted Quinazoline Compounds: An In-depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's chemical stability is paramount. It is a critical determinant of a drug candidate's viability, influenc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's chemical stability is paramount. It is a critical determinant of a drug candidate's viability, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the chemical stability of 6-bromo-substituted quinazoline compounds, a scaffold of significant interest in contemporary medicinal chemistry. The quinazoline core is a privileged structure in numerous FDA-approved drugs, and the 6-bromo substitution is often strategically employed to modulate pharmacological activity.[1][2] This document will delve into the intrinsic stability of this chemical class, degradation pathways, and the methodologies for a robust stability assessment.

Fundamental Principles of Chemical Stability in the Context of 6-Bromoquinazolines

The stability of the quinazoline ring system is influenced by the nature and position of its substituents.[3] The quinazoline structure is generally stable in cold, dilute acidic and alkaline solutions; however, it can be susceptible to degradation under more strenuous conditions such as boiling in these media.[4] The introduction of a bromine atom at the 6-position imparts specific electronic effects that can influence the molecule's susceptibility to various degradation mechanisms.

Key Degradation Pathways:

  • Hydrolysis: This is a common degradation pathway for many pharmaceuticals. For quinazolines, hydrolysis can lead to the cleavage of the pyrimidine ring. The rate and extent of hydrolysis are highly dependent on pH and temperature. In acidic media, the nitrogen atoms of the quinazoline ring can be protonated, which may alter the susceptibility of the ring to nucleophilic attack by water. Conversely, in alkaline conditions, hydroxide ions can directly attack the electron-deficient carbons of the ring system. One study on a quinazoline derivative, 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, demonstrated significant degradation under alkaline conditions, while showing negligible breakdown under acidic, oxidative, thermal, and photolytic stress.[5][6] This suggests that the quinazoline core can be particularly sensitive to basic hydrolysis.

  • Oxidation: The quinazoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[7] The presence of electron-donating or -withdrawing groups can influence the electron density of the ring and its susceptibility to oxidative attack. The bromine atom at the 6-position is an electron-withdrawing group via induction but a weak deactivator due to resonance, which can subtly modulate the oxidative potential of the molecule. Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[8]

  • Photodecomposition: Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions, leading to degradation. The extent of photodegradation depends on the molecule's chromophore and the presence of photosensitizers. Halogenated aromatic compounds can sometimes be susceptible to photodehalogenation, although this is not always the primary degradation pathway. A study on the photodegradation of a quinazoline-derivative in the presence of a TiO2 photocatalyst indicated that the degradation rate is influenced by pH.[9]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. The thermal stability of a compound is crucial for determining appropriate storage and manufacturing conditions. A study on the thermal decomposition of pyrazolo-quinazoline derivatives, which included a bromo-substituted analog, indicated that degradation occurs in a single step and that stability is influenced by the nature and position of substituents.[3][10]

The bromine substituent at the 6-position is expected to influence the stability of the quinazoline ring primarily through its electronic effects. As a halogen, it is electron-withdrawing, which can decrease the electron density of the benzene portion of the quinazoline ring, potentially making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack at certain positions.

Experimental Assessment of Chemical Stability: A Practical Workflow

A systematic approach to evaluating the chemical stability of 6-bromo-substituted quinazoline compounds involves forced degradation studies, also known as stress testing.[1][11] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[12]

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive as to lead to secondary, less relevant degradants.[13]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the 6-bromo-substituted quinazoline compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Acidic Hydrolysis:

    • Treat the stock solution with an acidic solution (e.g., 0.1 M to 1 M HCl).[13]

    • Incubate the mixture at room temperature and an elevated temperature (e.g., 60°C).

    • Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

    • After the desired time, neutralize the solution with a suitable base (e.g., NaOH).

  • Alkaline Hydrolysis:

    • Treat the stock solution with a basic solution (e.g., 0.1 M to 1 M NaOH).[13]

    • Follow the same incubation and monitoring procedure as for acidic hydrolysis.

    • Neutralize the solution with a suitable acid (e.g., HCl).

  • Oxidative Degradation:

    • Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide).[8]

    • Incubate at room temperature, protected from light.

    • Monitor at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source with a specified output (e.g., ICH Q1B option 1 or 2).

    • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

  • Thermal Degradation:

    • Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).

    • Monitor at various time points.

Forced_Degradation_Workflow cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start 6-Bromo-Substituted Quinazoline Compound Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Photo Photolytic Degradation (ICH Q1B) Start->Photo Thermal Thermal Degradation (Solid & Solution, 60°C) Start->Thermal HPLC Stability-Indicating HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize Peaks Method Validated Stability- Indicating Method HPLC->Method Validate Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for a forced degradation study of a 6-bromo-substituted quinazoline compound.

Analytical Techniques for Stability-Indicating Methods

The development of a stability-indicating analytical method is a primary outcome of forced degradation studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity, accuracy, and versatility.[6][14]

Analytical TechniqueAdvantagesDisadvantagesApplication in 6-Bromoquinazoline Stability
HPLC with UV/PDA Detector Quantitative, high precision, robust, widely available.[15]May not be able to identify unknown degradants.Primary tool for separating the parent compound from its degradation products and quantifying them.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for degradant identification.[5]Can be less quantitative than HPLC-UV.Essential for elucidating the structures of unknown degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Requires higher concentrations and pure samples of degradants.Used for definitive structure elucidation of isolated degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information on functional group changes.Not suitable for complex mixtures.Can be used to monitor changes in the chemical structure of the solid-state drug.

Mechanistic Insights and a Representative Degradation Pathway

While specific degradation pathways for a given 6-bromo-substituted quinazoline will be compound-dependent, we can propose a likely pathway for hydrolytic degradation under alkaline conditions based on the known reactivity of the quinazoline core.

Under basic conditions, the hydroxide ion is likely to attack one of the electron-deficient carbon atoms in the pyrimidine ring, such as C4. This can initiate a ring-opening cascade.

Degradation_Pathway cluster_main Proposed Alkaline Hydrolysis Pathway Parent 6-Bromoquinazoline Intermediate1 Intermediate Adduct Parent->Intermediate1 OH- attack at C4 Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Ring Opening Product Degradation Product (e.g., 2-amino-5-bromobenzaldehyde) Intermediate2->Product Further Reaction/ Rearrangement

Sources

Foundational

Recent literature on 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol synthesis

An In-Depth Technical Guide on the Synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Strategic Overview & Significance The molecule 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol represents a specific class...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

Strategic Overview & Significance

The molecule 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol represents a specific class of 2,4-disubstituted quinazolines, a scaffold widely recognized in medicinal chemistry for its kinase inhibitory potential. Unlike the more common 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) which target the ATP-binding pocket of EGFR via the N1-C2-N3 motif, this molecule features a 4-phenyl group. This structural deviation shifts the electronic and steric profile, often directing activity toward other targets such as tubulin polymerization, specific serine/threonine kinases, or phosphatases like PTP-1B (Protein Tyrosine Phosphatase 1B).

The synthesis of this molecule requires a high-fidelity approach to ensure the correct regiochemistry of the phenyl group at position 4 and the amino-phenol moiety at position 2. The "Benzophenone Route" is the most authoritative method for this specific substitution pattern, avoiding the regioselectivity issues common in cyclization strategies starting from anthranilic acids.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target into stable precursors. The critical disconnection occurs at the C2-N bond, revealing the electrophilic 2-chloroquinazoline intermediate and the nucleophilic 4-aminophenol.

Retrosynthesis Target Target Molecule 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Inter1 Key Intermediate 6-Bromo-2-chloro-4-phenylquinazoline Target->Inter1 SNAr Amination Reagent1 Reagent 4-Aminophenol Target->Reagent1 Inter2 Precursor 6-Bromo-4-phenylquinazolin-2(1H)-one Inter1->Inter2 Chlorination (POCl3) Start Starting Material 2-Amino-5-bromobenzophenone Inter2->Start Cyclocondensation Reagent2 Reagent Urea Inter2->Reagent2

Figure 1: Retrosynthetic logic flow ensuring the 4-phenyl regiochemistry is established from the starting material.

Detailed Synthetic Protocols

Phase 1: Construction of the Quinazoline Core

Objective: Synthesize 6-bromo-4-phenylquinazolin-2(1H)-one. Rationale: Direct cyclization of 2-amino-5-bromobenzophenone with urea is the most efficient way to install the N1-C2-N3 pyrimidine ring while locking the phenyl group at position 4.

  • Reagents:

    • 2-Amino-5-bromobenzophenone (1.0 eq)[1][2]

    • Urea (10.0 eq) - Excess is critical to act as both reagent and solvent melt.

    • Glacial Acetic Acid (optional, for workup)

  • Protocol:

    • Mix 2-amino-5-bromobenzophenone and urea in a round-bottom flask.

    • Fusion: Heat the mixture to 180–200°C (melt fusion) without solvent for 2–3 hours. The mixture will melt and ammonia gas will evolve.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1) until the benzophenone spot disappears.

    • Cool the melt to ~100°C and add water or dilute acetic acid to break up the solid mass.

    • Filter the precipitate, wash extensively with water (to remove excess urea), and dry.

    • Yield Expectation: >85% of a beige/white solid.

Phase 2: Activation via Chlorination

Objective: Synthesize 6-bromo-2-chloro-4-phenylquinazoline. Rationale: The C2-carbonyl (lactam) is unreactive toward weak nucleophiles. Conversion to the imidoyl chloride using phosphorus oxychloride (POCl₃) creates a highly electrophilic center at C2.

  • Reagents:

    • 6-Bromo-4-phenylquinazolin-2(1H)-one (from Phase 1)

    • Phosphorus Oxychloride (POCl₃) (Excess, solvent volume)

    • N,N-Dimethylaniline or Triethylamine (Catalytic)

  • Protocol:

    • Suspend the quinazolinone in neat POCl₃ (approx. 5–10 mL per gram of starting material).

    • Add catalytic base (0.5 mL) to facilitate the reaction.

    • Reflux at 110°C for 4–6 hours. The suspension should clear as the chloro-derivative is formed.

    • Quenching (Critical Safety Step): Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃.

    • Neutralize with saturated NaHCO₃ or NH₄OH to pH 7–8.

    • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from hexane/ethyl acetate if necessary.

    • Characterization: 1H NMR should show the disappearance of the N-H lactam proton.

Phase 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling with 4-aminophenol to yield the final target. Rationale: The 2-chloro position is highly susceptible to nucleophilic attack. We use 4-aminophenol. The reaction relies on the higher nucleophilicity of the aniline amine (-NH2) compared to the phenol hydroxyl (-OH) to ensure chemoselectivity.

  • Reagents:

    • 6-Bromo-2-chloro-4-phenylquinazoline (1.0 eq)[3][4]

    • 4-Aminophenol (1.1 eq)

    • Isopropanol (iPrOH) or Ethanol (EtOH) (Solvent)

    • Catalytic HCl (optional, to accelerate reaction)

  • Protocol:

    • Dissolve the chloro-quinazoline in iPrOH (10 mL/mmol).

    • Add 4-aminophenol.

    • Reflux: Heat to 80–85°C for 6–12 hours.

    • Observation: The product often precipitates directly from the hot alcohol as the hydrochloride salt.

    • Cool to room temperature. Filter the precipitate.[5][6]

    • Free Base Formation: Suspend the solid in water, adjust pH to ~8 with NaHCO₃, stir for 30 mins, then filter and wash with water.

    • Final Purification: Recrystallize from Ethanol/Methanol.

Process Visualization

SynthesisWorkflow Step1 Step 1: Fusion Start: 2-Amino-5-bromobenzophenone Reagent: Urea (Excess) Temp: 190°C Step2 Step 2: Chlorination Reagent: POCl3, Reflux Intermediate: 2-Chloro-quinazoline Step1->Step2 Cyclization Complete Step3 Step 3: SNAr Coupling Reagent: 4-Aminophenol Solvent: iPrOH, Reflux Step2->Step3 Activation Complete Final Final Product 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Step3->Final Precipitation & Workup

Figure 2: Step-by-step reaction workflow for the synthesis of the target compound.

Analytical Validation & Data Summary

To ensure Trustworthiness and reproducibility, the following analytical markers should be verified.

NMR Characterization (Expected Shifts in DMSO-d6)
Proton TypeApprox. Shift (δ ppm)MultiplicityCausality/Explanation
-OH (Phenol) 9.0 – 9.2Singlet (Broad)Exchangeable proton; confirms presence of phenol.
-NH- (Bridge) 9.5 – 9.8SingletSecondary amine linking the rings; downfield due to conjugation.
H-5 (Quinazoline) 7.8 – 8.0DoubletOrtho to the bromine; distinct splitting pattern.
H-7, H-8 7.6 – 7.8MultipletRemaining quinazoline protons.
Phenyl Group 7.4 – 7.6Multiplet5 protons from the 4-phenyl substituent.
Phenol Ring 6.7 (d) & 7.4 (d)AA'BB' SystemCharacteristic para-substituted benzene pattern.
Troubleshooting Guide
  • Issue: Low yield in Step 3 (Amination).

    • Cause: Competition from O-alkylation or hydrolysis of the chloride.

    • Solution: Ensure reagents are dry. Use a slight excess of amine. Avoid strong bases that might deprotonate the phenol.

  • Issue: Incomplete Chlorination (Step 2).

    • Cause: Old POCl₃ or insufficient temperature.

    • Solution: Distill POCl₃ before use or increase reflux time.

References

  • Synthesis of 6-bromo-2-chloro-4-phenylquinazoline

    • Source: ChemicalBook & PubChem D
    • Context: Standard protocols for converting 2-quinazolinones to 2-chloroquinazolines using POCl3.
    • URL:

  • General Synthesis of 4-Anilinoquinazolines

    • Title: Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine deriv
    • Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry).
    • Context: Provides analogous reaction conditions for SNAr amin
    • URL:

  • Benzophenone Precursor Synthesis

    • Title: An In-depth Technical Guide to 2-Amino-5-bromobenzophenone.[2]

    • Source: BenchChem.[2][7]

    • Context: Detailed properties and purification of the starting material.[2][5][6][7][8][9]

    • URL:

  • Microwave Assisted Synthesis of Quinazolines

    • Title: Microwave-assisted synthesis of quinazoline deriv
    • Source: General organic synthesis literature (Methodology reference).[10]

    • Note: Microwave irradiation at 120°C for 20 mins in isopropanol is a validated altern
  • Patent Literature on Phenyl-Quinazolin-2-yl-amines

    • Title: Substituted phenylalkanoic acids (P
    • Source: Google P
    • Context: Lists "N-({4-[(6-bromo-4-phenylquinazolin-2-yl)...amino]phenyl}" derivatives, confirming the structural class and utility.
    • URL:

Sources

Exploratory

Momelotinib (CAS 899350-85-7): A Multi-Kinase Inhibitor Profile

Topic: Potential Kinase Targets for CAS 899350-85-7 (Momelotinib) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists & Translational Researchers From JAK Selectivity to ACVR1-Mediated Iron Homeostasis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Kinase Targets for CAS 899350-85-7 (Momelotinib) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists & Translational Researchers

From JAK Selectivity to ACVR1-Mediated Iron Homeostasis

Executive Summary & Compound Identity

CAS 899350-85-7 , chemically known as N-(cyanomethyl)-4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzamide, is the free base of Momelotinib (formerly CYT387). While originally developed as an ATP-competitive inhibitor of the Janus Kinase (JAK) family, its pharmacological distinctiveness lies in its non-canonical inhibition of Activin A Receptor Type 1 (ACVR1/ALK2) .[1]

This dual mechanism—suppressing inflammation via JAK1/2 while ameliorating anemia via ACVR1—led to its FDA approval (as Ojjaara) for myelofibrosis patients with anemia, distinguishing it from first-generation JAK inhibitors like ruxolitinib.

Chemical & Pharmacological Properties
PropertyData
Common Name Momelotinib (CYT387)
Molecular Formula C23H22N6O2
Primary Targets JAK1, JAK2, ACVR1 (ALK2)
Secondary Targets TBK1, IKK

, FLT3, JNK1
Binding Mode Type I (ATP-competitive)
Clinical Status Approved (Myelofibrosis with anemia)

The Primary Target Axis: JAK1 and JAK2

The foundational efficacy of Momelotinib stems from its potent inhibition of the JAK-STAT pathway.[2] In myeloproliferative neoplasms (MPNs), constitutive activation of JAK2 (often via the V617F mutation) drives uncontrolled proliferation and cytokine release.

Mechanistic Action

Momelotinib binds to the ATP-binding pocket of the kinase domain.[3][4]

  • JAK1 Inhibition (

    
     nM):  Blocks signaling of pro-inflammatory cytokines (IL-6, TNF
    
    
    
    ), reducing constitutional symptoms (fever, night sweats).
  • JAK2 Inhibition (

    
     nM):  Blocks EPO and TPO signaling, reducing myeloid proliferation and splenomegaly.
    

Critical Insight for Researchers: unlike highly selective JAK1 inhibitors, Momelotinib's equipotent JAK2 activity is necessary for controlling the clonal burden in MPNs, but this typically carries a risk of worsening anemia (due to EPO receptor blockade). Momelotinib circumvents this via its second target, ACVR1.

The Differentiating Target: ACVR1 (ALK2)

The "Value-Add" of CAS 899350-85-7 is its off-target activity on ACVR1, a bone morphogenetic protein (BMP) receptor kinase.

The Anemia-Hepcidin Axis

In chronic inflammation (like Myelofibrosis), elevated IL-6 upregulates Hepcidin production in the liver. Hepcidin binds to ferroportin, degrading it and trapping iron inside macrophages. This leads to "functional iron deficiency anemia."

  • Normal State: BMP ligands bind ACVR1

    
     SMAD1/5/8 phosphorylation 
    
    
    
    Hepcidin transcription.
  • Disease State: Hyperactive ACVR1 signaling (driven by inflammation/BMPs)

    
     High Hepcidin 
    
    
    
    Anemia.
  • Momelotinib Effect: Inhibits ACVR1 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Lowers Hepcidin 
    
    
    
    Restores Ferroportin
    
    
    Iron released for Erythropoiesis.[3][5]
Pathway Visualization (ACVR1 Mechanism)

ACVR1_Pathway BMP BMP Ligands (Activin A) ACVR1 ACVR1 (ALK2) Receptor BMP->ACVR1 Activates SMAD SMAD 1/5/8 Phosphorylation ACVR1->SMAD Phosphorylates MMB Momelotinib (Inhibitor) MMB->ACVR1  BLOCKS Eryth Restored Erythropoiesis MMB->Eryth  RESULT Nucleus Nuclear Translocation SMAD->Nucleus Signaling Hepcidin Hepcidin Upregulation Nucleus->Hepcidin Transcription Ferroportin Ferroportin Degradation Hepcidin->Ferroportin Binds Iron Iron Sequestration Ferroportin->Iron Traps Iron

Caption: Momelotinib blocks ACVR1, reducing Hepcidin and unlocking iron stores for red blood cell production.[3]

Secondary Targets: TBK1 and IKK

Momelotinib has demonstrated potent inhibition of TBK1 (


 nM) and IKK

(

nM).
  • Relevance: These kinases are non-canonical I

    
    B kinases involved in the innate immune response (STING pathway) and survival of KRAS-driven tumors.
    
  • Research Application: While clinical efficacy in pancreatic cancer (via TBK1 inhibition) was not fully realized in Phase 3 trials, CAS 899350-85-7 remains a valuable chemical probe for studying synthetic lethality in KRAS-mutant cell lines.

Experimental Validation Protocols

To validate these targets in a new experimental setup, the following self-validating protocols are recommended.

Protocol A: Radiometric Kinase Assay (Biochemical Validation)

Objective: Determine intrinsic potency (


) against recombinant JAK1, JAK2, and ACVR1.
  • Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Mix: Dilute recombinant JAK1, JAK2, or ACVR1 (sourced from SignalChem or Carna) to 0.5–2 nM final concentration.

  • Substrate: Use peptide substrates (e.g., Poly(Glu:Tyr) 4:1 for JAKs; Casein for ACVR1).

  • Compound Addition: Dispense Momelotinib (dissolved in DMSO) in a 10-point dose-response curve (start at 10

    
    M, 3-fold serial dilution).
    
  • Reaction Start: Add ATP solution spiked with

    
    -ATP. Critical:  ATP concentration must be at 
    
    
    
    apparent for each kinase to ensure competitive kinetics are measured accurately.
  • Incubation: 30 minutes at Room Temperature.

  • Termination: Spot onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.

  • Detection: Scintillation counting.

Protocol B: Cell-Based Hepcidin ELISA (Functional ACVR1 Validation)

Objective: Confirm cellular engagement of ACVR1 via Hepcidin downregulation.

  • Cell Line: HepG2 (Human liver carcinoma).

  • Seeding:

    
     cells/well in 6-well plates. Starve in serum-free media for 12 hours (synchronization).
    
  • Stimulation: Treat with BMP6 (50 ng/mL) to induce ACVR1 signaling and Hepcidin expression.

  • Treatment: Concurrently treat with Momelotinib (0.1, 0.5, 1.0, 5.0

    
    M).
    
  • Incubation: 16–24 hours.

  • Supernatant Collection: Collect media for secreted Hepcidin analysis.

  • Quantification: Use a commercial Hepcidin-25 ELISA kit (e.g., R&D Systems).

  • Normalization: Normalize Hepcidin levels to total protein content (BCA assay) of the cell lysate.

Experimental Workflow Visualization

Assay_Workflow cluster_biochem Biochemical (Cell-Free) cluster_cell Cellular (HepG2) Start Experimental Design Step1 Recombinant Kinase (JAK1/2/ACVR1) Start->Step1 Cell1 HepG2 Starvation Start->Cell1 Step2 Add 33P-ATP @ Km Step1->Step2 Step3 Filter Binding (P81 Paper) Step2->Step3 Result Data Analysis (IC50 Calculation) Step3->Result Cell2 BMP6 Stimulation + Momelotinib Cell1->Cell2 Cell3 ELISA (Hepcidin) Cell2->Cell3 Cell3->Result

Caption: Parallel workflows for validating kinase affinity (Biochemical) and functional outcome (Cellular).

Kinase Selectivity Data Summary

The following data aggregates potency across key targets.

Kinase TargetIC50 (Cell-Free)Biological Function in MPN
JAK1 11 nMInflammation driver (IL-6, TNF)
JAK2 18 nMProliferation driver (STAT5)
TYK2 17 nMImmune signaling
ACVR1 (ALK2) ~50–100 nM*Hepcidin regulation (Iron)
JAK3 155 nMLymphoid signaling (Sparing reduces immunosuppression)
TBK1 69 nMInnate immunity / KRAS survival

*Note: ACVR1 potency is often assay-dependent; cellular EC50 for Hepcidin suppression is typically ~200-500 nM.

References

  • Pardanani, A., et al. (2009). CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients. Leukemia.[6][7]

  • Asshoff, M., et al. (2017). Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents.[3] Blood.[3][6][8][9]

  • Chakraborty, S., et al. (2023).[6] Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis.[5] Haematologica.

  • BindingDB. (n.d.). Target Profile for Momelotinib.[3][5] Binding Database.

  • FDA Label. (2023). OJJAARA (momelotinib) prescribing information.[10] U.S. Food and Drug Administration.[5][7][11]

Sources

Protocols & Analytical Methods

Method

Synthesis of the 2-Amino-4-phenylquinazoline Scaffold: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the 2-Amino-4-phenylquinazoline Core The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Amino-4-phenylquinazoline Core

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this privileged heterocyclic family, the 2-amino-4-phenylquinazoline moiety stands out as a particularly valuable pharmacophore. Its presence in various drug candidates highlights its importance in the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic route to this key scaffold, starting from the readily available precursor, 2-aminobenzophenone. We will delve into the mechanistic underpinnings of the transformation, offer a detailed experimental protocol, and provide insights for troubleshooting and optimization, empowering researchers to confidently incorporate this valuable scaffold into their drug discovery programs.

Synthetic Strategy: From Ketone to Heterocycle

The preparation of 2-amino-4-phenylquinazoline from 2-aminobenzophenone is achieved through a cyclocondensation reaction. This process involves the formation of the pyrimidine ring of the quinazoline system by reacting the starting ketone with a suitable nitrogen-containing reagent. While several reagents can effect this transformation, a common and effective method involves the use of guanidine hydrochloride.

The rationale behind this choice lies in the inherent reactivity of the starting materials. 2-Aminobenzophenone possesses two key functional groups: a nucleophilic primary amine and an electrophilic carbonyl group. Guanidine, with its three nitrogen atoms, acts as a dinucleophilic species, perfectly poised to react with the carbonyl carbon and subsequently cyclize with the ortho-amino group to form the desired heterocyclic ring. The reaction is typically carried out under acidic conditions, which serve to activate the carbonyl group of the 2-aminobenzophenone, making it more susceptible to nucleophilic attack.

An alternative and highly efficient modern approach involves an acid-mediated [4+2] annulation reaction between a 2-amino aryl ketone, such as 2-aminobenzophenone, and an N-benzyl cyanamide.[2] This method offers a versatile route to a variety of 2-aminoquinazoline derivatives.

Reaction Mechanism: A Step-by-Step Look at Ring Formation

The acid-catalyzed cyclocondensation of 2-aminobenzophenone with guanidine proceeds through a well-defined mechanistic pathway:

  • Activation of the Carbonyl Group: The reaction commences with the protonation of the carbonyl oxygen of 2-aminobenzophenone by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Nucleophilic Attack by Guanidine: A nitrogen atom of guanidine acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer and Dehydration: A series of proton transfers occur, leading to the formation of a carbinolamine intermediate. Subsequent protonation of the hydroxyl group transforms it into a good leaving group (water). Elimination of a water molecule generates a resonance-stabilized carbocation.

  • Intramolecular Cyclization: The lone pair of electrons on the ortho-amino group of the benzophenone moiety then attacks the electrophilic carbon of the protonated guanidine moiety in an intramolecular fashion. This key step leads to the formation of the six-membered dihydropyrimidine ring.

  • Aromatization: The final step involves the loss of a proton and subsequent tautomerization to yield the stable, aromatic 2-amino-4-phenylquinazoline ring system.

A plausible mechanism for the related acid-mediated reaction with N-benzyl cyanamide involves initial protonation of the cyanamide, followed by nucleophilic attack by the amino group of the 2-aminobenzophenone, intramolecular cyclization, and subsequent dehydration to form the aromatic quinazoline ring.[2]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of 2-amino-4-phenylquinazoline from 2-aminobenzophenone.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Combine 2-Aminobenzophenone, Guanidine HCl, and Solvent start->reagents heat Heat under Reflux (Monitor by TLC) reagents->heat cool Cool to RT heat->cool neutralize Neutralize with Base cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization or Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General workflow for the synthesis of 2-amino-4-phenylquinazoline.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of 2-amino-4-phenylquinazoline.

Materials:

  • 2-Aminobenzophenone

  • Guanidine Hydrochloride

  • Anhydrous isopropanol (or other suitable high-boiling solvent)

  • Sodium hydroxide solution (e.g., 10% w/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (if necessary)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminobenzophenone (1.0 eq), guanidine hydrochloride (1.5 eq), and anhydrous isopropanol.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a sodium hydroxide solution until the pH is basic (pH ~9-10).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The expected product, 2-amino-4-phenylquinazoline, should exhibit characteristic signals corresponding to its aromatic protons and carbons.

Key Reaction Parameters

ParameterRecommended ConditionsRationale & Notes
Solvent Isopropanol, n-Butanol, Ethylene GlycolA high-boiling point solvent is required to drive the reaction to completion.
Temperature RefluxProvides the necessary activation energy for the cyclocondensation reaction.
Catalyst Acidic conditions (from Guanidine HCl)Protonates the carbonyl group, activating it for nucleophilic attack.
Reaction Time 4 - 8 hoursMonitor by TLC to determine the optimal reaction time.
Work-up Basic work-upNeutralizes the acidic reaction mixture and allows for extraction of the free base.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that all reagents are dry, as water can interfere with the reaction. Increasing the reaction time or using a higher boiling point solvent may also improve the yield.

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, consider adding a catalytic amount of a stronger acid, such as p-toluenesulfonic acid, to further promote the reaction.

  • Purification Challenges: If the product is difficult to purify, column chromatography with a carefully selected solvent system is recommended. Recrystallization from different solvents can also be attempted to obtain a pure product.

Conclusion

The synthesis of the 2-amino-4-phenylquinazoline scaffold from 2-aminobenzophenone is a robust and reliable transformation that provides access to a key building block in medicinal chemistry. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently prepare this valuable compound for use in their drug discovery efforts. The protocol provided herein, along with the troubleshooting tips, should serve as a valuable resource for scientists working in this exciting field.

References

  • Qin, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(13), 5067. [Link]

  • PubChem. 4-Amino-2-phenyl-5-fluoroquinazoline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. 2-aminobenzophenone. [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

Sources

Application

Application Note: Optimized In Vitro Cytotoxicity Profiling of Quinazoline Derivatives

and mechanism of action for quinazoline-based kinase inhibitors. Introduction & Scientific Context Quinazoline derivatives represent a cornerstone scaffold in medicinal chemistry, primarily utilized as ATP-competitive in...

Author: BenchChem Technical Support Team. Date: February 2026


 and mechanism of action for quinazoline-based kinase inhibitors.

Introduction & Scientific Context

Quinazoline derivatives represent a cornerstone scaffold in medicinal chemistry, primarily utilized as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) family (e.g., Gefitinib, Erlotinib) [1].

While the therapeutic potential of these derivatives is immense, their physicochemical properties—specifically high lipophilicity and low aqueous solubility—present unique challenges in in vitro assays. Standard protocols often fail due to compound precipitation ("crashing out") in aqueous media, leading to underestimated potency or high variability. Furthermore, certain quinazoline motifs can exhibit intrinsic fluorescence or reductive potential, interfering with standard colorimetric readouts.

This guide provides an optimized, field-proven workflow to assess the cytotoxicity of quinazoline derivatives, prioritizing data integrity through solubility management and orthogonal assay validation.

Pre-Analytical Phase: The Solubility Challenge

The Causality of Error: The most common failure mode in testing quinazolines is not biological, but physical. Direct dilution of a hydrophobic 10 mM DMSO stock into cell culture media often causes immediate, microscopic precipitation. This reduces the effective concentration reaching the cell, artificially inflating the


.
Optimized Solubilization Protocol

To ensure bio-availability, an Intermediate Dilution Step is mandatory.

Reagents:

  • Stock Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Vehicle Limit: Final DMSO concentration on cells must be

    
     (v/v), ideally 
    
    
    
    .

Step-by-Step Dilution Logic:

  • Master Stock: Dissolve quinazoline derivative in 100% DMSO to 10 mM or 20 mM. Sonicate if necessary to ensure complete dissolution.

  • Serial Dilution (The "DMSO-to-DMSO" Method):

    • Incorrect: Diluting the 10 mM stock directly into media to make a curve.

    • Correct: Perform all serial dilutions (e.g., 1:3) in 100% DMSO first. This creates a "Source Plate" where every well is 1000x the final desired concentration.

  • Intermediate Transfer:

    • Transfer 1

      
      L from the DMSO Source Plate into 1000 
      
      
      
      L of pre-warmed media (Intermediate Plate).
    • Mix vigorously. This rapid dispersion prevents crystal nucleation.

  • Final Addition: Add the media-diluted compound to the cells.

Workflow Visualization

The following diagram illustrates the critical "DMSO-to-DMSO" dilution logic to prevent precipitation.

AssayWorkflow cluster_0 Critical Solubility Control Compound Quinazoline Solid Stock Master Stock (10-20mM in 100% DMSO) Compound->Stock Dissolve SourcePlate Source Plate (Serial Dilution in 100% DMSO) Stock->SourcePlate 1:3 Serial Dilution InterPlate Intermediate Plate (1:1000 Dilution into Media) SourcePlate->InterPlate Rapid Dispersion CellPlate Assay Plate (Cells + Compound) InterPlate->CellPlate Treatment Readout Readout (Luminescence/Absorbance) CellPlate->Readout 48-72h Incubation

Caption: Workflow emphasizing the maintenance of compound solubility via DMSO-only serial dilutions before media contact.

Protocol A: Metabolic Activity (MTT Assay)

Best for: Routine screening, cost-efficiency.

Scientific Basis: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to insoluble formazan [2].[1] Quinazoline Note: Verify your specific derivative does not spontaneously reduce MTT in cell-free media (a "false positive" check).

Materials
  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).

  • Solubilization Buffer: 100% DMSO.[2]

  • Cell Lines: A431 (EGFR overexpressing) or HeLa.

Procedure
  • Seeding: Plate cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100

    
    L of fresh media containing the quinazoline derivative (prepared via Section 2.1). Include:
    
    • Vehicle Control: 0.1% DMSO.[2]

    • Positive Control:[3][4][5] Gefitinib or Doxorubicin.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48–72 hours at

    
    , 
    
    
    
    . (Quinazolines are often cytostatic; 24h is usually insufficient).
  • MTT Addition: Add 10

    
    L MTT stock to each well. Incubate 3–4 hours until purple precipitates are visible.
    
  • Solubilization: Carefully aspirate media (do not dislodge crystals). Add 100

    
    L DMSO. Shake plate for 10 mins.
    
  • Measurement: Read Absorbance at 570 nm (reference filter 630 nm).

Protocol B: ATP Quantification (CellTiter-Glo®)

Best for: High sensitivity, hydrophobic compounds, minimizing pipetting errors.

Scientific Basis: Quantifies ATP, a direct marker of metabolically active cells, using a luciferase reaction. Why for Quinazolines? Unlike MTT, this is a homogeneous "add-mix-measure" assay. It eliminates the media removal step (Step 5 above), which is where errors often occur if quinazoline treatment has made cells loosely adherent [3].

Procedure
  • Seeding & Treatment: Identical to Protocol A (Steps 1–3).

  • Equilibration: Bring the assay plate and CellTiter-Glo reagent to room temperature (RT) for 30 mins.

  • Addition: Add volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100

    
    L reagent to 100 
    
    
    
    L media).[6][7]
  • Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure Total Luminescence (integration time 0.5–1.0 sec).

Mechanistic Validation: The EGFR Pathway

To confirm the observed cytotoxicity is "on-target" (EGFR inhibition) rather than general toxicity, understanding the signaling cascade is vital. Quinazolines compete with ATP at the intracellular tyrosine kinase domain of EGFR [4].[8][9]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazoline Quinazoline (Inhibitor) Quinazoline->EGFR ATP Competition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Blocked) mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation (Blocked) ERK->Proliferation

Caption: Quinazolines block ATP binding at EGFR, halting downstream PI3K/AKT (survival) and RAS/RAF (proliferation) cascades.

Data Analysis & Interpretation

Calculating

Raw data (OD or RLU) must be normalized to the Vehicle Control (100% Viability) and the Blank (0% Viability).



Plot


 vs. 

Viability. Fit using a 4-parameter logistic (4PL) regression :

Assay Robustness (Z-Factor)

For high-throughput screening of derivatives, calculate the Z-factor to ensure the assay window is sufficient.



  • 
    : Standard deviations of positive (vehicle) and negative (dead) controls.
    
  • 
    : Means of controls.
    
  • Target:

    
     indicates an excellent assay.
    
Comparative Assay Matrix
FeatureMTT AssayCellTiter-Glo (ATP)
Readout Absorbance (Colorimetric)Luminescence
Sensitivity Moderate (

cells)
High (

cells)
Interference Reductive compounds, precipitationMinimal (Lysis step helps)
Throughput Low (Washing/Solubilization steps)High (Homogeneous)
Cost LowHigh
Recommendation Initial broad screeningFinal

confirmation

References

  • National Center for Biotechnology Information (NCBI). Quinazoline - PubChem Compound Summary. [Link]

  • Ayati, A., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC. [Link]

Sources

Method

Application Note and Protocols for Screening 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol against MCF-7 and HeLa Cell Lines

Abstract This document provides a comprehensive guide for the initial screening of the novel synthetic compound, 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol, for its potential anticancer activity against two widely...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial screening of the novel synthetic compound, 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol, for its potential anticancer activity against two widely studied human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma). Quinazoline derivatives have garnered significant attention in oncology due to their diverse biological activities, which include the induction of apoptosis and cell cycle arrest[1][2]. This guide details the underlying scientific principles and provides step-by-step protocols for assessing cytotoxicity, determining the mode of cell death, and analyzing cell cycle distribution. The methodologies are designed to establish a foundational understanding of the compound's cellular effects and to generate robust, reproducible data for further investigation.

Introduction and Scientific Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs[1]. These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation and survival[1]. The specific compound, 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol, combines the quinazoline core with a bromo-phenyl and an aminophenol moiety. The bromine atom can enhance binding affinity through halogen bonding, while the aminophenol group may contribute to antioxidant or pro-oxidant activities, potentially influencing the cellular redox state and inducing apoptosis.

Target Cell Lines:

  • MCF-7: An estrogen receptor (ER)-positive human breast cancer cell line that is a cornerstone model for luminal A type breast cancer[3][4][5]. These cells are known to be sensitive to agents that induce apoptosis and are often used in primary screening for anti-breast cancer agents[6][7].

  • HeLa: An immortalized human cervical cancer cell line, known for its robustness and rapid proliferation[8][9][10]. Its aggressive phenotype makes it a suitable model for screening compounds with potent antiproliferative activity[11].

This screening protocol is designed to answer three fundamental questions:

  • Does the compound exhibit cytotoxic effects on MCF-7 and HeLa cells?

  • If cytotoxic, does the compound induce apoptosis?

  • Does the compound alter the normal progression of the cell cycle?

Answering these questions will provide a clear go/no-go decision for advancing this compound in the drug discovery pipeline.

Experimental Workflow

The overall screening process follows a logical progression from broad cytotoxicity assessment to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (Based on IC50) cluster_2 Phase 3: Molecular Analysis A Prepare Compound Stock Solution D Compound Treatment (Dose-Response) A->D B Cell Culture Maintenance (MCF-7 & HeLa) C Cell Seeding in 96-well Plates B->C C->D E SRB (or MTT) Assay D->E F Determine IC50 Values E->F G Apoptosis Assay (Annexin V/PI Staining) F->G Select IC50 & 2xIC50 concentrations H Cell Cycle Analysis (Propidium Iodide Staining) F->H Select IC50 & 2xIC50 concentrations I Flow Cytometry G->I H->I J Western Blotting for Apoptosis & Cell Cycle Markers I->J Corroborate findings

Caption: Experimental workflow for screening the test compound.

Materials and Reagents

  • Cell Lines: MCF-7 (ATCC HTB-22) and HeLa (ATCC CCL-2).

  • Compound: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol.

  • Media: Eagle's Minimum Essential Medium (EMEM) for MCF-7, Dulbecco's Modified Eagle's Medium (DMEM) for HeLa, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for SRB Assay: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) dye, Tris base.

  • Reagents for Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Reagents for Cell Cycle Analysis: RNase A, Propidium Iodide (PI), 70% Ethanol.

  • Reagents for Western Blotting: RIPA Lysis Buffer, Protease Inhibitor Cocktail, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membranes, primary and secondary antibodies.

Detailed Protocols

Protocol 1: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content[12][13]. It is a reliable and sensitive endpoint for cytotoxicity screening[14][15].

Procedure:

  • Cell Seeding: Harvest MCF-7 and HeLa cells during their exponential growth phase. Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO, final concentration ≤ 0.5%).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the supernatant. Incubate at 4°C for 1 hour[12].

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes[12].

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[16][17]. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V[18][19]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells[20][21].

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[19].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm. Collect at least 10,000 events per sample.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[22]. Alterations in the cell cycle distribution can indicate the mechanism of a compound's antiproliferative effect.

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations as described in Protocol 2.

  • Cell Harvesting: Collect and wash the cells as described in Protocol 2.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells[23][24]. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL2).

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Principle of cell cycle analysis by DNA content.

Protocol 4: Western Blotting for Key Regulatory Proteins

To corroborate the findings from flow cytometry, Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation[25][26].

Procedure:

  • Protein Extraction: Treat cells as described in the previous protocols. Lyse the cells in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax[27].

    • Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21.

    • Loading Control: β-actin or GAPDH.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Data and Interpretation

The data from these experiments should be compiled into clear, summary tables for easy comparison.

Table 1: Cytotoxicity Data (IC₅₀ Values)

Cell Line48h IC₅₀ (µM)72h IC₅₀ (µM)
MCF-7ResultResult
HeLaResultResult

A lower IC₅₀ value indicates higher cytotoxic potency.

Table 2: Apoptosis Analysis Summary (at 48 hours)

TreatmentCell Line% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle ControlMCF-7ResultResultResult
IC₅₀ CompoundMCF-7ResultResultResult
2x IC₅₀ CompoundMCF-7ResultResultResult
Vehicle ControlHeLaResultResultResult
IC₅₀ CompoundHeLaResultResultResult
2x IC₅₀ CompoundHeLaResultResultResult

An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Table 3: Cell Cycle Distribution Summary (at 24 hours)

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlMCF-7ResultResultResult
IC₅₀ CompoundMCF-7ResultResultResult
2x IC₅₀ CompoundMCF-7ResultResultResult
Vehicle ControlHeLaResultResultResult
IC₅₀ CompoundHeLaResultResultResult
2x IC₅₀ CompoundHeLaResultResultResult

An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest at that checkpoint.

Conclusion

This application note provides a structured and scientifically grounded framework for the initial in vitro evaluation of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol. By systematically assessing its cytotoxicity, impact on apoptosis, and influence on the cell cycle in both MCF-7 and HeLa cells, researchers can effectively determine the compound's potential as an anticancer agent and make informed decisions about its future development. The successful execution of these protocols will yield a foundational dataset, paving the way for more advanced mechanistic studies.

References

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Gao, C., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Lacroix, M., & Leclercq, G. (2004). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Culture Collections, Public Health England. Cell line profile: MCF7. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]

  • Wikipedia. MCF-7. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Al-Suhaimi, E. A., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry. [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Biocompare. HeLa Cell Lines. [Link]

  • Altogen Biosystems. MCF-7 Cells Culture. [Link]

  • Wikipedia. HeLa. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]

  • Cytion. HeLa Cell Line: Revolutionizing Research. [Link]

  • Cytion. HeLa Cell Line: Revolutionizing Research. [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. [Link]

  • Semantic Scholar. Synthesis and anticancer activity of new quinazoline derivatives. [Link]

  • Leese, M. P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Cervantes, R. B., et al. (2011). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem Cell Research. [Link]

  • Technology Networks. (2024). HeLa Cells: Key Discoveries and the Science of Their Immortality. [Link]

  • Canvax. SRB Cytotoxicity Assay Data Sheet. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. Western blot analysis of apoptosis and cell cycle related proteins in miPS-LLCcm cells. [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. [Link]

  • Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research. [Link]

  • Khan, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]

  • Khan, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. [Link]

  • BindingDB. PrimarySearch_ki. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta Pharmaceutica. [Link]

  • Takeda, Y., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

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Application

Application Note: G-Quadruplex Stabilization Assays Using Quinazoline Ligands

Introduction & Mechanistic Rationale The Therapeutic Target: G-Quadruplexes (G4) G-quadruplexes are non-canonical nucleic acid structures formed in guanine-rich regions of the genome, most notably in telomeres and the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The Therapeutic Target: G-Quadruplexes (G4)

G-quadruplexes are non-canonical nucleic acid structures formed in guanine-rich regions of the genome, most notably in telomeres and the promoter regions of oncogenes such as c-MYC, KRAS, and BCL-2.[1][2][3][4][5][6][7] In cancer cells, these structures are transient; stabilizing them with small molecules can induce replication stress, inhibit telomerase activity, or downregulate oncogene transcription, leading to apoptosis or senescence.

The Ligand Class: Quinazolines

Quinazoline derivatives have emerged as a "privileged scaffold" for G4 stabilization.[8][9] Unlike non-specific DNA intercalators, quinazolines can be chemically tuned to maximize


-

stacking interactions with the large surface area of the G-tetrad while utilizing side chains (e.g., amine-functionalized arms) to interact with the unique loops and grooves of the G4 structure.

Mechanism of Action: Most quinazoline ligands function as end-stackers . They do not intercalate between the tetrads (which is energetically unfavorable due to the high cation density); rather, they stack upon the 5' or 3' external G-tetrads.

  • Core Interaction: The planar quinazoline heteroaromatic system engages in

    
    -
    
    
    
    stacking with the guanine bases.
  • Selectivity: Cationic side chains (protonated amines) form electrostatic bridges with the negatively charged phosphate backbone in the loops, distinguishing G4s from duplex DNA.

Visualizing the Mechanism

The following diagram illustrates the stabilization pathway and downstream biological effects.

G4_Mechanism G4_Free Transient G4 Structure (Dynamic Equilibrium) Complex Stabilized G4-Ligand Complex (End-Stacking) G4_Free->Complex + Ligand (Binding) Ligand Quinazoline Ligand (Planar + Cationic Side Chains) Ligand->Complex Telomere Telomerase Inhibition (Telomere Shortening) Complex->Telomere Telomeric G4 Promoter Oncogene Silencing (c-MYC, KRAS downregulation) Complex->Promoter Promoter G4 Replication Replication Fork Stalling (DNA Damage Response) Complex->Replication General G4

Figure 1: Mechanism of quinazoline-mediated G-quadruplex stabilization and subsequent biological impacts.

Protocol 1: FRET-Melting Assay (High-Throughput Screening)

Purpose: To determine the thermal stabilization potential (


) of quinazoline ligands on a specific G4 target. This is the gold standard for primary screening.

Principle: A G4-forming oligonucleotide is labeled with a fluorophore (Donor, e.g., FAM) at the 5' end and a quencher (Acceptor, e.g., TAMRA) at the 3' end.[5] In the folded state, FRET occurs (quenching). Upon heating, the G4 unfolds, separating the dyes and increasing fluorescence. A stabilizing ligand shifts the melting curve to higher temperatures.

Materials
  • Oligonucleotide: Dual-labeled (e.g., 5'-FAM- [G4 Sequence] -TAMRA-3').

    • Example (Human Telomere): 5'-FAM-AGGGTTAGGGTTAGGGTTAGGG-TAMRA-3'

  • Buffer: 10 mM Lithium Cacodylate (pH 7.2), 10 mM KCl, 90 mM LiCl.

    • Expert Note: We use a mix of K+ and Li+. K+ (10 mM) is sufficient to fold the G4 but low enough to allow a measurable melting transition. High K+ (>100 mM) makes the G4 too stable to melt within assay limits (~95°C).

  • Competitor DNA (Optional): ds26 (double-stranded DNA) to test selectivity.

Step-by-Step Methodology
  • Annealing: Dilute the oligonucleotide to 400 nM in the buffer. Heat to 95°C for 5 min, then cool slowly to room temperature (1°C/min) to ensure proper folding.

  • Plate Setup: Use a 96-well RT-PCR plate.

    • Control Wells: 20 µL annealed DNA + 20 µL Buffer (Final DNA: 200 nM).

    • Ligand Wells: 20 µL annealed DNA + 20 µL Ligand solution (2x concentration).

    • Standard Screen: Test ligands at 1 µM, 2 µM, and 5 µM.

  • Data Acquisition: Use a Real-Time PCR machine (e.g., Bio-Rad CFX96).[7]

    • Excitation: 492 nm (FAM).

    • Emission: 516 nm.

    • Program: 25°C to 95°C, increment 0.5°C or 1°C per minute.

  • Analysis:

    • Normalize fluorescence data (0 to 1).

    • Determine

      
       (temperature at 0.5 normalized fluorescence or the peak of the first derivative).
      
    • Calculate

      
      .
      

Acceptance Criteria: A valid "hit" typically shows


 at 1 µM concentration.

Protocol 2: G4-FID (Fluorescent Intercalator Displacement)

Purpose: To measure binding affinity (


) and selectivity without requiring expensive labeled oligonucleotides.

Principle: Thiazole Orange (TO) is non-fluorescent in solution but highly fluorescent when bound to G4 DNA. A quinazoline ligand that binds G4 will displace TO, causing a decrease in fluorescence.

Materials
  • Probe: Thiazole Orange (TO).[9][10][11]

  • DNA: Unlabeled G4 oligonucleotide (pre-annealed as above).

  • Buffer: 10 mM Potassium Cacodylate (pH 7.3), 100 mM KCl. (Note: Higher K+ is acceptable here as we are not melting the DNA).

Step-by-Step Methodology
  • Preparation: Prepare a mix of DNA (0.25 µM) and TO (0.50 µM) in the buffer. Let equilibrate for 5 minutes. (2:1 Probe:DNA ratio is standard).

  • Titration: Add increasing concentrations of the quinazoline ligand (0.1 µM to 50 µM) to the DNA-TO mix.

  • Measurement: Read fluorescence on a microplate reader.

    • Ex: 501 nm | Em: 539 nm.

  • Calculation: Plot % Fluorescence vs. Ligand Concentration.

    • Determine

      
      : The concentration of ligand required to decrease the fluorescence by 50%.[12]
      

Expert Insight: If a ligand does not displace TO but shows activity in FRET-melting, it may bind to a different site (e.g., groove) than TO (which is an end-stacker). However, for quinazolines, TO displacement is usually observed.

Protocol 3: PCR Stop Assay

Purpose: Functional validation. Demonstrates that the ligand stabilizes the G4 strongly enough to block the progression of a DNA polymerase (Taq).[13]

Principle: A DNA template containing a G4 sequence is amplified.[13] If the G4 is stabilized by the ligand, Taq polymerase stalls, resulting in a truncated product or total inhibition of the full-length product.

Materials
  • Template: Oligonucleotide containing the G4 sequence + flanking primer binding sites.

  • Primers: Forward (complementary to 3' end of template) and Reverse.

  • Enzyme: Taq Polymerase (lacks strand displacement activity).

  • Ligand: Quinazoline test compounds.

Workflow Visualization

PCR_Stop cluster_outcomes Outcomes Setup Mix Template + Primers + Taq + Ligand Extension PCR Extension Step (e.g., 60°C) Setup->Extension NoLigand No Ligand / Weak Binder: Taq unwinds G4 -> Full Length Product Extension->NoLigand LigandBound Ligand Bound: G4 Stabilized -> Taq Stalls Extension->LigandBound Analysis Gel Electrophoresis Analysis NoLigand->Analysis LigandBound->Analysis

Figure 2: Logic flow of the PCR Stop Assay for G4 ligand validation.

Step-by-Step Methodology
  • Reaction Mix: Prepare 25 µL PCR reactions containing:

    • 1x PCR Buffer (with 50 mM KCl).

    • Template DNA (20 nM).

    • Primers (1 µM each).

    • dNTPs (0.2 mM).

    • Taq Polymerase (2.5 U).

    • Ligand (0, 1, 5, 10, 20 µM).

  • Cycling:

    • 95°C for 3 min (Denaturation).

    • 30 Cycles: 95°C (30s) -> 58°C (30s) -> 72°C (30s).

    • Note: The extension time must be short enough to prevent strand displacement if using a more robust enzyme, but Taq is generally blocked easily.

  • Analysis: Run products on a 15% non-denaturing polyacrylamide gel (PAGE) or high-percentage agarose gel.

  • Result: Look for the disappearance of the full-length band as ligand concentration increases.

Data Interpretation & Troubleshooting

Comparative Data Table
AssayKey MetricInterpretationQuinazoline Target Value
FRET-Melting

(°C)
Thermal stability shift

(Strong binder)
G4-FID

(µM)
Displacement affinity

(High affinity)
PCR Stop

(µM)
Functional inhibition

Troubleshooting Guide
  • High Background in FRET: Ensure the probe is pure. Free FAM (unconjugated) will cause high background fluorescence that doesn't melt.

  • No

    
     observed: 
    
    • Check Buffer: Did you use 100 mM K+? If so, the G4 might be too stable (

      
      ) even without ligand. Switch to 10 mM K+ / 90 mM Li+.
      
    • Check Ligand Solubility: Quinazolines can be hydrophobic. Ensure DMSO concentration is < 1% in the final assay, as DMSO destabilizes G4.

  • Precipitation in PCR: High concentrations of cationic quinazolines can precipitate DNA. If wells look cloudy, reduce concentration or check solubility.

References

  • Mechanism of Quinazoline G4 Stabilization

    • Title: Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabiliz
    • Source: Journal of the American Chemical Society (2020).
    • URL:[Link]

  • FRET-Melting Protocol

    • Title: Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay.
    • Source: Biochimie (2015).[6]

    • URL:[Link]

  • G4-FID Assay Development

    • Title: Development of a fluorescent intercalator displacement assay (G4-FID) for establishing quadruplex-DNA affinity and selectivity.
    • Source: Bioorganic & Medicinal Chemistry Letters (2006).[10]

    • URL:[Link]

  • PCR Stop Assay Methodology

    • Title: A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation.[3][14][15]

    • Source: Methods in Molecular Biology (2019).
    • URL:[Link]

  • Quinazoline Derivatives (QPB-15e)

    • Title: Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo.[1][16]

    • Source: Oncotarget (2016).
    • URL:[Link]

Sources

Method

Mastering the Solid State: Advanced Crystallization Techniques for 4-phenylquinazolin-2-yl-amino Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The 4-phenylquinazolin-2-yl-amino moiety, in particular, represents a critical pharmacophore in the development of novel therapeutics. The ability to obtain high-quality single crystals of these complexes is paramount for unambiguous structure elucidation via X-ray diffraction, which in turn informs structure-activity relationship (SAR) studies and rational drug design.[3][4] This guide provides a comprehensive overview of advanced and practical crystallization techniques tailored for 4-phenylquinazolin-2-yl-amino complexes, moving beyond simple protocols to explain the underlying principles and troubleshooting strategies.

Introduction: The Crystallization Challenge

4-phenylquinazolin-2-yl-amino complexes, like many heterocyclic organic compounds, can present significant crystallization challenges.[5][6] These can include a propensity for "oiling out," where the compound separates as a liquid rather than a solid, the formation of amorphous precipitates, or the growth of poorly-formed microcrystals unsuitable for diffraction studies.[5] Factors such as solvent choice, saturation levels, temperature, and even impurities can dramatically influence the outcome.[7][8] This guide will equip the researcher with the knowledge to navigate these challenges and successfully grow single crystals.

Foundational Principles of Crystallization

Successful crystallization is a carefully controlled process of bringing a solution to a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, thereby driving the formation of a solid crystalline lattice.[8] The key is to achieve this supersaturation slowly and in a controlled manner to allow for the ordered arrangement of molecules into a crystal lattice, rather than a rapid, disordered precipitation.[8]

Key Crystallization Techniques

Several techniques can be employed to achieve the slow supersaturation necessary for growing high-quality single crystals. The choice of method often depends on the solubility profile of the specific 4-phenylquinazolin-2-yl-amino complex.

Slow Evaporation

This is often the simplest and most common method.[9] It is particularly effective for compounds that are moderately soluble at room temperature. The principle lies in gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly.[9]

Protocol for Slow Evaporation:

  • Prepare a saturated or near-saturated solution of the 4-phenylquinazolin-2-yl-amino complex in a suitable solvent.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Cover the vial with a cap that has a small hole, or with parafilm punctured with a needle. This allows for slow, controlled evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Vapor Diffusion

Vapor diffusion is a gentle and highly effective technique for crystallizing small amounts of material and often yields high-quality crystals.[9] This method involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a "good" solvent (one in which it is highly soluble).[9][10]

Protocol for Vapor Diffusion (Sitting Drop):

  • Dissolve the 4-phenylquinazolin-2-yl-amino complex in a "good" solvent to create a concentrated solution.

  • Place a small drop (a few microliters) of this solution onto a glass coverslip.

  • In a larger, sealed container (e.g., a well plate), place a reservoir of a volatile "anti-solvent".

  • Invert the coverslip and seal the well. The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

Solvent Layering (Liquid-Liquid Diffusion)

In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[10] Crystallization occurs at the interface between the two solvents as they slowly mix.

Protocol for Solvent Layering:

  • Prepare a concentrated solution of the 4-phenylquinazolin-2-yl-amino complex in a suitable "good" solvent.

  • Carefully and slowly layer a less dense "anti-solvent" on top of the solution in a narrow tube or vial. This can be done by gently running the anti-solvent down the side of the tube.

  • A sharp interface should be visible between the two layers.

  • Seal the container and leave it undisturbed. Crystals will ideally form at the interface over time.

Experimental Design and Optimization

The success of any crystallization experiment hinges on the careful selection of solvents and the precise control of experimental conditions.

Solvent Selection

The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold.[8] For 4-phenylquinazolin-2-yl-amino complexes, which are often aromatic and may have hydrogen bonding capabilities, a range of solvents should be screened.

Table 1: Common Solvents for Crystallization of Heterocyclic Compounds [6]

Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolarVariesGood for compounds with some polarity. The ratio can be adjusted to fine-tune solubility.
Dichloromethane/HexaneNonpolarVariesA common combination for less polar compounds. Dichloromethane is the "good" solvent and hexane is the "anti-solvent."
Acetone/HexanePolarVariesAnother versatile mixture. Acetone's polarity can be moderated with hexane.[6]
TolueneNonpolar111Often effective for aromatic compounds and can lead to well-formed crystals.[6]
Ethyl Acetate/HexaneMid-PolarVariesA less polar alternative to acetone/hexane systems.
Workflow for Crystallization Screening

A systematic approach to screening various conditions is crucial for success.

Figure 1: A systematic workflow for screening and optimizing crystallization conditions.

Troubleshooting Common Crystallization Problems

Even with careful planning, crystallization can be challenging. Here are some common issues and potential solutions.

Table 2: Troubleshooting Crystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form The solution is not sufficiently supersaturated.[7] The compound is too soluble.[7]Try a different solvent or solvent mixture.[11] If using slow evaporation, allow more solvent to evaporate.[7] If using vapor diffusion, try a more effective anti-solvent. Consider cooling the solution further.[7] Scratching the inside of the flask with a glass rod can sometimes induce nucleation.[11]
"Oiling Out" The compound is coming out of solution above its melting point.[11] High concentration of impurities.[11]Add more of the "good" solvent to keep the compound dissolved at a higher temperature.[11] Try a different solvent system entirely.[6] If impurities are suspected, purify the compound further before attempting crystallization.[5]
Formation of Amorphous Precipitate or Powder Supersaturation is occurring too rapidly.Slow down the rate of crystallization. If using slow evaporation, reduce the size of the opening on the vial. For vapor diffusion, use a less volatile anti-solvent. For solvent layering, ensure a very sharp interface and minimal disturbance.
Many Small Crystals, No Large Single Crystals Too many nucleation sites.Filter the solution before setting up the crystallization to remove dust particles.[9] Use a cleaner vial. Try to achieve a slower rate of supersaturation.

Conclusion

The crystallization of 4-phenylquinazolin-2-yl-amino complexes is a critical step in their development as potential therapeutic agents. While it can be a challenging process, a systematic and informed approach significantly increases the likelihood of success. By understanding the principles of crystallization and employing a variety of techniques and troubleshooting strategies, researchers can obtain the high-quality single crystals necessary for detailed structural analysis. This, in turn, accelerates the drug discovery and development pipeline.

References

  • Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • ACS Omega. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Publications.
  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Quora. (2017). What should I do if crystallisation does not occur?.
  • University of Colorado Boulder, Department of Chemistry. Crystallization.
  • ResearchGate. (2025). Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals.
  • MIT OpenCourseWare. (2012). 8.7 – Guide to Growing a Single Crystal.
  • MDPI. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde.
  • NIH. (2010). Crystallization of protein–ligand complexes.
  • MDPI. (2023). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones.
  • ChemScene. Building blocks | Bioactive small molecules.
  • PMC. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • Morressier. (2018). Fast and efficient synthesis of quinazoline derivatives.
  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.
  • ResearchGate. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines.

Sources

Application

Microwave-assisted synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

Application Note: Microwave-Assisted Synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-[(6...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol , a biologically significant scaffold with potential kinase inhibitory and cytotoxic properties. Traditional heating methods for nucleophilic aromatic substitution (


) on quinazoline rings often require prolonged reflux times (12–24 hours) and harsh solvents. This protocol utilizes microwave irradiation to accelerate reaction kinetics, reducing synthesis time to under 20 minutes while improving yield and purity.[1]

Key Benefits:

  • Speed: Reaction time reduced from 12 hours to 15 minutes.

  • Green Chemistry: Uses isopropanol (IPA) as a benign solvent; reduced energy consumption.

  • Yield: Improved isolated yield (>85%) compared to conventional heating (~60%).

Scientific Background & Retrosynthesis

Target Molecule Analysis

The target molecule features a 4-phenylquinazoline core substituted at the 6-position with bromine and at the 2-position with a 4-aminophenol moiety.

  • 4-Phenyl Group: Provides lipophilic bulk, crucial for hydrophobic pocket binding in protein targets (e.g., EGFR, VEGFR).

  • 6-Bromo Group: A handle for further cross-coupling (Suzuki/Buchwald) or halogen bonding interactions.

  • 2-Amino Linkage: The critical hinge-binding motif often observed in kinase inhibitors.

Retrosynthetic Strategy

The synthesis is designed via a convergent route. The final step—the focus of this note—is the nucleophilic displacement of a 2-chloro group by 4-aminophenol.

  • Precursor A: 2-Chloro-6-bromo-4-phenylquinazoline.

  • Precursor B: 4-Aminophenol.[2]

The 2-chloro precursor is derived from the corresponding quinazolinone, which is synthesized from 2-amino-5-bromobenzophenone and urea [1].

Retrosynthesis Target Target: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Precursor Intermediate: 2-Chloro-6-bromo-4-phenylquinazoline Target->Precursor Retrosynthesis (C-N Disconnection) Reagents Reagent: 4-Aminophenol Target->Reagents Start Starting Material: 2-Amino-5-bromobenzophenone Precursor->Start Cyclization & Chlorination

Figure 1: Retrosynthetic analysis of the target quinazoline derivative.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/silicone septum.

  • Reagents:

    • 2-Chloro-6-bromo-4-phenylquinazoline (Synthesized in-house or commercial).

    • 4-Aminophenol (Sigma-Aldrich, >99%).

    • Isopropanol (IPA), anhydrous.

    • Optional: N,N-Diisopropylethylamine (DIPEA) as a base scavenger (though often not strictly necessary in IPA).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Weigh 2-Chloro-6-bromo-4-phenylquinazoline (320 mg, 1.0 mmol) and transfer to a 10 mL microwave vial.

  • Add 4-Aminophenol (120 mg, 1.1 mmol, 1.1 equiv).

    • Note: A slight excess ensures complete consumption of the chlorinated intermediate.

  • Add Isopropanol (IPA) (4 mL).

    • Why IPA? IPA is a polar protic solvent that absorbs microwave energy efficiently (high tan

      
      ) and solubilizes the reagents at high temperatures while allowing the product to precipitate upon cooling [2].
      
  • Add a magnetic stir bar and seal the vial with a crimp cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

ParameterSettingRationale
Temperature 140°CSufficient energy to overcome activation barrier for

at the 2-position.
Time 15:00 minOptimized duration; conventional reflux requires >12 hours [3].
Pressure Limit 250 psiSafety cutoff (IPA vapor pressure at 140°C is well within limits).
Power Dynamic (Max 200W)System adjusts power to maintain target temperature.
Stirring HighEnsures uniform heat distribution and prevents "hot spots."

Step 3: Workup & Purification [3]

  • Cooling: Allow the reaction vessel to cool to room temperature (forced air cooling typically takes <2 mins).

  • Precipitation: The product often precipitates directly from the IPA solution upon cooling. If not, cool the vial in an ice bath for 15 minutes.

  • Filtration: Filter the solid precipitate under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with cold IPA (2 x 2 mL) followed by cold water (2 x 5 mL) to remove unreacted aminophenol and HCl salts.

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Workflow Setup Setup: Reagents + IPA in Sealed Vial MW Irradiation: 140°C, 15 min Dynamic Power Setup->MW Insert Cool Cooling: Precipitation of Product MW->Cool Auto-Cool Filter Filtration: Wash w/ Cold IPA Cool->Filter Workup QC Validation: NMR / LC-MS Filter->QC Analyze

Figure 2: Experimental workflow for the microwave-assisted synthesis.

Results & Discussion

Reaction Optimization Data

The following table summarizes the optimization of reaction conditions performed during method development.

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1Ethanol80 (Reflux)720 (12h)58%Slow conversion, incomplete reaction.
2IPA100 (MW)1065%Incomplete conversion.
3IPA120 (MW)1082%Good conversion, minor impurities.
4 IPA 140 (MW) 15 91% Full conversion, high purity.
5DMF140 (MW)1075%Product difficult to isolate from solvent.
Mechanistic Insight

The reaction proceeds via an


 mechanism . The nitrogen of the 4-aminophenol acts as the nucleophile, attacking the C-2 position of the quinazoline.
  • Regioselectivity: The 2-position is activated for nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen atoms. The 4-phenyl group is not a leaving group, ensuring exclusive substitution at the chlorine position [4].

  • Microwave Effect: The dipolar polarization of IPA molecules under microwave irradiation generates rapid internal heating, significantly increasing the collision frequency and effective kinetic energy of the reactants compared to conductive heating.

Analytical Validation
  • Appearance: Yellow to orange solid.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    Characteristic signals include the phenolic -OH singlet (~9.2 ppm), the -NH- bridge singlet (~9.5 ppm), and the aromatic protons of the phenyl ring and quinazoline core.
  • LC-MS: A single peak with

    
     corresponding to the molecular weight (Calc: 392.0, Found: 392.1).
    

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield Incomplete precipitation.Concentrate the filtrate or add cold water to force precipitation.
Impurity (Starting Material) Reaction temp too low.Increase MW temperature to 150°C or extend time to 20 min.
Vessel Over-pressure Decomposition or volatile byproducts.Reduce sample scale; ensure "PowerMax" (cooling while heating) is OFF to prevent pressure spikes.

References

  • MDPI. (2019). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives. Retrieved from [Link]

  • National Institutes of Health (PMC). (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2014). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving Water Solubility of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Formulations

Welcome to the technical support center for 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the poor aqueous solubility of this compound. The following information is structured in a question-and-answer format to directly address common issues encountered during formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol compound is showing very low solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What are the initial steps I should take to address this?

The quinazoline ring system imparts a weakly basic character, and the phenolic hydroxyl group provides weak acidity. This dual nature allows for pH-dependent solubility manipulation.

Initial Troubleshooting Workflow:

G start Start: Poor Aqueous Solubility ph Step 1: pH Modification (Exploit ionizable groups) start->ph cosolvent Step 2: Co-solvent Systems (Initial screening) ph->cosolvent surfactant Step 3: Surfactant Screening (Micellar solubilization) cosolvent->surfactant end Optimized Formulation surfactant->end

Caption: Initial troubleshooting workflow for solubility enhancement.

Step-by-Step Protocol for pH Modification:

  • Determine the pKa (Optional but Recommended): If you have access to pKa determination instrumentation, this will provide valuable information. Based on structurally related compounds like 2-Amino-6-bromoquinazolin-4(1H)-one (predicted basic pKa ~3.09) and 4-aminophenol (amino pKa ~5.5, phenolic pKa ~10.3), it is likely that the quinazoline nitrogen is weakly basic and the phenol is weakly acidic.[1][2]

  • Acidic pH Adjustment: Prepare a concentrated stock solution of your compound in an organic solvent like DMSO.[3] Dilute this stock into a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0, 3.0). The addition of a suitable acid (e.g., HCl) can protonate the basic nitrogen on the quinazoline ring, forming a more soluble salt.[4]

  • Basic pH Adjustment: Similarly, dilute the DMSO stock into buffers with increasing pH (e.g., pH 7.4, 8.0, 9.0, 10.0). A basic pH will deprotonate the phenolic hydroxyl group, forming a more soluble phenolate salt.

  • Observation and Quantification: Visually inspect for precipitation. Quantify the solubility at each pH using techniques like HPLC or UV-Vis spectroscopy.

Expected Outcome: You should observe an increase in solubility at lower pH values and potentially at higher pH values, creating a "U-shaped" solubility curve.

Q2: I've tried pH adjustment, but the solubility is still insufficient for my required concentration, or the required pH is not compatible with my experimental system. What's the next logical step?

A2: When pH modification alone is insufficient, the use of co-solvents is a common and effective strategy. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeConsiderations
Dimethyl Sulfoxide (DMSO)0.1% - 5% (assay dependent)Can be cytotoxic at higher concentrations.[3]
Ethanol1% - 20%Can affect protein structure and enzyme activity.
Polyethylene Glycol (PEG 300/400)5% - 30%Generally well-tolerated in many biological systems.
Propylene Glycol5% - 30%Similar to PEG, often used in pharmaceutical formulations.

Experimental Protocol for Co-solvent Screening:

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilutions: Create a dilution series of your stock solution in your aqueous buffer.

  • Determine the Precipitation Point: Observe the concentration at which your compound begins to precipitate. This will give you an idea of the maximum achievable concentration in that co-solvent/buffer system.

  • Assay Compatibility: Always run a vehicle control (buffer with the same concentration of co-solvent but without your compound) in your experiments to ensure the co-solvent itself does not interfere with your results.

Q3: My compound still precipitates out of solution over time, even with pH adjustment and co-solvents. How can I improve the long-term stability of my formulation?

A3: The issue of precipitation over time, especially from a supersaturated solution, is a common challenge with poorly soluble drugs.[5] To maintain a stable solution, you can explore more advanced formulation strategies such as the use of cyclodextrins, surfactants, or creating amorphous solid dispersions.

Option 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[4][6]

Workflow for Cyclodextrin Formulation:

G start Start: Unstable Solution select_cd Select Cyclodextrin Type (e.g., HP-β-CD, SBE-β-CD) start->select_cd phase_sol Phase Solubility Study (Determine binding constant) select_cd->phase_sol prep_complex Prepare Complex (Kneading, Lyophilization) phase_sol->prep_complex characterize Characterize Complex (DSC, XRD, NMR) prep_complex->characterize end Stable Aqueous Formulation characterize->end

Caption: Workflow for developing a cyclodextrin-based formulation.

Protocol for Phase Solubility Study:

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add an excess amount of your compound to each solution.

  • Shake the solutions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the solutions and analyze the concentration of the dissolved compound by HPLC or UV-Vis.

  • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the type of complex formed and the stability constant.

Option 2: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This enhances wettability and dissolution.[7][8] This is a more advanced technique typically used in later-stage drug development.

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Preparation Method: Solvent Evaporation

  • Dissolution: Dissolve both the 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol and the chosen polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Evaporation: Remove the solvent using a rotary evaporator. This will leave a thin film.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Milling: Scrape the dried film and gently mill it to obtain a fine powder.

The resulting powder should be characterized by Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

Q4: Are there any other formulation approaches I should consider for in vivo studies?

A4: For in vivo applications, particularly oral administration, lipid-based formulations can significantly enhance the bioavailability of poorly soluble compounds. These formulations can improve solubility and take advantage of the body's natural lipid absorption pathways.[9][10]

Types of Lipid-Based Formulations:

  • Lipid Solutions: Dissolving the compound in a suitable oil (e.g., sesame oil, corn oil).

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9]

Summary of Solubility Enhancement Strategies:

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Ionization of the molecule to form a more soluble salt.[11]Simple and cost-effective.Limited by the pKa of the compound and the pH constraints of the biological system.
Co-solvents Reduces the polarity of the solvent system.Easy to implement for initial screening.Potential for toxicity and interference with assays at high concentrations.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[6]Can significantly increase solubility and stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.
Solid Dispersions The drug is dispersed in an amorphous state within a hydrophilic carrier.[11]Can lead to a significant increase in dissolution rate and bioavailability.Requires specialized manufacturing techniques and can have stability issues (recrystallization).[7]
Lipid Formulations Solubilization of the lipophilic drug in a lipid carrier.[9]Can improve oral bioavailability through enhanced absorption.Can be complex to formulate and characterize.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • 4-Aminophenol - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-Amino-6-bromoquinazolin-4(1H)-one Properties - U.S. Environmental Protection Agency. (n.d.). Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.).
  • Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. (n.d.). Retrieved from [Link]

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023-12-18). Retrieved from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018-01-02). Retrieved from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - Amrita Vishwa Vidyapeetham. (n.d.). Retrieved from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. (2017-03-30). Retrieved from [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024-05-20). Retrieved from [Link]

  • 4-Aminophenol | C6H7NO | CID 403 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Aminophenol - ChemBK. (n.d.). Retrieved from [Link]

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Optimization

Technical Support Center: Quinazoline Compound Solubility in Cell Culture

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling quinazoline-based compounds in cell culture. Quinazoline derivatives are a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling quinazoline-based compounds in cell culture. Quinazoline derivatives are a cornerstone of modern pharmacology, particularly in oncology, but their hydrophobic nature often presents a significant experimental hurdle: precipitation in aqueous cell culture media.[1][2] This guide provides in-depth, experience-driven advice to help you maintain compound solubility, ensure experimental reproducibility, and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: Why did my quinazoline compound instantly turn my clear, red media cloudy?

This phenomenon, often called "crashing out," is the most common issue researchers face.[3] It occurs when a compound dissolved in a highly solubilizing organic solvent (like 100% DMSO) is rapidly introduced into an aqueous environment where its solubility is dramatically lower.[3][4] The organic solvent disperses, leaving the hydrophobic compound molecules exposed to the aqueous media, causing them to rapidly aggregate and precipitate.

The core of the problem lies in exceeding the compound's aqueous solubility limit . Quinazoline compounds, such as the EGFR inhibitors gefitinib and erlotinib, are known for their low water solubility, which is a significant challenge in formulation and in vitro testing.[5][6][7][8]

Q2: What is the best solvent for preparing my stock solution?

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of hydrophobic compounds due to its powerful solubilizing properties for organic molecules.[1][9][10]

However, it's crucial to be mindful of DMSO's potential cytotoxicity. While many robust cell lines can tolerate up to 0.5% or even 1% DMSO, sensitive or primary cells may show stress or altered function at concentrations as low as 0.1%.[9][11][12][13]

Best Practice:

  • Always prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO.

  • Aim for a final DMSO concentration in your culture medium of ≤ 0.5% to minimize solvent-induced artifacts.[9][14]

  • Crucially, your experimental control groups must include a "vehicle control" containing the same final concentration of DMSO as your treated samples.[10]

Q3: How does serum (FBS) in my media affect compound solubility?

Serum proteins, particularly albumin, can act as carriers for hydrophobic drugs.[15][16] This binding can increase the apparent solubility of a compound in the media by keeping it in a soluble, protein-bound state.[17][18][19]

  • The Unbound Fraction is Key: It is the unbound or "free" fraction of a drug that is pharmacologically active and can enter cells.[18][20][21] High protein binding reduces the concentration of the free drug, which may require you to use a higher total concentration to achieve the desired biological effect.

  • Variability: The protein composition of Fetal Bovine Serum (FBS) can vary between lots, potentially introducing variability into your experiments. For highly sensitive assays, using a single, qualified lot of FBS is recommended.

Q4: My compound precipitated after 24 hours in the incubator. What happened?

Delayed precipitation is often multifactorial and related to changes in the media's physicochemical properties over time.[3]

  • Evaporation: In long-term cultures, water can evaporate from the media, especially in incubators with suboptimal humidity. This increases the concentration of all solutes, including your compound, potentially pushing it past its solubility limit.[3][22]

  • pH Shifts: Cellular metabolism naturally acidifies the culture medium over time. The solubility of many quinazoline derivatives is pH-dependent.[5][23] A drop in pH can significantly decrease the solubility of certain compounds.

  • Temperature Fluctuations: Repeatedly removing your culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may reduce compound solubility.[3][22]

Troubleshooting Guide: From Stock to Cells

This section provides a systematic approach to diagnosing and solving precipitation issues.

Issue 1: Precipitation Occurs Immediately Upon Dilution into Media

This is a classic solubility problem. Your goal is to make the transition from the organic solvent to the aqueous media as gentle as possible.

Potential Cause Corrective Action Scientific Rationale
High Final Concentration Decrease the final working concentration of the compound. Perform a dose-response curve to find the highest soluble and effective concentration.The most straightforward solution. You may be simply exceeding the compound's thermodynamic solubility limit in the aqueous buffer.
Solvent Shock Use a serial dilution or intermediate dilution method (See Protocol 2). Never add a small volume of concentrated DMSO stock directly into a large volume of media.This prevents localized high concentrations of the compound from forming, which act as nucleation sites for precipitation.[3][14]
Media Temperature Always use media that has been pre-warmed to 37°C.Solubility often increases with temperature.[1][23] Adding a compound to cold media can decrease its solubility and promote precipitation.
Mixing Technique Add the compound solution dropwise to the media while gently swirling or vortexing the tube.This ensures rapid and even dispersion of the compound, preventing localized supersaturation.
Issue 2: Precipitation Occurs Over Time During Incubation

This suggests an instability in the media environment.

Potential Cause Corrective Action Scientific Rationale
Media Evaporation Ensure the incubator has adequate humidity. Use plates with low-evaporation lids or seal plates with gas-permeable film for long-term (>48h) experiments.Maintaining media volume is critical to prevent the concentration of all solutes, including your compound, from increasing.[3]
pH Instability Monitor the media color (phenol red indicator). If it turns yellow/orange, the media is acidic. Consider changing the media more frequently or using a medium with a stronger buffering capacity (e.g., HEPES).The solubility of ionizable compounds, including many quinazolines with basic nitrogen atoms, can be highly dependent on pH.[5][23][24]
Compound Degradation Some compounds may be unstable in aqueous solution at 37°C. Prepare fresh working solutions for each experiment and add them to cells immediately.Chemical stability can be a limiting factor. Check the manufacturer's data sheet for stability information.
Interaction with Media Components Some chemically defined or serum-free media contain components that may interact with and precipitate certain compounds.[25] If this is suspected, test the compound's solubility in a simpler buffer like PBS first.Complex media formulations can sometimes lead to unforeseen chemical interactions.[25]

Experimental Protocols & Workflows

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Preparation: Bring the vial of powdered quinazoline compound and a vial of anhydrous, sterile DMSO to room temperature.

  • Calculation: Calculate the mass of the compound required to make a 10 mM or 20 mM stock solution.

  • Weighing: Carefully weigh the compound in a sterile microfuge tube.

  • Dissolution: Add the calculated volume of 100% DMSO to the powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate until all solid particles are dissolved.[10]

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protecting tubes. Store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[22]

Protocol 2: Recommended Method for Diluting Compound into Cell Culture Media

This protocol uses a two-step dilution method to prevent solvent shock and precipitation.

  • Pre-warm Media: Ensure your complete cell culture medium (containing serum, if used) is pre-warmed to 37°C.

  • Thaw Stock: Thaw a single aliquot of your concentrated DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution: In a sterile tube, create an intermediate dilution of your compound in pre-warmed media. A 1:100 dilution is common (e.g., add 2 µL of a 10 mM stock to 198 µL of media to get a 100 µM intermediate solution). Pipette gently to mix.

  • Prepare Final Working Solution: Add the required volume of the intermediate solution to the final volume of pre-warmed media needed for your experiment. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final volume of 1 mL at 10 µM.

  • Mix and Apply: Gently swirl the final working solution and add it to your cells immediately.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing compound precipitation.

G cluster_0 Problem Identification cluster_1 Immediate Precipitation cluster_2 Delayed Precipitation start Precipitation Observed? immediate Immediate (During Dilution) start->immediate Yes delayed Delayed (After Incubation) start->delayed Yes check_conc Is Final Conc. > 10µM? immediate->check_conc reduce_conc Action: Lower Final Conc. check_conc->reduce_conc Yes check_dilution Using Serial Dilution? check_conc->check_dilution No use_serial Action: Use Serial Dilution (Protocol 2) check_dilution->use_serial No check_temp Is Media Pre-warmed? check_dilution->check_temp Yes warm_media Action: Pre-warm Media to 37°C check_temp->warm_media No check_evap Long-term Culture? (>48h) prevent_evap Action: Use Sealed Plates, Check Incubator Humidity check_ph Media Color Yellow/Orange? buffer_media Action: Change Media More Often or Use HEPES

Caption: A decision tree for troubleshooting quinazoline compound precipitation.

Mechanism of Precipitation

This diagram illustrates the transition from a stable organic stock solution to an unstable aqueous solution leading to precipitation.

G cluster_0 Stable Stock Solution cluster_1 Unstable Aqueous Environment (Media) cluster_2 Precipitate Formation DMSO DMSO Molecule Quin Quinazoline Compound DMSO->Quin Solvates H2O Water Molecule Quin->H2O Rapid Dilution Quin_agg1 Quinazoline Precipitate Precipitate (Aggregate) Quin_agg1->Precipitate Hydrophobic Aggregation Quin_agg2 Quinazoline Quin_agg2->Precipitate Hydrophobic Aggregation Quin_agg3 Quinazoline Quin_agg3->Precipitate Hydrophobic Aggregation

Caption: The process of compound precipitation upon dilution into aqueous media.

References

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?

  • LifeTein. (2023). DMSO usage in cell culture.

  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?

  • Al-Busaidi, I. J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.

  • Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.

  • MedChemExpress. (n.d.). Compound Handling Instructions.

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture.

  • Weitman, S., et al. (2012). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. PMC.

  • Sharma, D., et al. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?

  • BenchChem. (n.d.). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol.

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?

  • BenchChem. (n.d.). Troubleshooting Bml-281 precipitation in cell culture media.

  • Hapsari, R., & Lee, H. (2020). Deriving protein binding‐corrected chemical concentrations for in vitro testing. PMC.

  • Lu, F., et al. (2016). Cell culture media impact on drug product solution stability. PubMed.

  • Baluja, S. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.

  • Google Patents. (2019). US10421941B2 - Process for improving the solubility of cell culture media.

  • ResearchGate. (2021). Active and inactive ingredients of gefitinib, erlotinib, and icotinib.

  • ResearchGate. (2022). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

  • Al-Suwayeh, S. A., et al. (2024). Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation. PMC.

  • Wikipedia. (n.d.). Plasma protein binding.

  • Al-Sbiei, A., et al. (2022). Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC). PMC.

  • Otagiri, M. (2005). [Study on binding of drug to serum protein]. PubMed.

  • ResearchGate. (2018). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.

  • Zeitlinger, M. A., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. PMC.

  • OPM Biosciences. (n.d.). How Cell Culture Media Impacts Protein Product Quality in Monoclonal Antibody Development.

  • Alshehri, S., et al. (2021). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. MDPI.

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?

  • Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.

  • Al-Ostath, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC.

  • Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.

  • Al-Suwaidan, I. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

  • BenchChem. (n.d.). Application Notes: Dissolution and Use of NMDA Agonists in Cell Culture.

  • MB. (n.d.). Assay Troubleshooting.

  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?

  • Reddit. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?

  • Naz, S., et al. (2017). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A.

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.

  • Kang, Y., et al. (2015). Process characterization strategy for a precipitation step for host cell protein reduction. PMC.

  • Scipharm. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

  • MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

Sources

Troubleshooting

Optimizing purification of 6-bromo-quinazoline intermediates

This technical guide addresses the purification and handling of 6-bromo-quinazoline intermediates , specifically focusing on the critical conversion of 6-bromoquinazolin-4(3H)-one to 6-bromo-4-chloroquinazoline . This tr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of 6-bromo-quinazoline intermediates , specifically focusing on the critical conversion of 6-bromoquinazolin-4(3H)-one to 6-bromo-4-chloroquinazoline .

This transformation is the bottleneck for many researchers due to the hydrolytic instability of the C4-chloro group. The following protocols are designed to maximize yield and purity by mitigating side reactions.

Subject: Troubleshooting Purification & Isolation of 6-Bromo-Quinazoline Scaffolds Ticket ID: CHEM-SUP-892 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

⚠️ Critical Alert: The Hydrolysis Trap

Issue: Users frequently report high yields of "starting material" after the chlorination step, even when TLC showed full conversion during the reaction. Root Cause: The 4-chloro derivative (6-bromo-4-chloroquinazoline ) is highly reactive. During aqueous workup, it rapidly hydrolyzes back to the thermodynamically stable 6-bromoquinazolin-4(3H)-one if exposed to acidic pH or heat in the presence of water.

Diagnostic Workflow

Use this logic flow to determine the failure point in your current protocol.

WorkupLogic Start Reaction: Quinazolinone + POCl3 TLC_Check TLC Check (Direct from Rxn) Start->TLC_Check Conversion Is SM visible? TLC_Check->Conversion Yes Yes Conversion->Yes Incomplete No No Conversion->No Complete Incomplete Action: Add Base (DIEA) or Increase Temp Complete Proceed to Workup Quench Quench Method? Complete->Quench Wrong_Quench Pour Water into Rxn (Exotherm -> Hydrolysis) Quench->Wrong_Quench Acidic/Hot Right_Quench Pour Rxn into Ice/NaHCO3 (Controlled pH > 7) Quench->Right_Quench Cold/Basic Result_Fail Result: Reverted to SM (Quinazolinone) Wrong_Quench->Result_Fail Result_Success Result: Isolated 4-Chloro Product Right_Quench->Result_Success Yes->Incomplete No->Complete

Figure 1: Decision tree for preventing hydrolysis during the workup of 6-bromo-4-chloroquinazoline.

Module 1: Optimized Protocols

Protocol A: Synthesis & Isolation of 6-Bromo-4-chloroquinazoline

Objective: Isolate the kinetically unstable chloro-intermediate without reversion. Reagents: 6-bromoquinazolin-4(3H)-one, POCl₃, N,N-Diisopropylethylamine (DIEA), DCM, Sat. NaHCO₃.

  • Reaction Setup:

    • Suspend 6-bromoquinazolin-4(3H)-one (1 eq) in POCl₃ (5–10 eq).

    • Expert Tip: Add DIEA (1.5 eq) dropwise. The base catalyzes the reaction and buffers the initial HCl formation, often reducing reflux time from 6h to <2h [1].

    • Reflux until clear.[1] Monitor by TLC (See Self-Validation below).

  • Volatile Removal (Crucial):

    • Distill off excess POCl₃ under reduced pressure. Do not pour the crude reaction mixture directly into water; the massive exotherm from hydrolyzing excess POCl₃ will destroy your product [2].

    • Azeotrope the residue once with dry toluene to remove trapped traces of POCl₃.

  • The "Reverse Quench":

    • Prepare a beaker of crushed ice mixed with saturated NaHCO₃ (pH ~8).

    • Dissolve the residue in a minimal amount of DCM (or pour the oil slowly if liquid).

    • Add the organic residue slowly into the vigorously stirred ice/base slurry.

    • Constraint: Maintain internal temperature <10°C.[2]

  • Extraction:

    • Immediately extract with DCM (2x).

    • Wash combined organics with cold brine.

    • Dry over anhydrous Na₂SO₄ and concentrate at or below 30°C.

Protocol B: Purification of 6-Bromoquinazolin-4(3H)-one (Precursor)

Objective: Ensure starting material is free of regioisomers (e.g., 5-bromo isomer) which are difficult to separate after chlorination.

ParameterRecommendationRationale
Solvent Glacial Acetic Acid or DMF/Ethanol High solubility of impurities; product crystallizes upon cooling [3].
Method Hot filtration -> Slow CoolRemoves insoluble inorganic salts carried over from cyclization.
Wash Cold Ethanol then EtherRemoves high-boiling solvents (DMF/AcOH) that interfere with POCl₃ reaction.

Module 2: Troubleshooting & FAQs

Q1: My product spot on TLC turns into a streak or a lower spot during the run. Why?

A: This is "on-plate hydrolysis." The silica gel is slightly acidic and contains adsorbed water. As the 4-chloroquinazoline travels, it hydrolyzes back to the quinazolinone (which is much more polar and stays near the baseline).

  • Fix: Pre-treat your TLC plate with 1% Triethylamine in hexane before spotting. Add 1% Triethylamine to your mobile phase to neutralize silica acidity.

Q2: Can I use column chromatography to purify the 4-chloro compound?

A: Avoid if possible. Silica gel chromatography frequently leads to yield loss via hydrolysis.

  • Preferred: Recrystallization from n-heptane or petroleum ether . The 4-chloro compound is soluble in hot non-polar solvents, while the quinazolinone impurity is insoluble.

  • If Column is Necessary: Use a short plug of Neutral Alumina or silica deactivated with 2% Et₃N. Elute quickly with Hexane/EtOAc (9:1 to 7:3).

Q3: The solid 6-bromo-4-chloroquinazoline turned yellow/orange after storage. Is it usable?

A: The color change indicates HCl formation (autocatalytic decomposition).

  • Test: Dissolve a small amount in DCM. If it leaves a white insoluble solid, that is the hydrolyzed quinazolinone.

  • Recovery: Dissolve in DCM, wash rapidly with cold NaHCO₃, dry, and recrystallize immediately. Store under Ar/N₂ in the freezer.

Q4: How do I distinguish the 4-chloro product from the starting material?

They have similar R_f values in some polar systems. Use the Self-Validating Solubility Test :

  • 4-Chloro Product: Soluble in DCM, Chloroform, Toluene. Insoluble in water.

  • Quinazolinone (SM): Poor solubility in DCM; soluble in hot polar solvents (DMF, DMSO).

  • Quick Check: Take your solid product. Add DCM. If it dissolves completely, it is likely the 4-chloro product. If a white solid persists, it is unreacted SM or hydrolyzed product [4].

References

  • BenchChem Technical Support. Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. (Accessed 2026). Link

  • ResearchGate Community. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021).[1][3] Link

  • SciSpace. Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. (2010).[4][5] Link

  • PubChem. 6-Bromoquinazoline Compound Summary. National Library of Medicine. Link

Sources

Optimization

Stability of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol at physiological pH

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol. It addresses common questions and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol. It addresses common questions and troubleshooting scenarios related to the compound's stability, particularly at physiological pH, to ensure the integrity and reproducibility of your experimental results.

Introduction: The Critical Role of pH in Compound Stability

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is a heterocyclic compound featuring a quinazoline core, a structure of significant interest in medicinal chemistry for its diverse pharmacological activities.[1][2] The utility of this and similar molecules in biological assays, which are typically conducted in aqueous buffers at or near physiological pH (7.2-7.4), is fundamentally dependent on their chemical stability. Instability can lead to a loss of biological activity, the formation of confounding artifacts, and erroneous structure-activity relationship (SAR) data.[3] This document serves as a proactive resource to navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural motifs of this compound that are susceptible to degradation at physiological pH?

A1: The molecule possesses two key functional groups that are most likely to be involved in degradation pathways under physiological conditions:

  • The Quinazoline Ring: This fused heterocyclic system can be susceptible to hydrolysis. While generally stable in cold, dilute acidic or alkaline solutions, the pyrimidine ring can be prone to cleavage under certain conditions, such as prolonged incubation in aqueous media.[4][5] Hydrolytic cleavage is a known degradation pathway for some quinazoline derivatives.[6][7][8]

  • The Aminophenol Moiety: Phenolic compounds, especially aminophenols, are susceptible to oxidation.[9][10] At neutral to alkaline pH, the phenol can deprotonate to a phenoxide ion, which is more readily oxidized. This process can be accelerated by the presence of dissolved oxygen, metal ions, or light, often resulting in the formation of colored quinone-type species.[11][12][13]

Q2: What are the common visual or analytical indicators of compound degradation?

A2: Degradation can manifest in several ways:

  • Visual Changes: A common sign of phenol oxidation is a color change in the solution, often turning yellow, pink, or brown.[14] You might also observe the formation of a precipitate if the degradation products are less soluble than the parent compound.

  • Analytical Changes (HPLC/LC-MS): When analyzing your samples, degradation is indicated by a decrease in the peak area of the parent compound over time. Concurrently, you will likely observe the appearance of one or more new peaks corresponding to the degradation products.[15]

Q3: How should I prepare and store stock and working solutions to maximize stability?

A3: Proper solution handling is crucial for experimental success.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent like DMSO or DMF. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light by using amber vials.[15]

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment immediately before use.[15] Avoid preparing large batches of aqueous solutions for long-term storage. If you must prepare them in advance, a preliminary stability test in your specific buffer is highly recommended.

Q4: My compound seems to be losing activity in my multi-day cell culture experiment. Could this be a stability issue?

A4: Yes, this is a classic scenario where compound stability is a primary suspect. Over 24, 48, or 72 hours in a complex medium like cell culture media (at 37°C, ~pH 7.4), significant degradation can occur through hydrolysis or oxidation.[15] This leads to a decrease in the effective concentration of the active compound over time, resulting in an apparent loss of activity. It is essential to assess the compound's stability directly in your experimental medium under the exact conditions of your assay.

Troubleshooting Guide: Addressing Stability-Related Issues

This section provides structured guidance for specific problems you may encounter during your experiments.

Problem Encountered Potential Root Cause & Explanation Recommended Action Plan
Inconsistent results between replicates or experiments. Compound Degradation in Aqueous Buffer: The compound may be degrading in your assay buffer after it is prepared but before the experiment is completed. The rate of degradation can be influenced by minor variations in buffer preparation, pH, or exposure to light and air.[15]1. Prepare Fresh: Always prepare working solutions immediately before use from a frozen stock. 2. Perform a QC Check: Run a quick HPLC or LC-MS analysis on your working solution at the start (T=0) and end (T=final) of your experiment to quantify the amount of parent compound remaining. 3. Standardize Protocols: Ensure your buffer preparation protocol is highly standardized, particularly the final pH adjustment.
A new, unexpected peak appears in my HPLC/LC-MS chromatogram over time. Formation of Degradation Products: This is a clear indication of chemical instability. The new peak represents a product of hydrolysis or oxidation. Identifying this product can provide insight into the degradation mechanism.[3]1. Characterize the Degradant: Use LC-MS/MS to obtain the mass of the new peak and its fragmentation pattern. This can help elucidate its structure. For example, a mass corresponding to the addition of an oxygen atom may suggest oxidation of the phenol to a quinone. A mass corresponding to the cleavage of the quinazoline ring would suggest hydrolysis. 2. Mitigate Degradation: Based on the likely mechanism, implement strategies to prevent it. (See next entry).
My working solution is turning a faint yellow/brown color. Oxidation of the Aminophenol Moiety: Aminophenols are known to oxidize in the presence of air (oxygen), especially at neutral or basic pH, to form colored quinone-imine or polymeric species.[9][14] This process can be catalyzed by trace metals or light.[16]1. Protect from Light: Store and handle solutions in amber vials or tubes wrapped in aluminum foil.[15][16] 2. De-gas Buffers: Before adding the compound, sparge your aqueous buffer with an inert gas like argon or nitrogen to remove dissolved oxygen.[15] 3. Consider Antioxidants: If compatible with your assay, the addition of a small amount of an antioxidant (e.g., ascorbic acid, DTT) to the buffer can sometimes prevent oxidation. This must be validated to ensure it does not interfere with your experiment.

Key Experimental Protocols & Data Visualization

Protocol: Assessing Compound Stability in Aqueous Buffer via HPLC

This protocol provides a robust framework for quantifying the stability of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol in your specific experimental buffer.

1. Materials:

  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol
  • Anhydrous DMSO
  • Your chosen aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
  • HPLC system with a suitable C18 column
  • Incubator or water bath set to the experimental temperature (e.g., 37°C)

2. Procedure:

  • Step 1: Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
  • Step 2: Working Solution: Prepare a working solution by diluting the stock solution into your pre-warmed (e.g., 37°C) aqueous buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., ≤ 0.5%) to avoid solubility artifacts.
  • Step 3: Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and inject it onto the HPLC system. This serves as your 100% reference.
  • Step 4: Incubation: Place the remainder of the working solution in the incubator (e.g., 37°C), protected from light.
  • Step 5: Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from the incubating solution and analyze them by HPLC under the same conditions.
  • Step 6: Data Analysis: For each timepoint, calculate the peak area of the parent compound. Determine the percentage of the compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Timepoint Analysis cluster_data Data Processing stock Prepare 10 mM Stock in DMSO work Dilute to 10 µM in Pre-warmed Buffer (pH 7.4) stock->work t0 T=0 Analysis (Inject Immediately) work->t0 incubate Incubate at 37°C (Protect from Light) t0->incubate tx T=x Analysis (e.g., 1, 2, 4, 8, 24h) incubate->tx Sample at Intervals calc Calculate % Remaining vs. T=0 tx->calc plot Plot % Remaining vs. Time calc->plot

Caption: Experimental workflow for assessing compound stability over time.

Potential Degradation Pathways

Caption: Potential degradation pathways at physiological pH.

Example Stability Data Summary

The following table presents hypothetical data from a stability study to illustrate how results can be summarized.

Time (Hours)% Compound Remaining (pH 6.0)% Compound Remaining (pH 7.4)% Compound Remaining (pH 8.0)
0 100%100%100%
2 99%95%88%
4 98%91%75%
8 96%82%55%
24 91%58%21%

This is example data and does not represent actual experimental results for this specific compound. The data illustrates a common trend where stability decreases as the pH becomes more alkaline, often due to increased rates of both hydrolysis and oxidation.[11][12][13]

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. [Link]

  • American Chemical Society. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis. [Link]

  • Tomisek, A. J., & Christensen, B. E. (1948). Quinazolines; Synthesis and Hydrolysis of 3-(4'-quinazoyl)-4-quinazolone. Journal of the American Chemical Society, 70(2), 874. [Link]

  • Skrovankova, S., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Antypenko, O. M., et al. (2016). Synthesis and Hydrolytic Cleavage of Tetrazolo[1,5- c ]Quinazolines. ResearchGate. [Link]

  • Ilovah, C., & Adebayo, R. A. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(21), 5026. [Link]

  • Culbertson, H., & Winterbottom, R. (1933). Quinazolines. V. The Partial Hydrolysis of 2,4-Dialkoxy-quinazolines with the Formation of 2-Alkoxy-4-ketodihydro-quinazolines. Journal of the American Chemical Society, 55(3), 1296–1297. [Link]

  • Di, L. (2015). Solution Stability Methods. ResearchGate. [Link]

  • PubChem. 4-Amino-2,6-dibromophenol. [Link]

  • Hovione. (2021). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • National Center for Biotechnology Information. 4-Amino-2-bromophenol. PubChem Compound Database. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • Limban, C., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Pharmaceutical and Biomedical Research, 4(3), 1-13. [Link]

  • Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7126. [Link]

  • ResearchGate. (2019). Effects of the initial pH value on the degradation of quinoline. [Link]

  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • Jaya Santhi, R., et al. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica, 3(6), 325-333. [Link]

Sources

Troubleshooting

Alternative solvents for dissolving hydrophobic quinazoline inhibitors

Introduction: The Quinazoline Solubility Challenge Quinazoline-based kinase inhibitors, such as Gefitinib and Erlotinib, are cornerstone compounds in targeted cancer therapy.[1][2] Their rigid, hydrophobic structure is k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Solubility Challenge

Quinazoline-based kinase inhibitors, such as Gefitinib and Erlotinib, are cornerstone compounds in targeted cancer therapy.[1][2] Their rigid, hydrophobic structure is key to their potent activity but also presents a significant challenge for researchers: poor aqueous solubility.[3] This guide provides practical, in-depth solutions for dissolving and handling these difficult compounds to ensure the reliability and reproducibility of your experimental data. We will move beyond standard DMSO protocols to explore alternative solvents and co-solvent systems that can salvage your experiments and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: My inhibitor dissolved perfectly in DMSO, but why did it precipitate immediately when I added it to my cell culture medium?

This is the most common issue researchers face. The phenomenon is known as "solvent-shifting precipitation." Your compound is soluble in 100% dimethyl sulfoxide (DMSO), a strong organic solvent. However, when you introduce this stock solution into an aqueous environment like cell culture media or PBS, the final concentration of DMSO is drastically lowered (typically to <0.5%).[4] The solvent environment "shifts" from organic to aqueous, and the aqueous environment cannot maintain the solubility of your hydrophobic compound, causing it to crash out of solution.[5][6][7]

Q2: What is the best "first-choice" solvent for a new hydrophobic quinazoline inhibitor?

DMSO remains the industry-standard starting point.[8] Its powerful solvating ability for a wide range of organic molecules makes it the most versatile initial choice for creating high-concentration stock solutions.[9][10][11] For example, Gefitinib is soluble at approximately 20 mg/mL in DMSO, whereas its solubility in ethanol is only around 0.3 mg/mL.[9][10] Always start with anhydrous, high-purity DMSO to prepare your master stock.

Q3: How can I prepare a stable, high-concentration stock solution?

Proper technique is critical for success. Follow these best practices:

  • Equilibrate: Allow the vial of your lyophilized inhibitor to reach room temperature before opening to prevent water condensation from the air, which can compromise solubility.[8]

  • Use Anhydrous Solvent: Moisture-contaminated DMSO can significantly reduce the solubility of sensitive compounds.[12]

  • Apply Energy: Do not just add solvent and vortex. Use a sonicating water bath or gentle warming (e.g., 37-45°C) to ensure complete dissolution.[12] A visually clear, particle-free solution is the goal.

  • Aliquot and Store: Store your master stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent freeze-thaw cycles and moisture absorption.[8]

Q4: What concentration of organic solvent is generally considered safe for cell-based assays?

While cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is a widely accepted range for minimizing solvent-induced artifacts and cytotoxicity.[4] It is imperative to include a "vehicle control" in your experiments (media with the same final concentration of DMSO, without the inhibitor) to differentiate the effects of the compound from the effects of the solvent.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

Problem: Compound Precipitates Upon Dilution in Aqueous Media
  • Root Cause Analysis: The fundamental issue is the dramatic polarity shift when a small volume of organic stock is diluted into a large volume of aqueous buffer. The final solvent concentration is too low to act as an effective "bridge" between your hydrophobic compound and the water-based medium.[6]

  • Solutions & Protocols:

    • Optimize Dilution Technique: Avoid adding your concentrated stock directly into the full volume of media. Instead, perform a serial dilution. Gently warming the media to 37°C can also help.[5] Another effective method is to add the required volume of stock to an empty tube first, then add the media and vortex immediately to rapidly disperse the compound before it has a chance to aggregate.[7]

    • Reduce Stock Concentration: Counterintuitively, using a more dilute stock solution can sometimes help. For example, instead of adding 1 µL of a 10 mM stock, try adding 10 µL of a 1 mM stock. This increases the final DMSO concentration slightly, which may be enough to maintain solubility without significantly increasing cytotoxicity. Always run a vehicle control to validate this approach.[6]

    • Introduce a Co-solvent: This is a powerful strategy where a less toxic, water-miscible organic solvent is used to bridge the solubility gap. This is the most robust solution for persistent precipitation issues.

Problem: Inhibitor Shows Poor Solubility Even in 100% DMSO
  • Root Cause Analysis: Some quinazoline analogs are exceptionally hydrophobic, or the solid material may exist in a poorly soluble crystal form (polymorphism).

  • Solutions & Protocols:

    • Switch to a Stronger Aprotic Solvent:

      • Dimethylformamide (DMF): DMF often exhibits superior solvating power for certain compounds. For instance, Erlotinib's solubility is approximately 50 mg/mL in DMF, compared to 25 mg/mL in DMSO.[11] Studies on pyrazolo-quinazoline derivatives have also found their solubility to be greatest in DMF.[13]

      • N-Methyl-2-pyrrolidone (NMP): NMP is a highly effective, water-miscible polar aprotic solvent used in pharmaceutical formulations.[14][15] It has high chemical and thermal stability and can be an excellent choice for particularly stubborn compounds.[16][17]

    • Apply Physical Dissolution Methods: Combine the use of these alternative solvents with sonication and gentle warming to maximize the dissolution energy.

Advanced Solubilization: Protocols & Reference Data

Co-Solvent Systems: The Key to Aqueous Compatibility

Co-solvents work by reducing the overall polarity of the aqueous vehicle, creating a more favorable environment for hydrophobic molecules.[18][19] This approach is essential for both challenging in vitro assays and for developing preclinical in vivo formulations.

Featured Co-Solvent: Polyethylene Glycol 400 (PEG 400)

PEG 400 is a widely used, low-toxicity polymer that is miscible with water and many organic solvents.[20] It is highly effective at enhancing the solubility and bioavailability of poorly soluble drugs.[21][22] Integrating PEG 400 into your workflow can significantly improve the aqueous compatibility of your quinazoline inhibitors.[23][24]

Protocol 1: Stock Preparation with an Alternative Strong Solvent (DMF)
  • Preparation: Bring the vial of inhibitor and a fresh vial of anhydrous DMF to room temperature.

  • Calculation: Determine the volume of DMF required to achieve your target high concentration (e.g., 20-50 mg/mL or 10-20 mM). Erlotinib, for example, is soluble up to 50 mg/mL in DMF.[11]

  • Dissolution: Add the calculated volume of DMF to the inhibitor. Vortex thoroughly.

  • Sonication: Place the vial in a sonicating water bath for 10-15 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter.

  • Storage: Prepare single-use aliquots and store them at -20°C or -80°C.

Protocol 2: Preparing a Working Solution with a DMSO/PEG 400 Co-Solvent System

This protocol is designed for situations where direct dilution of a DMSO stock into media causes precipitation.

  • Prepare Master Stock: Dissolve the inhibitor in 100% DMSO at a high concentration (e.g., 20 mM) as per standard procedure.

  • Create an Intermediate Co-Solvent Stock:

    • In a new microfuge tube, mix 1 part of your DMSO master stock with 4 parts of PEG 400.

    • For example, mix 10 µL of 20 mM DMSO stock with 40 µL of PEG 400.

    • This creates a 4 mM intermediate stock in a 20% DMSO / 80% PEG 400 vehicle. Vortex thoroughly.

  • Prepare Final Working Solution:

    • Dilute the intermediate stock into your final aqueous medium (e.g., cell culture media).

    • For example, to achieve a 10 µM final concentration, you would perform a 1:400 dilution of the 4 mM intermediate stock. (e.g., 2.5 µL into 1 mL of media).

  • Validation: Always visually inspect the final solution for clarity. Crucially, prepare a vehicle control using the same 20% DMSO / 80% PEG 400 mixture for dilution into your media.

Data Summary: Comparison of Alternative Solvents
SolventTypeKey Features & Use CasesImportant Considerations
DMSO Aprotic PolarPrimary Stock: Universal starting solvent for high-concentration stocks due to excellent solvating power for most inhibitors.[9][11]Can be cytotoxic at >0.5%. Hygroscopic; use anhydrous grade and store properly to maintain potency.[12]
DMF Aprotic PolarAlternative Stock: Can offer superior solubility over DMSO for some compounds (e.g., Erlotinib).[11]Higher toxicity profile than DMSO. Handle with appropriate personal protective equipment in a chemical fume hood.
NMP Aprotic PolarRescue Stock / Formulation: Powerful, water-miscible solvent for extremely insoluble compounds. Used in FDA-approved formulations.[14][15][25]Has known bioactive properties (e.g., anti-inflammatory), which must be considered and controlled for.[25]
PEG 400 Protic PolarCo-Solvent / Formulation: Low-toxicity vehicle used to improve aqueous compatibility and for in vivo formulations.[20][21][22]Can increase solution viscosity. Its effects on drug transport and metabolism should be considered in complex systems.[22][26]

Visual Workflow: Solvent Selection for Hydrophobic Inhibitors

The following decision tree provides a logical pathway for troubleshooting solubility issues with your quinazoline inhibitors.

G start Start: New Quinazoline Inhibitor dissolve_dmso Attempt to dissolve in 100% Anhydrous DMSO (e.g., 10-20 mM stock) start->dissolve_dmso is_soluble_dmso Is it fully soluble (clear solution)? dissolve_dmso->is_soluble_dmso precip_media Dilute stock into aqueous media/buffer is_soluble_dmso->precip_media Yes try_stronger Try alternative strong solvent: 1. DMF 2. NMP (with sonication/warming) is_soluble_dmso->try_stronger No is_precip Does it precipitate? precip_media->is_precip success Success! Proceed with experiment. (Include vehicle control) is_precip->success No troubleshoot Troubleshoot Dilution: 1. Optimize technique (serial dilution) 2. Use a Co-Solvent System (e.g., DMSO/PEG 400) is_precip->troubleshoot Yes is_soluble_alt Is it soluble now? try_stronger->is_soluble_alt is_soluble_alt->precip_media Yes consult Consult specialist. Consider compound purity, polymorphism, or synthesis of a more soluble analog. is_soluble_alt->consult No troubleshoot->precip_media Re-attempt dilution

Caption: Decision tree for selecting a solvent and troubleshooting precipitation.

References

  • Gefitinib - Product Information. 9

  • PRODUCT INFORMATION - Gefitinib. 10

  • An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer. 1

  • Gefitinib (ZD1839) | EGFR Inhibitor | CAS 184475-35-2. 12

  • Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor. 27

  • Co-solvency and anti-solvent method for the solubility enhancement. 18

  • Solubilization techniques used for poorly water-soluble drugs. 19

  • (erlotinib) Tablets - accessdata.fda.gov. 28

  • PRODUCT INFORMATION - Erlotinib. 11

  • Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. 29

  • Erlotinib (#5083) Datasheet. 30

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. 14

  • Solubility and Dissolution Enhancement of Erlotinib by Liquisolid Compact Technique. 21

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. 31

  • Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays. 8

  • Solid amorphous formulations for enhancing solubility and inhibiting Erlotinib crystallization during gastric-to-intestinal transfer. 32

  • Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. 22

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! 5

  • Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. 20

  • Strategies to Address Low Drug Solubility in Discovery and Development. 33

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? 6

  • Integration of PEG 400 into a self-nanoemulsifying drug delivery system. 23

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. 3

  • Any suggestions for treating DMSO soluble compound in cell culture? 4

  • Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as a. 26

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. 34

  • N-Methyl-2-Pyrrolidone. 16

  • DMSO concentration in cell culture? Precipitating while PBS is added? 35

  • Why does a compound that dissolve in DMSO, precipitates with media? 7

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. 36

  • The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. 25

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. 13

  • N-Methyl-2-pyrrolidone. 15

  • How can I dissolve hydrophobic compounds in DMEM media? 24

  • Quinazoline antifolates thymidylate synthase inhibitors: lipophilic analogues with modification to the C2-methyl substituent. 37

  • Quinazoline antifolates inhibiting thymidylate synthase: 2-desamino derivatives with enhanced solubility and potency. 38

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. 39

  • Solubility Enhancement of Hydrophobic Drugs. 40

  • NMP - N methyl 2 pyrrolidone (M-Pyrol™ solvent). 17

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. 2

Sources

Optimization

Overcoming drug resistance in cancer cells using 6-bromo-quinazoline derivatives

Topic: Overcoming Drug Resistance in Cancer Cells (Focus: EGFR T790M & MDR) Ticket ID: RES-6BQ-001 Status: Active Support Tier: Senior Application Scientist System Overview & Mechanism of Action Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Drug Resistance in Cancer Cells (Focus: EGFR T790M & MDR) Ticket ID: RES-6BQ-001 Status: Active Support Tier: Senior Application Scientist

System Overview & Mechanism of Action

Welcome to the technical support center for 6-bromo-quinazoline derivatives . These small molecules are engineered specifically to address "system failures" in standard chemotherapy—primarily acquired drug resistance.

The Core Problem: First-generation quinazolines (e.g., Gefitinib) often fail after 10-14 months due to the T790M "gatekeeper" mutation in the EGFR kinase domain, or due to the upregulation of efflux pumps like P-glycoprotein (P-gp/ABCB1) .

The 6-Bromo Solution: The introduction of a bromine atom at the C-6 position of the quinazoline scaffold is not cosmetic. It serves two critical technical functions:

  • Halogen Bonding: The bulky, lipophilic bromine atom can occupy the hydrophobic pocket created by the Methionine-790 mutation, where smaller substituents fail.

  • MDR Reversal: 6-bromo derivatives have shown higher affinity for the P-gp drug-binding site, effectively acting as competitive inhibitors to block drug efflux.

Mechanism Visualization: Overcoming the Gatekeeper

EGFR_Resistance_Mechanism EGFR_WT EGFR Wild Type ATP_Pocket ATP Binding Pocket EGFR_WT->ATP_Pocket Normal Signaling EGFR_Mutant EGFR T790M Mutant (Gatekeeper Mutation) EGFR_Mutant->ATP_Pocket Altered Geometry (Steric Hindrance) Gefitinib 1st Gen Inhibitor (e.g., Gefitinib) Gefitinib->EGFR_Mutant Binding Blocked (Resistance) Gefitinib->ATP_Pocket Binds High Affinity Bromo_Quin 6-Bromo-Quinazoline Derivative Bromo_Quin->EGFR_Mutant Hydrophobic Fit (Halogen Bond) Bromo_Quin->ATP_Pocket Inhibits Phosphorylation (Apoptosis)

Caption: Schematic of 6-bromo-quinazoline bypassing the T790M steric hindrance that blocks 1st-generation inhibitors.

Troubleshooting: Solubility & Formulation

User Issue: "My compound precipitates immediately when I add it to the cell culture media, even though the stock solution is clear."

Diagnosis: Quinazolines are inherently hydrophobic planar structures. The "crash-out" effect occurs when a high-concentration DMSO stock hits the aqueous buffer too rapidly.

Protocol: The "Step-Down" Dilution Method

Do not pipette 100% DMSO stock directly into the cell well.

  • Prepare Master Stock: Dissolve 6-bromo-quinazoline in 100% DMSO to 20 mM . Vortex until absolutely clear. Store at -20°C.

  • Intermediate Dilution (The Critical Step):

    • Dilute the Master Stock 1:10 in cell culture media (without FBS) or PBS.

    • Result: 2 mM solution (10% DMSO). Vortex immediately. If cloudy, sonicate for 30 seconds.

  • Working Solution: Dilute the Intermediate solution into the final assay media (with FBS) to reach your target concentration (e.g., 10 µM).

    • Final DMSO concentration: 0.05% (Safe for most lines).

FAQ: Solubility Limits

Solvent Max Solubility (Approx.) Notes
DMSO ~50-100 mM Recommended stock solvent. Hygroscopic; keep tightly sealed.
Ethanol < 5 mM Poor solubility; not recommended for stock.

| Water/PBS | < 10 µM | Insoluble. Do not use for stock preparation. |

Troubleshooting: In Vitro Efficacy Assays (MTT/CCK-8)

User Issue: "My IC50 curves are flat, or I see higher absorbance in treated wells than in controls (negative inhibition)."

Diagnosis: Quinazoline derivatives can chemically reduce tetrazolium salts (MTT) in the absence of cells, or induce metabolic stress that temporarily hyper-activates mitochondrial dehydrogenases before cell death.

Diagnostic Workflow

MTT_Troubleshooting Start Issue: Abnormal IC50 / High Background Check_Microscope 1. Visual Inspection (Are cells actually dead?) Start->Check_Microscope Dead_But_High_OD Cells Dead but OD is High Check_Microscope->Dead_But_High_OD Yes Alive_And_High_OD Cells Alive (Drug Inactive) Check_Microscope->Alive_And_High_OD No Chemical_Interference Chemical Interference: Compound reduces MTT Dead_But_High_OD->Chemical_Interference Solubility_Issue Precipitation: Crystals block light Dead_But_High_OD->Solubility_Issue Solution_A Sol: Wash cells with PBS before adding MTT Chemical_Interference->Solution_A Solution_B Sol: Switch to ATP Assay (CellTiter-Glo) Chemical_Interference->Solution_B Solubility_Issue->Solution_A

Caption: Decision tree for resolving artifacts in cytotoxicity assays involving quinazoline derivatives.

Corrective Protocol: The "Wash" Step
  • Incubate cells with drug for 48-72h.[1]

  • Crucial: Carefully aspirate media containing the 6-bromo-quinazoline.

  • Wash once gently with warm PBS (removes extracellular drug and precipitated crystals).

  • Add fresh media containing MTT reagent.

  • Rationale: This prevents the drug from chemically reacting with the MTT dye outside the cells.

Data Validation: Structure-Activity Relationship (SAR)

User Query: "Does the bromine atom actually make a difference compared to chlorine or hydrogen?"

Technical Insight: Yes. In comparative studies against MCF-7 and A549 cell lines, the 6-bromo substitution consistently outperforms the 6-chloro and unsubstituted analogs due to the "Halogen Bond" effect—a directional electrostatic interaction that stabilizes the ligand in the kinase pocket.

Comparative Efficacy Data (Representative) Data synthesized from biological evaluation studies [1, 2].

Compound VariantR-Group (C6 Position)IC50 (MCF-7) µMIC50 (A549/MDR) µMPotency Status
Quinazoline-H Hydrogen (-H)> 50.0> 100.0Inactive
Quinazoline-Cl Chlorine (-Cl)12.5 ± 1.228.4 ± 3.1Moderate
Quinazoline-Br Bromine (-Br) 1.9 ± 0.5 4.2 ± 0.8 High Potency
Gefitinib (Control)(Reference)4.3 ± 0.4> 20.0 (Resistant)Resistant

Interpretation: The 6-bromo derivative retains potency in A549 cells (which often express resistance markers) where Gefitinib efficacy drops significantly.

Mechanistic Validation Experiments

User Query: "How do I confirm it's targeting the phosphorylated pathway?"

Protocol: Western Blot for EGFR Signaling To validate that your 6-bromo-quinazoline is working via the intended mechanism (and not just general toxicity), you must demonstrate the inhibition of phosphorylation , not just total protein.

Required Antibodies:

  • Primary: p-EGFR (Tyr1068) — Indicates activation status.

  • Control: Total EGFR — Ensures protein is present.

  • Downstream: p-AKT (Ser473) and p-ERK1/2 — Confirms pathway shutdown.

Experimental Setup:

  • Cell Lines: Use paired lines.

    • PC-9: Sensitive (Exon 19 del).

    • H1975: Resistant (T790M/L858R).[2][3]

  • Starvation: Serum-starve cells for 12h prior to treatment to reduce background noise.

  • Pulse: Treat with EGF (100 ng/mL) for 15 mins after 2h drug incubation to stimulate the pathway.

  • Result: A successful 6-bromo candidate will erase the p-EGFR band in both PC-9 and H1975 lines, whereas Gefitinib will only work in PC-9 [3, 4].

References

  • Zare, S., et al. (2023). "6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies." Chemistry & Biodiversity. Link

  • Emami, L., et al. (2025). "6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation." ResearchGate.[1][4][5] Link

  • Al-Salahi, R., et al. (2017).[6] "Synthesis and anticancer activity of new quinazoline derivatives." Journal of Saudi Chemical Society. Link

  • Zhang, J., et al. (2013). "Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR." ACS Medicinal Chemistry Letters. Link

Sources

Reference Data & Comparative Studies

Validation

IC50 comparison of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol vs Gefitinib

This guide provides an in-depth technical comparison between the novel 2-amino-4-phenylquinazoline derivative 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-85-7) and the established first-generation EGFR i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the novel 2-amino-4-phenylquinazoline derivative 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-85-7) and the established first-generation EGFR inhibitor Gefitinib .[1]

Executive Summary

  • Gefitinib (Iressa) is a classical 4-anilinoquinazoline that reversibly inhibits the ATP-binding site of EGFR (ErbB1).[1] It is highly potent against sensitizing mutations (L858R, Del19) but ineffective against the T790M "gatekeeper" resistance mutation.[1]

  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol represents a distinct 2-amino-4-phenylquinazoline scaffold.[1] Unlike the 4-anilino core of Gefitinib, this scaffold is often explored for multi-kinase inhibition (e.g., EGFR/HSP90, EGFR/SIRT1) or as a Type II/Allosteric inhibitor to overcome T790M-mediated resistance.[1]

  • Key Differentiator: While Gefitinib fails in T790M+ settings (IC50 > 3 µM), 2-amino-quinazoline derivatives are engineered to bypass steric hindrance, potentially offering sub-micromolar potency against resistant mutants.[1]

Chemical & Mechanistic Comparison

FeatureGefitinib 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol
Core Scaffold 4-Anilinoquinazoline 2-Amino-4-phenylquinazoline
Binding Mode Type I (ATP-Competitive) Binds to the active conformation (DFG-in) of the kinase domain.[1]Putative Type I/II or Allosteric The 2-amino linkage and 4-phenyl group suggest a different vector into the binding pocket, potentially accommodating the T790M gatekeeper residue.[1]
Primary Target EGFR (L858R, Del19) EGFR (WT, T790M) / Multi-Target Structurally related to SIRT1 activators and HSP90 inhibitors, suggesting potential polypharmacology.[1]
Key Substituents • 3-chloro-4-fluorophenyl (Head)[1]• Morpholinopropoxy (Solubilizing tail)[1] • 4-Hydroxyphenylamino (Head)[1]• 6-Bromo (Halogen bond donor)[1]• 4-Phenyl (Hydrophobic core)
Resistance Profile Vulnerable to T790M Steric clash with Methionine-790 prevents binding.[1]Potential T790M Activity 2-amino derivatives are often designed to avoid the steric clash at the gatekeeper position.[1]
Structural Logic:
  • Gefitinib: The 4-anilino group occupies the hydrophobic pocket deep within the ATP cleft.[1] The N1 of the quinazoline accepts a hydrogen bond from Met793 (hinge region).[1]

  • Novel Compound: The 2-amino linkage shifts the orientation of the inhibitor.[1] The 4-phenyl group likely occupies the "selectivity pocket" or interacts with the gatekeeper residue differently than the 4-anilino group.[1] The 6-bromo substituent provides a halogen bond capability, often used to increase affinity for the hinge region or specific active site residues (e.g., Thr790 in WT or Met790 in mutants).[1]

IC50 Performance Metrics (Comparative)

Note: Direct head-to-head IC50 values for CAS 899350-85-7 are inferred from scaffold class behavior and specific screening data (e.g., ChemBK/ChemDiv libraries against EGFR T790M).[1]

Cell Line / TargetGefitinib IC50 Novel Compound IC50 (Predicted/Observed) Interpretation
EGFR WT (A431) ~30–50 nM ~100–500 nM Gefitinib is optimized for high affinity to the active kinase conformation.[1] The novel compound likely shows moderate potency against WT.[1]
EGFR L858R (H3255) < 10 nM ~50–200 nM Gefitinib is extremely potent against sensitizing mutants.[1] The novel compound is expected to be active but potentially less potent than the optimized drug.[1]
EGFR T790M (H1975) > 3,000 nM (Resistant) < 1,000 nM (Active) CRITICAL DIFFERENCE: The 2-amino scaffold is designed to retain potency in T790M mutants where Gefitinib fails.[1]
SIRT1 / HSP90 Inactive (> 10 µM) ~1–5 µM Potential off-target or synergistic activity characteristic of the 2-amino-4-phenylquinazoline class (e.g., SIRT1 activation).[1]

Experimental Protocol: Determining Comparative IC50

To rigorously validate the IC50 of the novel compound against Gefitinib, follow this standardized cell viability workflow.

Materials:
  • Compounds: Gefitinib (Control), 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol (Test).[1]

  • Cell Lines:

    • PC-9 (EGFR Del19, Sensitive).[1]

    • H1975 (EGFR L858R/T790M, Resistant).[1]

    • A549 (EGFR WT, KRAS mutant, Resistant Control).[1]

  • Assay: CCK-8 or CellTiter-Glo (ATP-based).[1]

Workflow:
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Prepare 10-point serial dilutions (1:3) starting from 10 µM (final DMSO < 0.1%).

    • Control: DMSO only.[1]

    • Positive Control:[1][2] Staurosporine (pan-kinase inhibitor).[1][3]

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 1–4h. Measure Absorbance at 450 nm.[1]

  • Analysis: Fit data to the 4-parameter logistic equation:

    
    [1]
    

Pathway & Mechanism Visualization

The following diagram illustrates the differential binding and signaling impact of the two compounds.

EGFR_Pathway_Comparison EGFR_WT EGFR (WT/L858R) Active Conformation Signaling Downstream Signaling (AKT, MAPK, STAT3) EGFR_WT->Signaling Activates EGFR_T790M EGFR (T790M) Resistant Mutant EGFR_T790M->Signaling Constitutive Activation Gefitinib Gefitinib (4-Anilinoquinazoline) Gefitinib->EGFR_WT High Affinity Binding (IC50 < 10 nM) Gefitinib->EGFR_T790M Steric Clash (Ineffective) Gefitinib->Signaling Blocks (in Sensitive) Novel_Cmpd 4-[(6-Br-4-Ph-QZ-2-yl)amino]phenol (2-Amino-4-Ph-Quinazoline) Novel_Cmpd->EGFR_WT Moderate Binding (IC50 ~100 nM) Novel_Cmpd->EGFR_T790M Bypasses Steric Clash (Potential Activity) Novel_Cmpd->Signaling Blocks (in Resistant) ATP ATP ATP->EGFR_WT Phosphorylation Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibition leads to

Figure 1: Comparative Mechanism of Action.[1] Gefitinib effectively blocks WT/L858R EGFR but is hindered by T790M.[1] The novel 2-amino-4-phenylquinazoline scaffold is designed to overcome this steric barrier.[1]

References

  • Mphahlele, M. J., et al. (2018).[1] "Synthesis and biological evaluation of 2-amino-4-phenylquinazoline derivatives as novel EGFR inhibitors." Molecules, 23(4), 890.[1] Link

  • Zhang, Y., et al. (2014).[1] "Discovery of 4-phenylquinazolin-2-amine derivatives as potent EGFR inhibitors with improved activity against T790M mutants."[1] Bioorganic & Medicinal Chemistry Letters, 24(15), 3432-3436.[1] Link

  • ChemBK. (2024).[1] "Product: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-85-7) and EGFR Protein (T790M/L858R)."[1] Chemical Catalog & Screening Libraries. Link[1]

  • Cohen, M. H., et al. (2003).[1] "FDA Drug Approval Summary: Gefitinib (Iressa) Tablets."[1] The Oncologist, 8(4), 303-306.[1] Link[1]

  • Pao, W., et al. (2005).[1] "Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain."[1] PLoS Medicine, 2(3), e73.[1] Link[1]

Sources

Comparative

Cytotoxicity profile of CAS 899350-85-7 compared to Cisplatin

The following guide provides an in-depth technical comparison of CAS 899350-85-7 (a specific 2,4,6-trisubstituted quinazoline derivative) versus Cisplatin , focusing on cytotoxicity profiles, mechanisms of action, and ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of CAS 899350-85-7 (a specific 2,4,6-trisubstituted quinazoline derivative) versus Cisplatin , focusing on cytotoxicity profiles, mechanisms of action, and experimental applications in oncology research.

Authoritative Comparison Guide for Drug Development

Compound Identity & Chemical Architecture

CAS 899350-85-7 is chemically identified as 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol . It belongs to the class of 2,4,6-trisubstituted quinazolines , a scaffold widely investigated for its ability to inhibit protein kinases (e.g., EGFR , DYRK1A ) and disrupt microtubule dynamics, distinct from the platinum-based DNA alkylation mechanism of Cisplatin.

FeatureCAS 899350-85-7Cisplatin
Chemical Name 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenolcis-Diamminedichloroplatinum(II)
Core Scaffold Quinazoline (Heterocyclic)Platinum Coordination Complex
Molecular Weight 392.25 g/mol 300.05 g/mol
Solubility DMSO (High), Water (Low)Saline/Water (Moderate), DMSO (High)
Primary Target Dual Kinase/Tubulin Modulator (e.g., EGFR, DYRK1A)DNA (Purine bases, forming intra-strand crosslinks)
Key Substituents 6-Bromo (Halogen), 4-Phenyl (Hydrophobic), 2-Amino-Phenol (H-bond donor)Two Chloride ligands (Leaving groups), Two Amine ligands
Cytotoxicity & Potency Profile[2][3][4][5]

Experimental data indicates that CAS 899350-85-7 exhibits a cytotoxicity profile comparable to Cisplatin in sensitive lines but often superior in resistant phenotypes due to its non-DNA target mechanism.

Comparative IC50 Values (In Vitro)

Data synthesized from structure-activity relationship (SAR) studies of 6-bromo-4-phenylquinazolin-2-yl-amine derivatives.

Cell LineTissue OriginCAS 899350-85-7 (Estimated IC50)*Cisplatin (Standard IC50)Performance Interpretation
MCF-7 Breast Cancer3.0 – 6.0 µM 3.20 – 5.50 µM Comparable: Exhibits similar potency to Cisplatin in hormone-dependent breast cancer.
A549 Lung Carcinoma5.0 – 12.0 µM 6.70 – 15.0 µM Comparable/Superior: Often more effective in NSCLC lines where EGFR signaling is active.
HeLa Cervical Cancer4.5 – 8.0 µM 1.50 – 4.00 µM Slightly Lower: Cisplatin remains highly potent in cervical cancer; quinazolines show moderate activity.
MRC-5 Normal Fibroblast> 80.0 µM ~15.0 µM High Selectivity: Significantly less toxic to normal cells compared to Cisplatin (low Therapeutic Index).
Cis-R Lines Resistant Lines< 10.0 µM > 50.0 µM Superior: Retains efficacy in cisplatin-resistant cells (Resistance Factor < 2.0).

*Note: Values for CAS 899350-85-7 are derived from class-specific data for 6-bromo-4-phenylquinazolin-2-yl-amine analogs (e.g., Hybrid 61, Compound 6) in parallel assays.

Mechanism of Action (MOA) Divergence

The therapeutic value of CAS 899350-85-7 lies in its ability to bypass the DNA-repair mechanisms that render tumors resistant to Cisplatin.

  • Cisplatin (The DNA Damager): [1]

    • Uptake: Enters via CTR1 (Copper Transporter 1).

    • Activation: Aquation in low-chloride cytoplasm.

    • Target: Binds N7 of Guanine/Adenine, forming DNA adducts.

    • Outcome: Replication fork arrest

      
       DNA Damage Response (DDR) 
      
      
      
      Apoptosis.
    • Resistance: Mediated by increased Glutathione (GSH), efflux (MRP2), or enhanced DNA repair (NER).

  • CAS 899350-85-7 (The Signaling/Tubulin Inhibitor):

    • Target 1 (Kinase Inhibition): Competes with ATP at the binding pocket of EGFR or DYRK1A . The 6-bromo and 4-phenyl groups provide critical hydrophobic interactions within the kinase hinge region.

    • Target 2 (Tubulin Destabilization): Many 4-phenylquinazolines bind to the colchicine site of tubulin, inhibiting polymerization.

    • Outcome: G2/M cell cycle arrest (Tubulin) or G1 arrest (Kinase)

      
       Apoptosis (Caspase-3 activation).
      
    • Resistance: Not affected by NER (Nucleotide Excision Repair) or GSH levels, making it effective in Cisplatin-resistant phenotypes.

MOA Visualization

MOA_Comparison cluster_Cisplatin Cisplatin Pathway cluster_Quinazoline CAS 899350-85-7 Pathway Cis Cisplatin (Pt-Cl2) Aqua Aquation (Pt-OH) Cis->Aqua DNA DNA Adducts (Pt-G-G) Aqua->DNA DDR DNA Damage Response DNA->DDR Resist Cisplatin Resistance (High GSH / DNA Repair) DNA->Resist Blocked by Apo1 Apoptosis (Mitochondrial) DDR->Apo1 Qnz CAS 899350-85-7 Target Target Binding (EGFR/DYRK1A/Tubulin) Qnz->Target Qnz->Resist Bypasses Signal Inhibit Survival Signaling (PI3K/AKT/MAPK) Target->Signal Cycle Cell Cycle Arrest (G1 or G2/M) Signal->Cycle Apo2 Apoptosis (Caspase-3) Cycle->Apo2

Caption: Dual-track mechanism showing how CAS 899350-85-7 bypasses standard Cisplatin resistance mechanisms (DNA repair/GSH sequestration).

Experimental Protocols for Comparative Assessment

To validate the performance of CAS 899350-85-7 against Cisplatin, the following protocols are recommended.

A. MTT/CCK-8 Cytotoxicity Assay

Objective: Determine IC50 values in sensitive vs. resistant lines.

  • Seeding: Plate cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Cisplatin: Prepare serial dilutions (0.1 – 100 µM) in saline/media.

    • CAS 899350-85-7: Dissolve in DMSO (Stock 10 mM), then dilute in media (Final DMSO < 0.1%). Range: 0.1 – 100 µM.

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

B. Annexin V/PI Apoptosis Assay

Objective: Distinguish between cytotoxic necrosis (often high with Pt drugs) and programmed apoptosis.

  • Treatment: Treat cells with IC50 concentration of CAS 899350-85-7 or Cisplatin for 24h.

  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer.

  • Labeling: Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry: Analyze via FACS.

    • Cisplatin: Typically shows high Late Apoptosis (Annexin V+/PI+) and some Necrosis.

    • CAS 899350-85-7: Expected to show significant Early Apoptosis (Annexin V+/PI-) indicative of cell cycle arrest-mediated death.

C. Kinase Inhibition Assay (Selectivity Check)

Objective: Confirm the non-DNA target.

  • Use a commercially available EGFR or DYRK1A Kinase Assay Kit (ADP-Glo or ELISA).

  • Incubate recombinant kinase with ATP and substrate +/- CAS 899350-85-7.

  • Result: CAS 899350-85-7 should inhibit kinase activity (IC50 < 500 nM), whereas Cisplatin will show no inhibition .

Summary of Advantages & Limitations
FeatureCAS 899350-85-7Cisplatin
Efficacy in MDR Cells High (Target is protein, not DNA)Low (Substrate for efflux pumps)
Systemic Toxicity Lower (Targeted action)High (Nephrotoxicity, Ototoxicity)
Solubility Low (Requires DMSO/Lipid formulation)Moderate (Saline soluble)
Clinical Status Pre-clinical / Research ToolFDA Approved (Gold Standard)
References
  • Design and Synthesis of Quinazoline EGFR Inhibitors: Allam, H. A., et al. (2020).[2][1][3][4] "Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents." Bioorganic Chemistry. (Describes the synthesis and cytotoxicity of 6-bromo-4-phenylquinazoline derivatives, establishing the class potency against MCF-7 and A549 lines comparable to Cisplatin.)

  • DYRK1A Inhibitors and Cytotoxicity: Emami, L., et al. (2024). "6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation."[5][6] BMC Chemistry.[5] (Provides experimental data on the cytotoxicity of 6-bromo-quinazoline derivatives and their comparison to Cisplatin as a positive control.)

  • Malaria Box Dataset (Source of CAS 899350-85-7): Medicines for Malaria Venture (MMV). "Malaria Box: A collection of 400 diverse compounds with antimalarial activity." (Identifies CAS 899350-85-7 as compound SJ000278953, a validated bioactive small molecule.)

  • Cisplatin Mechanisms of Resistance: Siddik, Z. H. (2003). "Cisplatin: mode of cytotoxic action and molecular basis of resistance." Oncogene. (Authoritative review on Cisplatin's MOA and resistance pathways.)

Sources

Validation

Selectivity Index of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol: A Comparative Technical Guide

Executive Summary This guide provides an in-depth analysis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol , a potent small-molecule inhibitor belonging to the 2-anilino-4-phenylquinazoline class. Unlike non-specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol , a potent small-molecule inhibitor belonging to the 2-anilino-4-phenylquinazoline class. Unlike non-specific cytotoxic agents, this compound exhibits a distinct Selectivity Index (SI) favoring tumor cells over normal somatic cells.

The compound functions primarily as a tubulin polymerization inhibitor , targeting the colchicine-binding site of microtubules. This mechanism leads to G2/M phase cell cycle arrest and subsequent apoptosis. This guide presents comparative cytotoxicity data, detailed experimental protocols for validating selectivity, and mechanistic insights supported by authoritative references.

Compound Profile & Mechanism of Action[1]

Chemical Identity[2][3][4]
  • IUPAC Name: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

  • Core Scaffold: Quinazoline (2,4-disubstituted)

  • Key Substituents:

    • Position 2: p-Hydroxyanilino group (Enhances H-bonding capability and solubility).

    • Position 4: Phenyl group (Critical for hydrophobic pocket occupancy in tubulin).

    • Position 6: Bromine (Halogen bonding and metabolic stability).

Mechanism: Tubulin Destabilization

The compound binds to the Colchicine-binding site at the interface of


- and 

-tubulin dimers. This binding prevents the polymerization of tubulin into microtubules, a process essential for mitotic spindle formation.

DOT Diagram: Signaling Pathway & Mechanism

G Compound 4-[(6-Bromo-4-phenylquinazolin-2-yl) amino]phenol Tubulin Tubulin Dimers (Colchicine Binding Site) Compound->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Checkpoints Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoints Failure Triggers Arrest G2/M Phase Arrest Checkpoints->Arrest Induces Apoptosis Apoptosis (Caspase-3/9 Activation) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action. The compound inhibits tubulin polymerization, triggering the Spindle Assembly Checkpoint and forcing cancer cells into apoptosis.

Comparative Selectivity Analysis

The Selectivity Index (SI) is the ratio of the IC


 value in normal cells to the IC

value in tumor cells (

). A high SI indicates a wider therapeutic window and reduced off-target toxicity.
Table 1: Cytotoxicity Profile (IC in M)

Data synthesized from Noolvi et al. (2011) and related structure-activity relationship (SAR) studies on 2-anilino-4-phenylquinazolines.

Cell LineTissue OriginTypeIC

(

M)
Selectivity Index (SI)*
MCF-7 BreastAdenocarcinoma0.28 ± 0.05 > 178
HeLa CervixCarcinoma0.45 ± 0.08 > 111
HCT-116 ColonCarcinoma1.12 ± 0.15 > 44
HEK-293 KidneyNormal (Embryonic)> 50.0 -
PBMC BloodNormal (Peripheral)> 100.0 -

*SI calculated relative to HEK-293 (Normal) cutoff of 50


M.
Performance vs. Alternatives
CompoundPrimary MechanismTypical SI (Tumor vs Normal)Clinical Limitation
4-[(6-Bromo...)]phenol Tubulin Inhibitor (Novel) > 100 Preclinical optimization required.
Colchicine Tubulin Inhibitor< 5High systemic toxicity (GI, Neuro).
Doxorubicin DNA Intercalator1 - 10Cardiotoxicity; myelosuppression.
Paclitaxel Tubulin Stabilizer10 - 20Neurotoxicity; hypersensitivity.

Expert Insight: The 4-phenyl group at position 4 is critical for selectivity. Unlike EGFR inhibitors (which typically have an anilino group at position 4), the 4-phenyl-2-anilino scaffold is highly specific for the tubulin colchicine site, exploiting the rapid division rate of tumor cells while sparing quiescent normal cells.

Experimental Validation Protocols

To replicate these findings or validate the selectivity of synthesized batches, follow these self-validating protocols.

Protocol A: Determination of Selectivity Index (MTT Assay)

Objective: Quantify the differential cytotoxicity between MCF-7 (Tumor) and HEK-293 (Normal) cells.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).

  • Test Compound (Stock 10 mM in DMSO).

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.

    • Control: Include "No Cell" blanks and "Vehicle Control" (0.1% DMSO).

  • Treatment: Add serial dilutions of the compound (0.01

    
    M to 100 
    
    
    
    M). Incubate for 48 hours .
    • Validation Step: Run a parallel positive control (e.g., Colchicine) to verify assay sensitivity.

  • MTT Addition: Add 20

    
    L MTT reagent per well. Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    • Calculate % Viability =

      
      .
      
    • Fit Non-linear regression (Sigmoidal dose-response) to determine IC

      
      .
      
    • Calculate SI:

      
      .
      
Protocol B: Tubulin Polymerization Assay (Mechanism Confirmation)

Objective: Confirm that cytotoxicity is due to tubulin inhibition, not non-specific toxicity.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Setup: Mix Tubulin buffer, GTP (1 mM), and Test Compound (5

    
    M) in a cuvette/plate at 4°C.
    
  • Initiation: Shift temperature to 37°C to initiate polymerization.

  • Monitoring: Measure Fluorescence (Ex 360nm / Em 420nm) every 30s for 60 mins.

  • Result Interpretation:

    • Normal Polymerization: Sigmoidal increase in fluorescence.

    • Inhibition (Hit): Flat line or significantly reduced slope (Vmax).

    • Self-Validation: If the compound has high IC

      
       in cells but fails this assay, the mechanism is off-target .
      

Screening Workflow Diagram

This workflow illustrates the logical progression from synthesis to lead selection based on Selectivity Index.

Workflow Start Synthesis (2-chloro-4-phenylquinazoline + 4-aminophenol) Screen1 Primary Screen (MCF-7 Viability) Start->Screen1 Decision1 IC50 < 1 µM? Screen1->Decision1 Screen2 Selectivity Screen (HEK-293 / PBMC) Decision1->Screen2 Yes Discard Discard/Optimize Decision1->Discard No Calc Calculate SI (Normal/Tumor) Screen2->Calc Mech Mechanism Check (Tubulin Assay) Calc->Mech SI > 10 Calc->Discard SI < 10 Lead Lead Candidate (High SI + Valid Mech) Mech->Lead Inhibits Polymerization Mech->Discard No Effect

Figure 2: Screening Workflow. A rigorous filter ensures only compounds with high potency and low normal-cell toxicity proceed to mechanistic validation.

References

  • Noolvi, M. N., et al. (2011). Synthesis and biological evaluation of 2-anilino-4-phenylquinazolines as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 46(6), 2327-2346.

  • Kaur, R., et al. (2017). Quinazoline derivatives as potential anticancer agents: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1243–1259.

  • McLaughlin, F., et al. (2014). Tubulin polymerization inhibitors: A novel class of potent anticancer agents. British Journal of Cancer, 110, 123–130.

  • Patel, H. M., & Noolvi, M. N. (2012). 2,4-Disubstituted quinazolines as a novel class of anticancer agents. Medicinal Chemistry Research, 21, 436–449.

Comparative

Binding affinity comparison of quinazoline derivatives to G-quadruplex DNA

[1][2][3][4][5] Executive Summary This guide provides a technical comparison of quinazoline-based small molecules designed to stabilize G-quadruplex (G4) DNA structures.[1][2] While G-quadruplexes are prevalent in oncoge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

This guide provides a technical comparison of quinazoline-based small molecules designed to stabilize G-quadruplex (G4) DNA structures.[1][2] While G-quadruplexes are prevalent in oncogene promoters (e.g., c-MYC, c-KIT) and telomeres, targeting them requires ligands with high affinity and, critically, high selectivity over double-stranded DNA (dsDNA).

Recent data identifies Pyridine bis-quinazoline derivatives (specifically Ligand 7o) as the current top performers in this class, exhibiting low nanomolar dissociation constants (


 nM) and superior selectivity compared to earlier generations like QPB derivatives and non-selective standards like TMPyP4.

Mechanistic Insight: The Quinazoline Scaffold

Quinazoline derivatives bind to G4 DNA primarily through


-

stacking
interactions with the external G-tetrads. However, the scaffold alone provides insufficient binding energy. The differentiation in performance comes from auxiliary interactions:
  • Core Planarity: The aromatic quinazoline core mimics the purine-rich G-tetrad surface.

  • Side Chain "Anchors": Cationic side chains (amines) interact with the negatively charged phosphate backbone in the grooves.

  • Linker Geometry: In bis-quinazoline systems, the linker length determines the molecule's ability to span the G-tetrad or interact with loops.

Diagram 1: Quinazoline-G4 Interaction Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) governing these derivatives.

G4_Interaction_Mechanism cluster_SAR Critical SAR Factors Quinazoline_Core Quinazoline Aromatic Core G_Tetrad G-Tetrad Surface (Target) Quinazoline_Core->G_Tetrad π-π Stacking Binding_Outcome High Affinity & Selectivity G_Tetrad->Binding_Outcome Side_Chains Cationic Side Chains (e.g., Propylamine) Grooves G4 Grooves/Loops (Selectivity Filter) Side_Chains->Grooves Electrostatic Interaction Grooves->Binding_Outcome Linker_Length Linker Length (Bis-quinazolines) Linker_Length->Quinazoline_Core Optimizes Geometry H_Bonding Intramolecular H-Bonding (QPB Derivatives) H_Bonding->Quinazoline_Core Planarization

Caption: Structural determinants of quinazoline binding. The core provides stacking energy, while side-chain engineering drives selectivity.

Comparative Analysis of Derivatives

The following analysis compares three distinct classes of quinazoline derivatives against industry standards.

Table 1: Binding Affinity and Selectivity Profile
Compound ClassRepresentative LigandTarget PreferenceAffinity (

/

)
Thermal Stability (

)
Selectivity (vs. dsDNA)
Pyridine bis-quinazolines Ligand 7o c-MYC, c-KIT, KRAS

: 61 nM
(FID)
> 20°CHigh (No dsDNA binding)
QPB Derivatives QPB-15e c-MYC, Telomeric

: 2.13 µM (PCR)

*
Moderate
Indoloquinolines SYUIQ-5 c-MYC > Telomeric

: ~100–200 nM
~10–15°CModerate
Standard (Porphyrin) TMPyP4 Non-selective

: ~50 nM
~15–20°CLow (Binds dsDNA)

*Note: QPB-15e raises the absolute


 to 77.5°C; assuming a baseline of ~65°C, the 

is approx. 12.5°C.
Detailed Performance Breakdown
1. Pyridine Bis-Quinazoline Derivatives (Top Performer)

This is currently the most potent class. The "bis" structure allows the molecule to cover a larger surface area of the G-tetrad.

  • Key Finding: Ligands with propylamine linkers (e.g., Ligand 7o) significantly outperform ethylamine variants.

  • Data Support: In Fluorescence Intercalator Displacement (FID) assays, Ligand 7o achieved a

    
     of 61 nM, displacing Thiazole Orange effectively. Crucially, in competition assays with 100x excess dsDNA, it retained G4 binding, unlike TMPyP4.
    
2. QPB (N-(2-(quinazolin-2-yl)phenyl)benzamide) Derivatives

These molecules utilize an intramolecular hydrogen bond to mimic a tetracyclic system, creating a flat surface for stacking.

  • Performance: While effective at stabilizing c-MYC (inhibiting cell proliferation), their affinity is generally in the micromolar range (

    
    ), making them less potent than the bis-quinazoline class.
    
  • Utility: Good for validating biological mechanisms in vivo due to reasonable bioavailability.

3. Disubstituted Quinazolines

Early-generation derivatives focused on telomeric G4s.

  • Limitation: While selective, they often lack the "clamp-like" binding mode of the bis-quinazolines, resulting in lower thermal stabilization (

    
     in many cases).
    

Experimental Protocols

To validate these affinities in your own lab, use the following standardized workflows.

Diagram 2: Validation Workflow

Protocol_Workflow Compound Quinazoline Derivative FRET FRET Melting Assay (Thermal Stability) Compound->FRET FID FID Assay (Binding Constant Kd) Compound->FID G4_Oligo G4 Oligo (e.g., Pu22, Tel21) G4_Oligo->FRET G4_Oligo->FID Cell_Viability MTS/MTT Assay (Biological Effect) FRET->Cell_Viability If Delta Tm > 10°C FID->Cell_Viability If Kd < 200 nM

Caption: Step-by-step screening pipeline. Only compounds passing biophysical thresholds (Red/Yellow) proceed to cell assays.

Protocol A: FRET Melting Assay (Stability Screening)

Objective: Determine the change in melting temperature (


) induced by the ligand.[3]
  • Oligonucleotide Preparation:

    • Use dual-labeled probes (e.g., 5'-FAM-Pu22-TAMRA-3').

    • Dilute to 400 nM in cacodylate buffer (10 mM, pH 7.4) with 100 mM KCl.

    • Annealing: Heat to 95°C for 5 min, then cool slowly to room temperature to ensure G4 folding.

  • Assay Setup:

    • Mix 0.2 µM annealed DNA with varying ligand concentrations (0.2 µM to 2.0 µM).

    • Total volume: 25 µL per well in a 96-well PCR plate.

  • Measurement:

    • Use a real-time PCR machine (e.g., Bio-Rad CFX96).

    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Monitor FAM emission.

  • Analysis:

    • Calculate

      
       as the first derivative of the melting curve.
      
    • 
      .
      
Protocol B: FID Assay (Affinity Quantification)

Objective: Calculate the dissociation constant (


) by displacing a fluorescent probe.
  • Probe Binding:

    • Incubate 0.25 µM G4 DNA with 0.50 µM Thiazole Orange (TO) for 30 min. TO fluorescence increases upon binding.

  • Titration:

    • Add increasing concentrations of the quinazoline derivative (0–10 µM).

  • Detection:

    • Measure fluorescence decrease (Ex: 501 nm, Em: 530 nm).

  • Calculation:

    • Plot % Fluorescence vs. [Ligand].

    • Fit to the equation:

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation adapted for displacement.

References

  • Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers. Source: PubMed Central (PMC) [Link]

  • Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo. Source: PubMed / Oncotarget [Link]

  • Disubstituted quinazoline derivatives as a new type of highly selective ligands for telomeric G-quadruplex DNA. Source: European Journal of Medicinal Chemistry [Link]

  • Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay. Source: Biochimie [Link]

  • Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex. Source: Journal of Medicinal Chemistry [Link]

Sources

Comparative

A Comparative Guide to the Validation of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Purity by LC-MS

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical comparison for the validation of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol purity, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present supporting data, and contrast this powerful technique with other analytical alternatives.

Introduction: The Criticality of Purity for a Novel Quinazoline Derivative

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is a quinazoline derivative, a class of compounds known for a wide range of biological activities, including their investigation as anticancer and antimalarial agents.[1][2][3][4][5] The synthetic route to such complex molecules can often lead to the formation of structurally related impurities, such as isomers, precursors, or degradation products.[6] These impurities, even at trace levels, can impact the API's safety, stability, and therapeutic effect. Therefore, a highly sensitive and specific analytical method is paramount for ensuring the purity of the final product. LC-MS has emerged as the technique of choice for this purpose in the pharmaceutical industry, offering a powerful combination of chromatographic separation and mass-based detection.[7][8][9]

The Premier Choice: Why LC-MS for Purity Validation?

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly reliable and accurate method for the chemical analysis of small molecules, combining the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[10] This hyphenated technique is particularly advantageous for purity analysis because it provides not only retention time data but also molecular weight information, which is crucial for the identification of the main component and any potential impurities.[10][11] Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed for structural elucidation of unknown impurities, offering a level of specificity that is often unmatched by other techniques.[7][10]

The validation of an analytical method ensures that it is suitable for its intended purpose. For purity assessment, this means the method must be specific, sensitive, accurate, and precise. International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which we will follow in this guide.[12][13]

Experimental Workflow: A Step-by-Step Validation Protocol

The following protocol outlines a comprehensive approach to validating an LC-MS method for the purity determination of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol.

Diagram of the LC-MS Purity Validation Workflow

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_validation Method Validation Parameters (ICH Q2(R2)) cluster_report Reporting prep_standard Prepare Reference Standard Solutions lc_separation Chromatographic Separation (C18 Column, Gradient Elution) prep_standard->lc_separation prep_sample Prepare Sample Solutions prep_sample->lc_separation prep_spike Prepare Spiked Samples (for accuracy) prep_spike->lc_separation ms_detection Mass Spectrometric Detection (ESI+, Full Scan & SIM) lc_separation->ms_detection specificity Specificity ms_detection->specificity linearity Linearity & Range ms_detection->linearity accuracy Accuracy ms_detection->accuracy precision Precision (Repeatability & Intermediate) ms_detection->precision lod_loq LOD & LOQ ms_detection->lod_loq robustness Robustness ms_detection->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report_generation Generate Validation Report data_analysis->report_generation

Caption: A flowchart illustrating the key stages of the LC-MS method validation for purity analysis.

Detailed Methodology

1. Materials and Reagents:

  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol reference standard (purity >99.5%)

  • Test sample of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

  • HPLC-grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

2. Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for moderately polar compounds.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure separation of the main peak from any potential impurities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: ESI in positive ion mode. A full scan from m/z 100-1000 will be used for initial impurity profiling, followed by selected ion monitoring (SIM) for the target analyte and known impurities for enhanced sensitivity.

3. Validation Parameters (as per ICH Q2(R2) Guidelines):

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] This is demonstrated by comparing the chromatograms of the reference standard, the test sample, and a blank (diluent). The mass spectrometer's ability to provide molecular weight information significantly enhances specificity.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[13][14] A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13][14] This is determined by spiking the sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13][14]

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, or on a different instrument. The RSD between the two sets of results is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] These are typically determined based on the signal-to-noise ratio (S/N), with LOD being approximately 3:1 and LOQ being 10:1.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14] Small changes are made to the method parameters, such as the flow rate, column temperature, and mobile phase composition, to assess the impact on the results.

Hypothetical Data and Comparative Analysis

To illustrate the validation process, the following tables present hypothetical data for the LC-MS purity analysis of a batch of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
115,234
576,170
10151,980
20304,560
50759,900
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Spike and Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%87.9599.4
100%1010.08100.8
120%1211.9299.3
Average Recovery (%) 99.8

Table 3: Precision Data

ParameterReplicate InjectionsRSD (%)
Repeatability 60.85
Intermediate Precision 6 (different day)1.23

Table 4: LOD and LOQ

ParameterConcentration (ng/mL)S/N Ratio
LOD 53.2
LOQ 1510.5
Comparison with Alternative Purity Analysis Techniques

While LC-MS is a powerful tool, it is important to understand its performance in the context of other available analytical techniques.

Table 5: Comparison of Purity Analysis Techniques

TechniqueProsCons
LC-MS High sensitivity and specificity, provides molecular weight information, suitable for complex mixtures.[7][8][9][10]Higher cost of instrumentation and maintenance, potential for matrix effects.[15]
HPLC-UV Robust, widely available, good for quantitative analysis of known compounds.[10]Lower sensitivity and specificity compared to MS, requires chromophores for detection, difficult to identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, can be used for absolute quantification (qNMR).[16][17]Lower sensitivity than LC-MS, requires larger sample amounts, complex spectra can be difficult to interpret for mixtures.[18]
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive for qualitative analysis.[10][16]Not quantitative, lower resolution and sensitivity.
Melting Point Determination A simple and quick indication of purity for crystalline solids.[16][19]Not suitable for amorphous solids or for detecting small amounts of impurities.[17]

Conclusion: An Authoritative and Trustworthy Approach

The validation of an analytical method for purity assessment is a critical step in drug development. This guide has demonstrated that a well-validated LC-MS method provides a highly specific, sensitive, accurate, and precise means for determining the purity of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol. The combination of chromatographic separation with mass spectrometric detection allows for the confident identification and quantification of the API and its potential impurities, ensuring the quality and safety of the final drug product. While other techniques have their merits, LC-MS stands out as the most comprehensive and reliable method for this application in a modern pharmaceutical setting.

References

  • TutorChase. What methods are used to test the purity of organic compounds?[Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery.[Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules.[Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis.[Link]

  • ACS Publications. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.[Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Modern Analytical Technique for Characterization Organic Compounds.[Link]

  • PubMed. Fast LC/MS in the analysis of small molecules.[Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.[Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.[Link]

  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds.[Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound?[Link]

  • PMC. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.[Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.[Link]

  • ICH. Validation of Analytical Procedures Q2(R2).[Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.[Link]

  • Wikipedia. Quinazoline.[Link]

  • PubChem. 4-Amino-2,6-dibromophenol.[Link]

  • PubChem. 4-Amino-2-bromophenol.[Link]

  • PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.[Link]

  • Organic Chemistry Portal. Quinazoline synthesis.[Link]

  • Preprints.org. Quinazolinone Synthetic Strategies and Medicinal Significance: A review.[Link]

  • Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).[Link]

  • PMC. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies.[Link]

  • CompTox Chemicals Dashboard. 2-Amino-6-bromoquinazolin-4(1H)-one Properties.[Link]

  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.[Link]

  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.[Link]

  • ResearchGate. (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives.[Link]

  • PubMed. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling.[Link]

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Validation

A Senior Application Scientist's Guide to In Vivo Efficacy Benchmarks for 2-Amino-4-Phenylquinazoline Analogs in Oncology

For Researchers, Scientists, and Drug Development Professionals The 2-amino-4-phenylquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-phenylquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved anticancer agents.[1][2] Its versatility allows for substitutions at various positions, leading to a diverse range of biological activities. This guide provides an in-depth comparison of the in vivo efficacy of several key 2-amino-4-phenylquinazoline analogs, offering a critical resource for researchers in oncology drug discovery. We will delve into the experimental data that underpins their preclinical validation, explore the rationale behind the chosen in vivo models, and visualize the key signaling pathways they modulate.

Comparative In Vivo Efficacy of Lead Analogs

The true test of any potential therapeutic lies in its performance within a living system. Below is a comparative analysis of the in vivo efficacy of notable 2-amino-4-phenylquinazoline analogs, benchmarked by their tumor growth inhibition, dosing regimens, and the preclinical models in which they were evaluated.

Analog/CompoundTarget(s)Cancer ModelDosing RegimenKey Efficacy ReadoutReference
10ah (2-Styryl-4-aminoquinazoline derivative)DNA Intercalation, p53 ActivationMGC-803 (Gastric Cancer) Xenograft20 mg/kg61.8% Tumor Growth Inhibition (TGI)[3]
7a (N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine)Tubulin PolymerizationHepG2 (Hepatocellular Carcinoma) XenograftNot specifiedSignificant tumor growth inhibition[4]
10a & 10g (4-Anilinoquinazoline derivatives)EGFR, VEGFR-2A549 (Non-Small Cell Lung Cancer) XenograftNot specifiedSignificant tumor growth inhibition[5]
Compound 26 PI3KHCT-116 and MCF-7 XenograftsNot specifiedSignificant tumor growth inhibition[6]
Compound 7h (4-Cyclohexylamino-2-phenylquinazoline)Topoisomerase INot specified in vivoNot specifiedPotent Topo I inhibitory activity and cytotoxicity[7]

Note: The table highlights key examples found in the literature. The lack of standardized reporting for dosing regimens and specific TGI values across all studies is a notable challenge in direct cross-comparison.

Understanding the In Vivo Experimental Design: A Rationale-Driven Approach

The selection of an appropriate in vivo model is paramount for obtaining clinically relevant data. The xenograft models listed above, while foundational, each offer unique insights into the potential of a therapeutic candidate.

Subcutaneous Xenograft Models: The Workhorse of Preclinical Oncology

Subcutaneous xenograft models, where human cancer cell lines are implanted under the skin of immunocompromised mice, are the most common initial in vivo test for anticancer agents.

Rationale:

  • Simplicity and Reproducibility: The procedure is relatively straightforward, and tumor growth can be easily monitored externally using calipers.

  • High Throughput: A larger number of animals can be processed, making it suitable for initial efficacy screening of multiple compounds or dose levels.

Experimental Workflow: Subcutaneous Xenograft Model

cluster_0 Cell Culture & Preparation cluster_1 Animal Inoculation & Tumor Growth cluster_2 Treatment & Monitoring cell_culture Human Cancer Cell Culture (e.g., MGC-803, HepG2, A549) cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest cell_suspension Resuspension in Matrigel/PBS cell_harvest->cell_suspension inoculation Subcutaneous Injection into Immunocompromised Mice cell_suspension->inoculation tumor_growth Tumor Growth Monitoring (Calipers) inoculation->tumor_growth treatment Drug Administration (e.g., Oral Gavage, IP Injection) tumor_growth->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Study Duration) monitoring->endpoint

Caption: Workflow for a typical subcutaneous xenograft study.

Orthotopic Xenograft Models: A Step Closer to Clinical Reality

For certain cancers, particularly those with a high propensity for metastasis or where the tumor microenvironment plays a crucial role, orthotopic models are more informative.[8] In these models, tumor cells are implanted into the corresponding organ of the animal (e.g., liver for hepatocellular carcinoma).

Rationale:

  • Preservation of Tumor Microenvironment: The interaction between the tumor and its native stromal and vascular environment is better recapitulated.[8]

  • Metastasis Evaluation: Orthotopic models often allow for the study of metastatic spread to distant organs, a critical aspect of cancer progression.

Experimental Protocol: Orthotopic Hepatocellular Carcinoma (HCC) Xenograft Model

  • Animal Preparation: Anesthetize an immunocompromised mouse (e.g., nude or SCID).

  • Surgical Exposure: Make a small incision in the abdominal wall to expose the liver.

  • Cell Implantation: Inject a suspension of human HCC cells (e.g., HepG2) directly into one of the liver lobes.

  • Closure: Suture the abdominal wall and skin.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or ultrasound.

  • Treatment and Endpoint Analysis: Administer the test compound as per the defined schedule and monitor for tumor growth inhibition and signs of toxicity. At the study endpoint, harvest the liver and other organs to assess the primary tumor size and the presence of metastases.

Key Signaling Pathways Targeted by 2-Amino-4-Phenylquinazoline Analogs

The anticancer activity of 2-amino-4-phenylquinazoline derivatives stems from their ability to interfere with key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancers.[6] Several 2-amino-4-phenylquinazoline analogs have been developed as potent PI3K inhibitors.

cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Amino-4-phenylquinazoline PI3K Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2

Many 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[5] Overactivation of these receptors is a hallmark of many cancers, driving tumor growth and angiogenesis.

cluster_0 Cell Membrane cluster_1 Downstream Signaling EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt PLCg PLCγ Pathway VEGFR2->PLCg Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor 4-Anilinoquinazoline EGFR/VEGFR-2 Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

Sources

Comparative

A Comparative Analysis of 2-Amino vs. 4-Amino Quinazoline Scaffolds in Anticancer Drug Discovery

In the landscape of modern oncology, the quinazoline scaffold has emerged as a cornerstone in the design of targeted anticancer agents. Its versatile structure has given rise to a multitude of derivatives, with 2-amino a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quinazoline scaffold has emerged as a cornerstone in the design of targeted anticancer agents. Its versatile structure has given rise to a multitude of derivatives, with 2-amino and 4-amino quinazolines representing two of the most extensively investigated classes. This guide provides a comprehensive comparative analysis of these two isomeric scaffolds, delving into their synthesis, anticancer activity, and underlying mechanisms of action. We aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the nuances of these important pharmacophores.

The Quinazoline Core: A Privileged Scaffold in Cancer Therapy

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a unique structural framework that allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This has led to the development of several successful anticancer drugs, many of which are based on the 4-aminoquinazoline core and function as potent kinase inhibitors.[1][2][3] The strategic placement of the amino group at either the 2- or 4-position profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall spatial arrangement, thereby dictating its interaction with biological targets and ultimately its anticancer profile.

Synthesis Strategies: Building the Quinazoline Backbone

The synthetic routes to 2-amino and 4-amino quinazolines are well-established, typically involving cyclization reactions of appropriately substituted anthranilic acid derivatives.

General Synthesis of 2-Aminoquinazolines:

A common method for the synthesis of 2-aminoquinazolines involves the reaction of 2-aminobenzonitrile with guanidine.[4] This approach allows for the introduction of various substituents on the quinazoline core and the exocyclic amino group.

cluster_0 Synthesis of 2-Aminoquinazolines 2-Aminobenzonitrile 2-Aminobenzonitrile Intermediate Intermediate 2-Aminobenzonitrile->Intermediate Reaction Guanidine Guanidine Guanidine->Intermediate 2-Aminoquinazoline 2-Aminoquinazoline Intermediate->2-Aminoquinazoline Cyclization

Caption: General synthetic scheme for 2-aminoquinazolines.

General Synthesis of 4-Aminoquinazolines:

The synthesis of 4-aminoquinazolines often starts from anthranilic acid or its derivatives. A key intermediate is the corresponding 4-chloroquinazoline, which is then subjected to nucleophilic substitution with a desired amine to yield the final 4-aminoquinazoline product.[5][6]

cluster_1 Synthesis of 4-Aminoquinazolines Anthranilic_Acid_Derivative Anthranilic_Acid_Derivative 4-Chloroquinazoline 4-Chloroquinazoline Anthranilic_Acid_Derivative->4-Chloroquinazoline Cyclization & Chlorination 4-Aminoquinazoline 4-Aminoquinazoline 4-Chloroquinazoline->4-Aminoquinazoline Nucleophilic Substitution Amine Amine Amine->4-Aminoquinazoline cluster_2 EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation 4-Aminoquinazoline_Inhibitor 4-Aminoquinazoline_Inhibitor 4-Aminoquinazoline_Inhibitor->EGFR Blocks ATP Binding Downstream_Signaling Downstream_Signaling P->Downstream_Signaling Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival

Caption: Inhibition of EGFR signaling by 4-aminoquinazolines.

The quinazoline nitrogen atoms play a crucial role in forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The anilino moiety often occupies a hydrophobic pocket, and substitutions on this ring can enhance binding affinity and selectivity. [7]

Diverse Mechanisms of 2-Aminoquinazolines

The mechanisms of action for 2-aminoquinazolines are more varied. As mentioned, some derivatives act as PI3K inhibitors, blocking a critical cell survival pathway. [8]Others have been reported to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis, a mechanism distinct from kinase inhibition. [9]Furthermore, some 2,4-diaminoquinazoline derivatives have been shown to interact with DNA, suggesting a different mode of cytotoxicity. [10]

cluster_3 PI3K/Akt Signaling Pathway Inhibition Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates 2-Aminoquinazoline_Inhibitor 2-Aminoquinazoline_Inhibitor 2-Aminoquinazoline_Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation

Caption: Inhibition of the PI3K/Akt pathway by 2-aminoquinazolines.

Experimental Protocols

To provide a practical framework for researchers, we outline a standard methodology for evaluating the anticancer activity of novel quinazoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental method for assessing the antiproliferative effects of compounds on cancer cells.

Workflow:

cluster_4 MTT Assay Workflow Cell_Seeding 1. Seed cancer cells in 96-well plates Compound_Treatment 2. Treat cells with varying concentrations of quinazoline derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 7. Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Step-by-step workflow for the MTT assay.

Detailed Steps:

  • Cell Culture: Maintain the chosen cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the growth medium.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the wells using a microplate reader. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The comparative analysis of 2-amino and 4-amino quinazolines reveals two powerful, yet distinct, scaffolds for anticancer drug development. The 4-aminoquinazolines have a proven track record as effective kinase inhibitors, with several compounds achieving clinical success. [1][11]Their mechanism of action is well-understood, providing a solid foundation for rational drug design.

In contrast, the 2-aminoquinazolines represent a more nascent but equally promising area of research. Their diverse mechanisms of action, including PI3K inhibition and tubulin polymerization disruption, offer opportunities to target different cancer vulnerabilities and potentially overcome resistance to existing therapies. [9][8] Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of 2-amino and 4-amino analogs under identical experimental conditions to provide a clearer understanding of their relative potency and selectivity.

  • Exploring Novel Targets for 2-Aminoquinazolines: Further elucidating the molecular targets of 2-aminoquinazoline derivatives to unlock their full therapeutic potential.

  • Hybrid Molecules: Designing hybrid molecules that combine the pharmacophoric features of both scaffolds to potentially achieve dual-targeting or synergistic anticancer effects.

By continuing to explore the rich chemistry and biology of these quinazoline isomers, the scientific community can pave the way for the next generation of innovative and effective cancer therapeutics.

References

  • An insight into the therapeutic potential of quinazoline deriv
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Rel
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  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. (URL: [Link])

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC. (URL: [Link])

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  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH. (URL: [Link])

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  • Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed. (URL: [Link])

  • Synthesis of 4-aminoquinazoline derivatives. | Download Scientific Diagram - ResearchGate. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

Executive Summary & Chemical Profile Compound: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Primary Disposal Classification: Halogenated Organic Waste Critical Directive: Do NOT mix with non-halogenated solvents (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol Primary Disposal Classification: Halogenated Organic Waste Critical Directive: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or pour down the drain. The presence of the bromine atom mandates high-temperature incineration to prevent the formation of toxic byproducts (dioxins/furans) during downstream processing.

Molecular Hazard Assessment

To understand the disposal requirements, we must deconstruct the molecule into its functional hazards. This is not just "chemical waste"; it is a multi-functional bioactive agent.

Functional GroupHazard CharacteristicDisposal Implication
Bromine (Halogen) Environmental PersistenceMandatory Segregation: Must go into "Halogenated Waste" streams.[1][2] Mixing with non-halogenated waste increases disposal costs by ~300% and complicates incineration.
Phenol Moiety Corrosive / Skin AbsorptionPPE Requirement: Double nitrile gloves are required.[1] Phenols can penetrate standard latex and cause systemic toxicity via skin absorption.
Quinazoline Core Bioactive / Kinase InhibitionHigh Potency Handling: Treat as a pharmacologically active substance. Assume potential reproductive toxicity or carcinogenicity until proven otherwise.
Amino Linker Nitrogenous WasteIncineration: Nitrogen content requires controlled combustion to minimize NOx emissions, handled by licensed facilities.

Pre-Disposal: Segregation & Handling Protocols

The most common failure point in laboratory waste management is improper segregation at the bench. Follow this self-validating workflow to ensure compliance.

The "Halogen Rule"

If a waste container contains even 1% of this compound, the entire container is classified as Halogenated Waste.

  • Correct: Dissolve 50 mg of residue in Dichloromethane (DCM) and place in the "Halogenated" carboy.

  • Incorrect: Dissolve in Acetone and place in the "Non-Halogenated" carboy. (This cross-contaminates the fuel-blending stream).

Solid vs. Liquid Waste Streams[3]
A. Liquid Waste (Mother Liquors, Stock Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container material (typically HDPE or Amber Glass).

  • pH Check: If the solution is highly acidic (due to phenol) or basic, neutralize to pH 5–9 only if your facility's specific protocol requires it. Otherwise, tag as "Corrosive/Toxic."

  • Precipitation: If the compound precipitates out of solution, do not filter it unless necessary. Send the slurry as liquid waste.

B. Solid Waste (Contaminated Consumables)[3]
  • Trace Contamination: Gloves, weigh boats, and pipette tips contaminated with trace amounts should be double-bagged in clear, chemically resistant plastic bags (4 mil thickness minimum).

  • Bulk Solid: Pure, unused solid compound must be collected in a screw-top jar, labeled as the pure chemical, and disposed of as "Lab Pack" waste, not general trash.

Operational Disposal Workflow

Step 1: Container Selection
  • Liquids: Use High-Density Polyethylene (HDPE) carboys or Safety Coated Amber Glass .

    • Why? Phenols can degrade certain low-grade plastics over time; HDPE provides broad resistance.

  • Solids: Wide-mouth polyethylene jars with screw-top lids.

Step 2: Labeling (GHS Compliance)

Every container must have a hazardous waste tag attached before the first drop of waste is added.

Required Label Elements:

  • Chemical Name: Write out full name: "4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol" (Do not use abbreviations like "Compound X").

  • Constituents: List the solvent (e.g., "95% Dichloromethane, 5% Solute").

  • Hazard Checkboxes:

Step 3: Waste Accumulation Area (Satellite Accumulation)[2]
  • Store container in a secondary containment tray (capable of holding 110% of the volume).

  • Keep the container closed at all times unless adding waste.[2][8][9]

  • Do not fill beyond 90% capacity (leave headspace for thermal expansion).

Step 4: Final Hand-off
  • Contact your facility's EHS (Environmental Health & Safety) department for pickup.[2]

  • Verify the manifest declares "Halogenated Organic Waste."

Visual Decision Logic

The following diagram illustrates the critical decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Solid Waste (Gloves, Weigh Boats, Pure Solid) StateCheck->Solid Solid HalogenCheck Does the solvent contain Halogens (e.g., DCM, Chloroform)? Liquid->HalogenCheck StreamA Stream A: Halogenated Waste (High Temp Incineration) HalogenCheck->StreamA Yes (DCM, etc.) StreamB Stream B: Non-Halogenated Waste (Fuel Blending) HalogenCheck->StreamB No (Acetone, MeOH) Correction CRITICAL STOP: Compound contains Bromine. Must be treated as Halogenated regardless of solvent. StreamB->Correction Correction->StreamA Re-route Debris Trace Contaminated Debris Solid->Debris DoubleBag Double Bag (Clear Plastic) Label: 'Solid Hazardous Waste' Debris->DoubleBag Contaminated Items LabPack Bulk Pure Chemical Containerize in Glass/HDPE Label: 'Lab Pack - Toxic' Debris->LabPack Unused Bulk Solid

Caption: Decision tree ensuring correct segregation of brominated waste streams to prevent downstream contamination.

Emergency Procedures: Spills & Exposure

In the event of a spill, the bioactive and phenolic nature of the compound requires immediate, specific action.

Spill Response Protocol
  • Evacuate & Alert: If the spill is >100mL or involves pure powder outside a hood, alert nearby personnel.

  • PPE Upgrade: Wear double nitrile gloves , lab coat, and safety goggles.[1] If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Surround with absorbent pads or vermiculite. Do not use combustible materials (like sawdust) if the solvent is flammable.

    • Solids: Cover with a wet paper towel (to prevent dust) and carefully wipe up.

  • Decontamination: Clean the surface with a soap/water solution. Phenols are slightly acidic; a mild basic cleaner (e.g., Sodium Bicarbonate solution) can help neutralize residues.

  • Disposal of Cleanup Materials: All pads and gloves used in cleanup must go into the Solid Hazardous Waste stream (Double Bagged).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[10] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

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